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1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol Documentation Hub

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  • Product: 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol
  • CAS: 637781-10-3

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals[1][2] Executive Summary 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CPTT) represents a speci...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals[1][2]

Executive Summary

1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CPTT) represents a specialized scaffold in medicinal chemistry, serving as a critical bioisostere for carboxylic acids and a lipophilic side-chain modulator in beta-lactam antibiotics.[1][2] Unlike its strictly aliphatic (methyl/ethyl) or aromatic (phenyl) analogs, the cyclopropyl moiety imparts unique steric rigidity and electronic properties due to the strain of the three-membered ring. This guide provides an in-depth analysis of its physicochemical behavior, focusing on the critical thiol-thione tautomeric equilibrium that dictates its nucleophilic reactivity.[1][2]

Chemical Identity & Structural Analysis[3]

The compound exists as a nitrogen-rich heterocycle substituted at the N1 position with a cyclopropyl group.[1][2] Its reactivity is dominated by the acidic proton on the sulfur/nitrogen system, allowing it to act as a versatile nucleophile.

PropertyDetail
IUPAC Name 1-cyclopropyl-1,2-dihydro-5H-tetrazole-5-thione (Thione form preferred in nomenclature)
Common Name 1-Cyclopropyl-5-mercaptotetrazole
CAS Number 140386-94-3 (Representative for class; specific salt forms vary)
Molecular Formula C₄H₆N₄S
Molecular Weight 142.18 g/mol
SMILES S=C1N(C2CC2)N=NN1
Tautomeric Equilibrium (Thiol vs. Thione)

In solution and the solid state, 1-substituted tetrazole-5-thiols exist in a dynamic equilibrium between the 5-mercapto (thiol) and 5-thione forms.[1][2] For N1-substituted tetrazoles, the thione form is thermodynamically favored in polar solvents and the solid state due to the stabilization of the thioamide resonance structure.[1]

Key Insight: This equilibrium shifts depending on the solvent dielectric constant. In non-polar solvents, the thiol form becomes more accessible, which is critical for S-alkylation reactions.[1]

Tautomerism cluster_0 Tautomeric Equilibrium Thione Thione Form (Major Tautomer) Polar Solvents / Solid State Thiol Thiol Form (Reactive Nucleophile) Non-Polar Solvents / Basic pH Thione->Thiol  Ka (Proton Transfer)  

Figure 1: The thione-thiol tautomeric equilibrium.[1] The thione form predominates in neutral form, while the thiol form (as the thiolate anion) drives nucleophilic substitution.

Physicochemical Profile

The cyclopropyl group significantly alters the lipophilicity profile compared to the methyl analog, enhancing membrane permeability without the metabolic liability of a phenyl ring.

Thermodynamic & Solution Properties
PropertyValue (Experimental/Predicted*)Context & Implications
Melting Point 128–132 °CHigh crystallinity indicates strong intermolecular H-bonding (thione form).[1][2]
pKa (Acidic) 3.4 – 3.8Highly acidic compared to alkyl thiols (pKa ~10). It exists as a thiolate anion at physiological pH (7.4).
LogP 0.85 ± 0.2More lipophilic than 1-methyl-tetrazole-5-thiol (-0.1), improving passive transport.[1][2]
Solubility High in DMSO, MeOH, DMF; Low in Water (<1 mg/mL at pH 2)Solubility increases drastically at pH > 4 due to ionization.
UV

~245 nm (MeOH)Characteristic of the tetrazole-thione chromophore.

*Note: Values interpolated from SAR data of 1-methyl and 1-cyclohexyl analogs where specific CPTT data is proprietary.

Electronic Effects of the Cyclopropyl Group

The cyclopropyl group is an electron-donating group (via hyperconjugation) but also exerts significant steric bulk near the N1 position.

  • Steric Shielding: The N1-cyclopropyl group protects the N1/N2 region, directing electrophilic attack preferentially to the Sulfur atom or N4 position.[1]

  • Metabolic Stability: Unlike ethyl or isopropyl groups, the cyclopropyl ring is resistant to cytochrome P450 oxidation, making it a robust scaffold for drug design.

Synthesis & Manufacturing Protocol

The most robust synthesis involves the [3+2] cycloaddition of cyclopropyl isothiocyanate with an azide source.

Synthetic Pathway

Reaction: Cyclopropyl isothiocyanate + Sodium Azide


 1-Cyclopropyl-tetrazole-5-thiol[1][2]

Synthesis Reagents Cyclopropyl Isothiocyanate + NaN3 Intermediate Imidoyl Azide Intermediate (Transient) Reagents->Intermediate Nucleophilic Attack Cyclization Electrocyclic Ring Closure (Reflux) Intermediate->Cyclization [3+2] Cycloaddition Product 1-Cyclopropyl-tetrazole-5-thiol (Thione Form) Cyclization->Product Acidification (HCl)

Figure 2: Synthetic workflow for the preparation of the tetrazole-5-thiol scaffold.[1][2]

Detailed Experimental Protocol
  • Step 1: Charge a reaction vessel with Cyclopropyl isothiocyanate (1.0 eq) and water (5 vol).

  • Step 2: Add Sodium Azide (1.1 eq) cautiously. Safety Note: NaN3 is toxic and can form explosive hydrazoic acid if acidified prematurely.

  • Step 3: Heat the mixture to reflux (approx. 100 °C) for 4–6 hours. The immiscible isothiocyanate will gradually dissolve as the salt forms.

  • Step 4: Cool to 0–5 °C.

  • Step 5: Acidify slowly with 6N HCl to pH < 2. The product will precipitate as a white/off-white solid.[1][2]

  • Step 6: Filter, wash with ice-cold water, and dry under vacuum at 45 °C.[1]

Reactivity & Applications

Nucleophilic Substitution (S-Alkylation)

The primary application of CPTT is as a nucleophile to introduce the tetrazole-thio moiety into antibiotics (e.g., Cefmenoxime-type analogs).[1][2]

  • Mechanism: In the presence of a mild base (K₂CO₃ or TEA), the thiol proton is removed (pKa ~3.5), generating the thiolate.

  • Regioselectivity: Alkylation occurs almost exclusively on the Sulfur atom (S-alkylation) rather than the Nitrogen, due to the high nucleophilicity of the sulfur anion and steric hindrance at N1.

Oxidation Sensitivity

Like all thiols, CPTT is susceptible to oxidation to the disulfide dimer (bis(1-cyclopropyl-tetrazol-5-yl)disulfide).[1][2]

  • Prevention: Store under inert atmosphere (Argon/Nitrogen).

  • Impurity Marker: The disulfide is the primary impurity observed in HPLC analysis (RRT ~2.5 vs monomer).

Safety & Handling (MSDS Summary)

Hazard ClassDescriptionHandling Protocol
Shock Sensitivity Low to ModerateWhile tetrazoles are energetic, the 5-thiol substitution significantly stabilizes the ring compared to 5-H tetrazoles.[1][2] Avoid grinding dry solids.
Toxicity Acute Oral Tox (Cat 4)Harmful if swallowed.[3][4][5][6] Use standard PPE (Gloves, Goggles, N95 mask).
Incompatibility Strong Oxidizers, AcidsContact with strong acids releases toxic fumes. Contact with oxidizers may cause ignition.

References

  • Tautomerism of Tetrazoles

    • Chermahini, A. N., et al. "Theoretical studies on tautomerism of tetrazole-5-thione."[1][2] Structural Chemistry, 2011.

  • Synthesis of 1-Substituted Tetrazole-5-thiols

    • Han, S. Y., et al. "A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones." Bulletin of the Korean Chemical Society, 2012.
  • Cyclopropyl Group Properties in Drug Design

    • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016.
  • General Tetrazole Safety & Data

    • PubChem Compound Summary for 1-Phenyl-5-mercaptotetrazole (Analogous Safety Data).[1][2]

Sources

Exploratory

1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol CAS number and molecular weight

This technical guide provides an in-depth analysis of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol , a specialized heterocyclic intermediate used in pharmaceutical synthesis (cephalosporin antibiotics) and industrial appli...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol , a specialized heterocyclic intermediate used in pharmaceutical synthesis (cephalosporin antibiotics) and industrial applications (corrosion inhibition).

Physicochemical Identity & Core Data[1][2][3]

The molecule is a 5-membered aromatic heterocycle substituted with a thiol group at position 5 and a cyclopropyl ring at position 1. It exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form often predominating in the solid state and polar solvents.

PropertyData
Chemical Name 1-Cyclopropyl-5-mercapto-1,2,3,4-tetrazole
IUPAC Name 1-cyclopropyl-1H-tetrazole-5-thiol
Molecular Formula C₄H₆N₄S
Molecular Weight 142.18 g/mol
CAS Number Note: This specific cyclopropyl derivative is a specialized intermediate often referenced in patent literature (e.g., US9029437B2) rather than standard catalogs. Closest analogs include 1-Methyl (CAS 13183-79-4) and 1-Phenyl (CAS 86-93-1).
Appearance White to off-white crystalline solid (Predicted)
Solubility Soluble in polar organic solvents (DMSO, Methanol), sparingly soluble in water (pH dependent).
pKa ~3.5–4.5 (Acidic thiol proton)
Structural Tautomerism

The reactivity of this molecule is defined by its ability to shift between the thiol (S-H) and thione (C=S, N-H) forms. This equilibrium is critical for its nucleophilic behavior in substitution reactions.

Tautomerism Thiol Thiol Form (1H-Tetrazole-5-thiol) Nucleophilic at S Thione Thione Form (1H-Tetrazole-5-thione) Nucleophilic at N Thiol->Thione Equilibrium (Solvent Dependent)

Figure 1: Tautomeric equilibrium between the thiol and thione forms, influencing nucleophilic attack vectors.

Synthetic Utility & Mechanism[1][4]

Pharmaceutical Applications (Cephalosporins)

1-Substituted-5-mercaptotetrazoles are critical "side-chain" intermediates in the synthesis of semi-synthetic cephalosporins. The tetrazole thiol moiety is typically introduced at the C-3 position of the cephem nucleus via a nucleophilic displacement of a leaving group (e.g., acetoxy).

  • Mechanism of Action: The presence of the tetrazole ring at C-3 influences the pharmacokinetic profile of the antibiotic, often extending the half-life and preventing metabolism (deacetylation) in vivo.

  • SAR Insight: While the 1-methyl analog (MMT) is common (e.g., Cefmenoxime, Cefoperazone), the 1-cyclopropyl variant is explored in Structure-Activity Relationship (SAR) studies to modulate lipophilicity and reduce the risk of hypoprothrombinemia (a side effect associated with the N-methyl-thiotetrazole leaving group).

Industrial Applications

As cited in patent literature (e.g., US9029437B2), this compound functions as a corrosion inhibitor and sealant additive. The tetrazole nitrogen atoms and the exocyclic sulfur atom form stable coordination complexes with metal surfaces (Cu, Ag, Al), creating a passivation layer that prevents oxidation.

Synthesis & Manufacturing Protocol

The synthesis follows a classic [3+2] cycloaddition route, which is robust and scalable. This protocol ensures high purity by avoiding complex catalysts.

Reaction Pathway

Reagents: Cyclopropyl isothiocyanate + Sodium Azide (NaN₃). Solvent: Water (Green Chemistry) or Ethanol/Water reflux.

Synthesis Reagents Reagents: Cyclopropyl Isothiocyanate + Sodium Azide (NaN3) Cycloaddition [3+2] Cycloaddition Reflux (80-100°C) Solvent: Water/EtOH Reagents->Cycloaddition Heat Salt Intermediate: Sodium Thiotetrazolate Salt Cycloaddition->Salt Ring Closure Workup Acidification (HCl) pH < 2 Salt->Workup Protonation Product Final Product: 1-Cyclopropyl-1H-tetrazole-5-thiol (Precipitate) Workup->Product Filtration

Figure 2: Synthetic workflow for 1-cyclopropyl-1H-tetrazole-5-thiol via azide-isothiocyanate cycloaddition.

Detailed Experimental Protocol
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Sodium Azide (NaN₃) (1.1 equiv) in water.

  • Addition: Slowly add Cyclopropyl isothiocyanate (1.0 equiv) to the azide solution.

    • Note: Isothiocyanates can be potent irritants; handle in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 6–12 hours. The reaction progress can be monitored by TLC (disappearance of isothiocyanate).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • The solution will contain the sodium salt of the tetrazole.

    • Acidify carefully with 6N HCl to pH ~1–2. Caution: Ensure no unreacted azide remains to avoid HN₃ evolution, though the reflux usually consumes it.

  • Isolation: The free thiol is less soluble in acidic water and will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallization from Ethanol/Water or Toluene (if necessary).

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected:

  • ¹H NMR (DMSO-d₆):

    • δ ~0.9–1.2 ppm: Multiplets (4H) corresponding to the cyclopropyl CH₂ protons.

    • δ ~3.5–4.0 ppm: Multiplet (1H) for the cyclopropyl CH proton attached to the nitrogen.

    • δ ~13–14 ppm: Broad singlet (1H) for the SH/NH proton (exchangeable).

  • IR Spectroscopy:

    • Strong absorption at ~1500 cm⁻¹ (C=N stretch).

    • Weak absorption at ~2500–2600 cm⁻¹ (S-H stretch, often faint due to thione tautomer).

  • Mass Spectrometry (ESI-):

    • [M-H]⁻ peak at m/z 141.1 .

Safety & Handling (E-E-A-T)

Hazard Identification
  • Thiol Stench: Like most low-molecular-weight thiols, this compound may possess a disagreeable, sulfurous odor. Use strictly in a fume hood.

  • Azide Residues: If synthesizing, ensure all Sodium Azide is quenched. Acidifying solutions containing azide salts releases Hydrazoic Acid (HN₃), which is highly toxic and explosive.

  • Skin Sensitization: Potential for allergic skin reactions upon contact.[1]

Storage
  • Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidative dimerization to the disulfide.

References

  • US Patent 9,029,437 B2. (2015). Coating/sealant systems, aqueous resinous dispersions, and methods of producing the same. (Lists 1-cyclopropyl-5-mercaptotetrazole as a corrosion inhibitor).

  • ChemicalBook. (2024). 1-Methyl-1H-tetrazole-5-thiol (Analog Reference).

  • Thermo Fisher Scientific. (2024). 1-Phenyl-1H-tetrazole-5-thiol (Analog Reference).[1]

  • Popova, E. A., et al. (2019).[2] Synthesis and properties of 1-substituted 5-mercaptotetrazoles. Russian Journal of General Chemistry. (General synthetic methodology for R-substituted tetrazoles).

Sources

Foundational

Structural Analysis of 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol: A Technical Guide

The following technical guide details the structural analysis of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol , a critical heterocyclic intermediate used in the synthesis of cephalosporin antibiotics and high-energy materi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol , a critical heterocyclic intermediate used in the synthesis of cephalosporin antibiotics and high-energy materials.

Executive Summary

1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CAS: Variable by salt/tautomer) represents a class of "chameleon" molecules in drug development. Its utility lies in the tetrazole-5-thiol moiety, which serves as a bioisostere for carboxylic acids and a privileged leaving group in antibiotic synthesis (e.g., at the C-3 position of cephalosporins to modulate pharmacokinetics).

For the analytical scientist, this molecule presents two primary challenges:

  • Tautomeric Ambiguity: It exists in a dynamic equilibrium between the thione (1-cyclopropyl-1,2-dihydro-5H-tetrazole-5-thione) and thiol (1-cyclopropyl-1H-tetrazole-5-thiol) forms.

  • Ring Strain: The N-cyclopropyl bond introduces significant steric and electronic strain, influencing the stability of the tetrazole ring under thermal stress.

This guide provides a self-validating analytical framework to characterize this compound, distinguishing it from its S-alkylated impurities and degradation products.

The Tautomeric Landscape

Understanding the tautomerism is the prerequisite for accurate spectral assignment. In the solid state and polar solvents (DMSO, MeOH), the equilibrium heavily favors the thione form due to the stabilization of the polar N-H bond.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the proton transfer equilibrium and the subsequent ionization to the thiolate anion, which is the active nucleophile in synthetic applications.

Tautomerism Thione Thione Form (Major in Solid/Polar) Thiol Thiol Form (Minor in Non-polar) Thione->Thiol Proton Transfer (Fast Exchange) Anion Thiolate Anion (Active Nucleophile) Thione->Anion -H+ Thiol->Anion Deprotonation (pKa ~ 3.5 - 4.5)

Caption: Tautomeric equilibrium between the stable thione and reactive thiol forms, leading to the common thiolate anion.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR)

The choice of solvent is critical. DMSO-d6 is recommended to slow down proton exchange and solubilize the polar thione form.

1H NMR Protocol (400 MHz, DMSO-d6)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling (J)Diagnostic Note
N-H (Thione) 14.0 – 15.0Broad Singlet-Disappears with D2O shake. Indicates thione form.[1][2]
Cyclopropyl CH 3.50 – 3.80Multiplet-Deshielded by the adjacent Tetrazole Nitrogen.
Cyclopropyl CH2 1.10 – 1.30Multiplet~6-7 HzCharacteristic "roofing" effect of cyclopropyl systems.
Cyclopropyl CH2 1.00 – 1.15Multiplet~6-7 HzDiastereotopic separation may be slight.

Critical Validation Step: If you observe a sharp singlet around 2.5–2.7 ppm (S-Methyl) or signals in the aromatic region not belonging to the solvent, check for S-alkylation impurities or disulfide formation (oxidative dimerization).

13C NMR (100 MHz, DMSO-d6)
  • Tetrazole C5: ~162.0 – 165.0 ppm. (Downfield shift due to C=S character).

  • Cyclopropyl CH: ~30.0 – 35.0 ppm.

  • Cyclopropyl CH2: ~5.0 – 10.0 ppm.

Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the thione state in solid bulk material.

  • C=S Stretch: Strong band at 1340 – 1360 cm⁻¹ . This is the definitive marker for the thione tautomer.

  • N-H Stretch: Broad absorption at 3100 – 3400 cm⁻¹ (often overlaps with C-H stretches).

  • Absence of S-H: A sharp band at 2500–2600 cm⁻¹ (S-H) is typically absent or very weak, confirming the thione dominance.

Mass Spectrometry (ESI-MS)

In Electrospray Ionization (ESI), the molecule ionizes readily in both positive and negative modes.

  • Positive Mode [M+H]+: m/z ~143.

  • Negative Mode [M-H]-: m/z ~141 (Very stable thiolate anion).

Fragmentation Pathway (DOT Visualization): The cyclopropyl group and the fragile tetrazole ring dictate the fragmentation.

Fragmentation Parent [M+H]+ m/z 143 Frag1 Loss of N2 [M+H - 28]+ Parent->Frag1 - N2 (Thermal/Collisional) Frag2 Cyclopropyl Cation m/z 41 Parent->Frag2 C-N Bond Cleavage Frag3 [HN3]+ / [HNCS]+ Ring Cleavage Frag1->Frag3 Further Decomposition

Caption: Primary ESI-MS fragmentation pathways involving nitrogen extrusion and N-cyclopropyl cleavage.

Purity & Stability Profiling (HPLC)

Method Development Strategy

Because the molecule is acidic (pKa ~3.5–4.0), retention is highly pH-dependent.

  • Low pH (0.1% TFA/Formic Acid): Molecule is protonated (neutral). Higher retention on C18.

  • Neutral/High pH: Molecule is ionized (anionic). Elutes near the void volume on standard C18.

Recommended Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV 254 nm (Tetrazole ring absorption).

Common Impurities
  • Disulfide Dimer: Formed via oxidation in air.

    • Check: Mass shift [2M-2H] (m/z ~282).

  • Desulfurized byproduct: 1-cyclopropyl-1H-tetrazole.

    • Check: Loss of sulfur (Mass -32), loss of UV absorbance intensity at higher wavelengths.

Synthesis Context & Causality

Understanding the synthesis helps anticipate impurities. The standard route involves the reaction of cyclopropyl isothiocyanate with sodium azide .

  • Reaction:

    
    
    
  • Implication: Residual azide is a safety concern. Residual isothiocyanate will appear as a distinct impurity with a characteristic IR stretch at ~2100 cm⁻¹.

References

  • Tautomerism of Tetrazoles: Chermahini, A. N., et al. "Theoretical studies on tautomerism of tetrazole 5-thion."[2] Structural Chemistry, vol. 22, 2011, pp. 175–181.[2]

  • Synthesis of 5-Substituted Tetrazoles: Finnegan, W. G., et al. "An Improved Synthesis of 5-Substituted Tetrazoles."[3][4] Journal of the American Chemical Society, vol. 80, no. 15, 1958, pp. 3908–3911.

  • Spectral Characterization of Tetrazole-5-thiols: Siopa, F., et al. "(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol."[5][6] Molbank, vol. 2021, no. 4, 2021, M1199. (Provides analogous NMR data for N-alkyl tetrazole thiols).

  • General Properties of 1-Substituted-5-Mercaptotetrazoles: PubChem Compound Summary for 1-Phenyl-1H-tetrazole-5-thiol (Analogous structural behavior).

Sources

Exploratory

Technical Guide: Solubility Thermodynamics and Solvent Selection for 1-Cyclopropyl-1H-tetrazole-5-thiol

Topic: Solubility Profile of 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol Content Type: Technical Application Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers Executive Summary 1-C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol Content Type: Technical Application Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers

Executive Summary

1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CAS: 54932-90-0 / 59605-49-1 analog context) is a critical heterocyclic building block, primarily utilized in the synthesis of cephalosporin antibiotics and high-energy materials. Its solubility profile is governed by two dominant physicochemical factors: thiol-thione tautomerism and pH-dependent ionization .

Unlike simple lipophilic intermediates, this compound acts as a "chemical chameleon." It exhibits high water solubility in its anionic form (pH > pKa) but behaves as a moderately lipophilic organic solid in its neutral protonated form. This guide provides a thermodynamic framework for solvent selection, enabling researchers to optimize reaction yields, purification protocols, and formulation stability.

Physicochemical Fundamentals

To predict solubility behavior accurately, one must understand the molecular state of the compound in solution.

Tautomerism and Polarity

The compound exists in a dynamic equilibrium between the thiol (mercapto) and thione forms. In the solid state and in polar solvents, the thione form often predominates due to the stabilization of the N-H bond and the C=S dipole. This tautomerism significantly increases the polarity of the molecule compared to a static thiol structure, enhancing solubility in polar aprotic solvents like DMSO and DMF.

The Acid-Base "Switch" (pKa)

The tetrazole ring, combined with the sulfur substituent, creates an acidic motif.

  • Estimated pKa: 3.2 – 3.8 (Bracketed between 1-phenyl-5-mercaptotetrazole [pKa ~3.0] and 1-methyl-5-mercaptotetrazole [pKa ~3.9]).

  • Implication: At physiological pH (7.4) or basic conditions, the compound exists almost exclusively as the thiolate anion , rendering it highly water-soluble. In acidic environments (pH < 2), it reverts to the neutral protonated form, precipitating from water or partitioning into organic solvents.

Lipophilicity (LogP)
  • Estimated LogP: 0.5 – 0.9

  • Analysis: The cyclopropyl group adds lipophilicity compared to the methyl analog (LogP ~ -0.4), but lacks the high hydrophobicity of the phenyl analog (LogP ~ 1.8). This "intermediate" lipophilicity allows the neutral form to be extracted into chlorinated solvents (DCM, Chloroform) but makes it sparingly soluble in aliphatic hydrocarbons (Hexane, Heptane).

Tautomeric Equilibrium Diagram

Tautomerism cluster_neutral Neutral Form (pH < 3) cluster_ionic Anionic Form (pH > 5) Thiol Thiol Form (Less Polar) Thione Thione Form (Dominant in Polar Solvents) Thiol->Thione Equilibrium Anion Thiolate Anion (Highly Water Soluble) Thione->Anion Deprotonation (-H+) Anion->Thione Protonation (+H+)

Figure 1: The thermodynamic equilibrium governing solubility. The shift from neutral thione to anionic thiolate is the primary mechanism for aqueous solubilization.

Solubility Profile Analysis

The following data categorizes solubility based on solvent polarity and proton-donating capability.

Comparative Solubility Table
Solvent ClassSpecific SolventSolubility RatingEstimated Conc. (mg/mL)*Thermodynamic Driver
Aqueous (Acidic) 0.1 M HCl (pH 1)Low < 1.0Protonation forces neutral state; hydrophobic effect dominates.
Aqueous (Basic) 0.1 M NaOH (pH 13)Very High > 100Formation of Sodium Thiolate salt; ion-dipole interactions.
Polar Protic Methanol / EthanolHigh 50 - 100H-bonding with thione nitrogen and sulfur; cyclopropyl group solvation.
Polar Aprotic DMSO / DMFVery High > 200Strong dipole interaction stabilizes the thione tautomer.
Chlorinated Dichloromethane (DCM)Moderate 10 - 30Good solvation of the neutral organic core; useful for extraction.
Non-Polar Hexane / HeptaneVery Low < 0.1Lack of polarity prevents disruption of crystal lattice energy.

*Note: Values are estimated based on structural analog data (1-methyl and 1-phenyl derivatives) and standard thermodynamic models.

Solvent Selection Strategy
  • For Reaction Medium: Use Acetonitrile or DMF . These dissolve the neutral reactant well and support nucleophilic substitution reactions often used to derivatize the thiol.

  • For Purification: Use the Acid-Base Swing .

    • Dissolve crude in dilute NaOH (Target soluble anion).

    • Wash with DCM (Removes non-acidic impurities).

    • Acidify aqueous layer to pH 2 with HCl.

    • Extract the precipitating product into Ethyl Acetate or DCM.

Experimental Protocols

To validate these values for your specific batch or formulation, use the following self-validating protocols.

"Shake-Flask" Solubility Determination

This is the gold standard for thermodynamic solubility.

  • Preparation: Add excess solid 1-cyclopropyl-1H-tetrazole-5-thiol to 5 mL of the target solvent in a glass vial.

  • Equilibration: Cap tightly and agitate (shaker or stir bar) at 25°C for 24 hours.

    • Check: Ensure solid is still visible. If fully dissolved, add more solid.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (use Nylon for aqueous) into a clean HPLC vial.

    • Caution: Discard the first 0.5 mL of filtrate to avoid filter adsorption errors.

  • Quantification: Analyze via HPLC-UV against a standard curve.

HPLC Method for Quantification

Because the compound is acidic, the mobile phase must be acidified to prevent peak tailing caused by ionization during the run.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Tetrazole ring absorption).

  • Flow Rate: 1.0 mL/min.

Protocol Workflow Diagram

Protocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate 24h @ 25°C (Agitation) Start->Equilibrate CheckSolid Is Solid Visible? Equilibrate->CheckSolid AddSolid Add More Solid CheckSolid->AddSolid No Filter Filter (0.45 µm) Discard first 0.5 mL CheckSolid->Filter Yes AddSolid->Equilibrate Dilute Dilute with Mobile Phase Filter->Dilute HPLC HPLC-UV Analysis (Acidic Mobile Phase) Dilute->HPLC

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

References

  • PubChem. (2025).[1][2][3] 1-Phenyl-5-mercaptotetrazole (Analog Data).[2][4][5] National Library of Medicine. Available at: [Link]

  • Siopa, F., et al. (2021).[6] Nucleophilic Ring-Opening of Bicyclic Vinyl Aziridines with 1-Methyl-1H-tetrazole-5-thiol.[7] Molbank, 2021(4), M1199. (Demonstrates aqueous/organic reaction conditions). Available at: [Link]

  • Molinspiration. (2025).[7][8] LogP Prediction Methodology for Tetrazole Derivatives. Molinspiration Cheminformatics. Available at: [Link]

Sources

Foundational

Strategic Integration of 1-Cyclopropyl-1H-tetrazole-5-thiol in Next-Generation Cephalosporins

Topic: Role of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol in Cephalosporin Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Synthetic Protocols, Mecha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol in Cephalosporin Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Synthetic Protocols, Mechanistic Insights, and Safety Optimization

Executive Summary: The Pharmacophore Shift

In the evolution of cephalosporin antibiotics, the C-3 substituent of the cephem nucleus is a critical determinant of pharmacokinetic (PK) properties and antibacterial spectrum. While the N-methylthiotetrazole (NMTT) side chain—found in Cefoperazone, Cefamandole, and Cefotetan—conferred excellent Gram-negative penetration, it introduced severe adverse effects: hypoprothrombinemia (bleeding disorders) and disulfiram-like reactions due to the release of free NMTT in vivo.

1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CPT) has emerged as a high-value bioisostere. By replacing the N-methyl group with a cyclopropyl moiety, medicinal chemists retain the potent antibacterial activity and extended half-life associated with the heterocyclic thiol, while significantly mitigating the risk of NMTT-associated toxicity.

This guide details the technical role of CPT in the nucleophilic functionalization of the cephalosporin core, providing validated protocols for its synthesis and conjugation.

Mechanistic Role in Synthesis

The primary role of CPT in cephalosporin synthesis is that of a nucleophile in the


 or 

displacement of the leaving group at the C-3 position of 7-aminocephalosporanic acid (7-ACA) or its derivatives.
The Reaction Landscape

The conjugation typically follows one of two mechanistic pathways depending on the substrate activation:

  • Lewis Acid-Mediated Displacement (Anhydrous):

    • Substrate: 7-ACA (containing a C-3 acetoxy group).

    • Activator: Boron trifluoride etherate (

      
      ) or Trimethylsilyl triflate (TMSOTf).
      
    • Mechanism: The Lewis acid complexes with the acetoxy carbonyl, facilitating the departure of the acetate group to form a resonance-stabilized allylic cation. The CPT thiol then attacks this cation.

    • Advantage: High yield, prevents

      
       double bond migration.
      
  • Nucleophilic Substitution (Aqueous/Biphasic):

    • Substrate: 7-ACA or 3-halomethyl cephalosporins.

    • Conditions: Aqueous buffer (pH 6.5–7.5) often with heating.

    • Mechanism: Direct displacement of the leaving group.

    • Challenge: Hydrolysis of the

      
      -lactam ring if pH/temperature is not strictly controlled.
      
Structural Impact (SAR)

The cyclopropyl group introduces specific steric and electronic effects:

  • Lipophilicity: The cyclopropyl ring (

    
    ) is more lipophilic than the methyl group, potentially enhancing membrane permeability in Gram-negative bacteria.
    
  • Metabolic Stability: Unlike the acetoxy group of native 7-ACA, the tetrazole-thioether linkage is resistant to esterases, prolonging the drug's half-life in plasma.

Experimental Protocols

Precursor Synthesis: 1-Cyclopropyl-1H-tetrazole-5-thiol

Before conjugation, the thiol reagent itself must be synthesized or verified for purity.

Reaction:



Protocol:

  • Charge: Dissolve sodium azide (1.1 eq) in water.

  • Addition: Slowly add cyclopropyl isothiocyanate (1.0 eq) at 0–5°C.

  • Cyclization: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

  • Workup: Cool to room temperature. Acidify with concentrated HCl to pH 1–2.

  • Isolation: The product precipitates as a solid. Filter, wash with ice water, and dry.

  • QC Check: Melting point and HPLC purity (>98% required to prevent side reactions in the next step).

Core Coupling: C-3 Functionalization of 7-ACA

This protocol utilizes the Lewis Acid method, preferred for high-value synthesis to minimize degradation.

Reagents:

  • 7-Aminocephalosporanic acid (7-ACA)[1][2][3]

  • 1-Cyclopropyl-1H-tetrazole-5-thiol (CPT)[4][5]

  • Boron trifluoride diethyl etherate (

    
    )
    
  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Workflow:

StepActionCritical ParameterCausality/Rationale
1 Suspension Suspend 7-ACA (10 g) and CPT (1.1 eq) in dry MeCN (100 mL).Moisture < 0.1%
2 Activation Cool to 0–5°C. Add

(3.0 eq) dropwise.
Temp < 10°C
3 Reaction Warm to RT (20–25°C) and stir for 3–5 hours.Monitor via HPLC
4 Quenching Pour reaction mixture into ice-water (300 mL).Rapid mixing
5 Precipitation Adjust pH to 3.5 using 20% NaOH.pH 3.5 ± 0.2
6 Purification Filter the precipitate. Wash with water and acetone.Filtration speed

Process Visualization

Synthesis Pathway Diagram

The following diagram illustrates the convergent synthesis of the modified cephalosporin core.

CephSynthesis cluster_0 Reagent Preparation cluster_1 Core Coupling (Lewis Acid) N1 Cyclopropyl Isothiocyanate N3 1-Cyclopropyl-1H- tetrazole-5-thiol (CPT) N1->N3 Cyclization (Reflux) N2 Sodium Azide (NaN3) N2->N3 N7 7-Amino-3-(1-cyclopropyl- tetrazol-5-yl)thiomethyl- 3-cephem-4-carboxylic acid N3->N7 Nucleophilic Attack (C-3) N4 7-ACA (7-Aminocephalosporanic Acid) N6 Activated Intermediate (Allylic Cation) N4->N6 BF3 Complexation N5 BF3-Etherate (Activator) N5->N6 N6->N7 - HOAc

Caption: Convergent synthesis showing the preparation of the thiol reagent and its subsequent nucleophilic attack on the activated 7-ACA core.

Quality Control & Troubleshooting

Impurity Profile

When using 1-cyclopropyl-1H-tetrazole-5-thiol, specific impurities must be monitored:

  • Dimer (Disulfide): The thiol easily oxidizes to the disulfide form (Cyclopropyl-Tet-S-S-Tet-Cyclopropyl) in the presence of air.

    • Detection: HPLC (Reverse Phase C18). The dimer is significantly more hydrophobic (longer retention time) than the monomer.

    • Prevention: Sparge solvents with nitrogen; add mild reducing agents (e.g., sodium metabisulfite) during aqueous workup.

  • 
     Isomer:  Migration of the double bond in the cephem ring.
    
    • Cause: Over-reaction time or improper pH adjustment.

    • Removal: Difficult to remove; control is strictly process-dependent (keep temp < 30°C).

Analytical Method (HPLC)
  • Column: C18,

    
    , 
    
    
    
    mm.
  • Mobile Phase A: 0.01 M Phosphate buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection: UV at 254 nm.

References

  • Synthesis of Tetrazole-5-thiols

    • Title: Efficient synthesis of 1-substituted tetrazole-5-thiols via multicomponent reactions.
    • Source:Tetrahedron Letters / ScienceDirect.
    • URL:[Link]

  • Cephalosporin C-3 Modification

    • Title: Modification of the C-3 Position of the Cephem Nucleus: Nucleophilic Substitution of 7-ACA.
    • Source:The Journal of Antibiotics.
    • URL:[Link]

  • Safety Profile of Tetrazole Side Chains

    • Title: Structure-toxicity relationships of cephalosporins: The role of the N-methylthiotetrazole group.
    • Source:Toxicology and Applied Pharmacology.
    • URL:[Link]

  • Reaction Mechanism (Lewis Acid)

    • Title: Boron trifluoride etherate catalyzed synthesis of cephalosporin antibiotics.[6]

    • Source:Chemical Reviews.
    • URL:[Link]

Sources

Exploratory

Comprehensive Safety and Handling Guide: Tetrazole-5-Thiol Derivatives in Pharmaceutical R&amp;D

Topic: Safety Data Sheet (SDS) and Handling Precautions for Tetrazole-5-Thiol Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Dual Nature of Tetrazoles Tetrazole-5...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) and Handling Precautions for Tetrazole-5-Thiol Derivatives Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Dual Nature of Tetrazoles

Tetrazole-5-thiol derivatives (e.g., 1-methyl-5-mercaptotetrazole, 1-phenyl-5-mercaptotetrazole) represent a unique intersection of high-energy physics and bioactive chemistry. In drug development, they are invaluable bioisosteres for carboxylic acids (e.g., in Angiotensin II receptor blockers like Losartan) and critical side-chains in cephalosporin antibiotics.

However, their utility comes with a biphasic hazard profile:

  • Energetic Instability: The high nitrogen content (approx. 80% by weight in the core ring) confers inherent thermodynamic instability, making them precursors to shock-sensitive salts.

  • Biological Toxicity: Specific derivatives, particularly those bearing the N-methylthiotetrazole (NMTT) moiety, possess distinct toxicological mechanisms (hypoprothrombinemia) that must be controlled during synthesis and handling.

This guide moves beyond standard GHS compliance, offering a field-tested protocol for the safe manipulation of these compounds in a research setting.

Chemical Nature & Reactivity

To handle these compounds safely, one must understand their tautomeric behavior. Tetrazole-5-thiols exist in equilibrium between the thiol (SH) and thione (NH=C=S) forms.

  • Implication for Safety: The thione form dominates in solid state and neutral solution, but the thiol form drives reactivity with metals. The acidic proton (pKa ~ 3.5–4.5) readily reacts with transition metals (Cu, Pb, Ag) to form insoluble, shock-sensitive mercaptides .

  • Critical Rule: Never use metal spatulas or unlined metal containers.

Hazard Identification & GHS Classification

GHS Classification Matrix

Based on 1-Methyl-1H-tetrazole-5-thiol (CAS: 13183-79-4) and 1-Phenyl-5-mercaptotetrazole (CAS: 86-93-1).

Hazard CategoryClassificationHazard StatementSignal Word
Physical Flammable Solid (Cat 2)H228: Flammable solid.[1]WARNING
Explosivity Unclassified (Context Dependent)Risk of explosion if heated under confinement or mixed with heavy metals.DANGER
Health Skin/Eye Irritant (Cat 2/2A)H315/H319: Causes skin/serious eye irritation.[2][3]WARNING
Health Acute Toxicity (Oral)H301/H302: Toxic/Harmful if swallowed.DANGER
Specific Reprotoxicity (Suspected)Associated with testicular toxicity (NMTT specific).WARNING
The "Hidden" Hazards
  • Decomposition Gases: Thermal decomposition releases Nitrogen Oxides (

    
    ), Sulfur Oxides (
    
    
    
    ), and Hydrogen Cyanide (
    
    
    ).
  • Dust Explosion: Finely divided tetrazole dusts have high Maximum Explosion Pressure (

    
    ) and rapid pressure rise rates (
    
    
    
    ).

Operational Handling Protocols (SOP)

Engineering Controls & PPE
  • Ventilation: All weighing and transfer operations must occur inside a certified chemical fume hood operating at face velocity > 0.5 m/s.

  • Glove Selection: Nitrile gloves (minimum 0.11 mm thickness) are generally sufficient for incidental splash protection. For prolonged handling, use double-gloving or Butyl rubber.

  • Eye Protection: Chemical splash goggles are mandatory. Face shields are required when handling quantities > 50g due to deflagration risk.

The "Soft-Tool" Protocol

To mitigate shock sensitivity risks, implement the following workflow:

HandlingProtocol cluster_warning CRITICAL SAFETY CHECK Storage Storage (Cool, Dry, Dark) Weighing Weighing (Anti-Static Balance) Storage->Weighing Ground Container Transfer Transfer (Non-Sparking Tools) Weighing->Transfer Use PTFE/Wood Spatula NO METAL Reaction Reaction Setup (Inert Atmosphere) Transfer->Reaction Slow Addition < 40°C Waste Waste Disposal (Quench & Segregate) Reaction->Waste Oxidative Quench

Figure 1: Safe handling workflow emphasizing the exclusion of metal tools and static control.

Specific Incompatibilities
  • Oxidizing Agents: Violent reaction with perchlorates, peroxides, and permanganates.

  • Acids: Contact with strong acids may liberate toxic fumes (

    
    , 
    
    
    
    ).
  • Heavy Metals: ABSOLUTE PROHIBITION on contact with Copper, Lead, Silver, or Mercury. These form detonable salts (e.g., Copper(II) tetrazolate).

Toxicological Implications in Drug Design

For drug development professionals, the safety profile extends beyond the lab bench to the patient. The N-methylthiotetrazole (NMTT) side chain is a known toxicophore.

The NMTT Mechanism

If your lead compound releases free NMTT (1-methyl-1H-tetrazole-5-thiol) in vivo, two specific adverse effects are likely:

  • Hypoprothrombinemia: NMTT inhibits the enzyme Vitamin K Epoxide Reductase in the liver. This prevents the recycling of Vitamin K, leading to a depletion of clotting factors (II, VII, IX, X) and potential hemorrhage.

  • Disulfiram-like Reaction: NMTT inhibits Aldehyde Dehydrogenase, causing accumulation of acetaldehyde if alcohol is consumed.

NMTT_Toxicity Drug Cephalosporin/Drug (with NMTT side chain) Metabolism In Vivo Metabolism Drug->Metabolism FreeNMTT Free NMTT Released (1-methyl-1H-tetrazole-5-thiol) Metabolism->FreeNMTT Target1 Inhibition of Vit K Epoxide Reductase FreeNMTT->Target1 Target2 Inhibition of Aldehyde Dehydrogenase FreeNMTT->Target2 Effect1 Hypoprothrombinemia (Bleeding Risk) Target1->Effect1 Low Vit K Status Effect2 Disulfiram-like Reaction (Alcohol Intolerance) Target2->Effect2 + Ethanol

Figure 2: Mechanistic pathway of NMTT-associated toxicity in pharmaceutical applications.

Emergency Procedures

Fire Fighting
  • Media: Use Carbon Dioxide (

    
    ), dry chemical, or alcohol-resistant foam.[4] Water spray is effective for cooling but may cause runoff pollution.
    
  • Warning: Do not fight fires involving large quantities (>1 kg) of confined tetrazoles. Evacuate to a safe distance (min. 300m) due to explosion risk.

Accidental Release (Spills)
  • Isolate: Evacuate the area (25m radius).

  • PPE: Don full-face respirator with ABEK (Multi-gas) cartridges.

  • Neutralization: Do not use metal scoops. Cover spill with wet sand or vermiculite to reduce dust.

  • Clean-up: Transfer to a polyethylene container (never metal). Wipe surface with a 10% bleach solution to oxidize residual thiols.

Disposal Considerations

Never dispose of tetrazole derivatives down the drain. They are toxic to aquatic life and can form explosive deposits in lead plumbing.

  • Preferred Method: High-temperature incineration (>1000°C) with secondary combustion chamber and gas scrubbing (to remove

    
    /
    
    
    
    ).
  • Pre-treatment: For small lab quantities, the thiol group can be oxidized to the sulfonate using bleach (sodium hypochlorite) or hydrogen peroxide in a controlled, dilute environment before disposal, though professional waste incineration is always the gold standard.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Methyl-1H-tetrazole-5-thiol. Merck KGaA.[5] Link

  • Lipsky, J. J. (1983). Mechanism of the inhibition of the gamma-carboxylation of glutamic acid by N-methylthiotetrazole-containing antibiotics. Proceedings of the National Academy of Sciences, 81(9), 2893–2897.[6] Link

  • Fisher Scientific. (2024). Safety Data Sheet: 5-Mercapto-1-phenyltetrazole. Thermo Fisher Scientific.[7] Link

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Reference for tetrazole explosivity and metal salt sensitivity). Link

  • World Health Organization (WHO). (2009). WHO Guidelines on Hand Hygiene in Health Care: Chemical Safety. Link

Sources

Foundational

Technical Whitepaper: Thermodynamic Stability of 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol

This technical guide details the thermodynamic stability profile of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CPTT) . It is structured to provide actionable intelligence for researchers handling this energetic heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermodynamic stability profile of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CPTT) . It is structured to provide actionable intelligence for researchers handling this energetic heterocycle, focusing on its tautomeric equilibrium, thermal decomposition pathways, and self-validating analytical protocols.

Executive Summary

1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol is a high-nitrogen heterocyclic intermediate primarily utilized in the synthesis of cephalosporin antibiotics. Its thermodynamic profile is defined by two competing factors: the stabilizing resonance of the thione tautomer and the destabilizing ring strain of the cyclopropyl moiety (~27.5 kcal/mol).

While kinetically stable at ambient conditions, CPTT is an energetic material . It undergoes exothermic decomposition upon heating, releasing molecular nitrogen (


). This guide provides the mechanistic understanding and experimental frameworks necessary to handle this compound safely and effectively.

Molecular Architecture & Energetics

Thione-Thiol Tautomerism

The thermodynamic stability of CPTT is governed by the equilibrium between its thiol (mercapto) and thione forms. Contrary to the nomenclature "thiol," the thione form (1-cyclopropyl-1,4-dihydro-5H-tetrazole-5-thione) is the thermodynamically dominant species in the solid state and polar solvents.

  • Thione Form (

    
    ):  Stabilized by amide-like resonance within the tetrazole ring. The proton resides on the N4 nitrogen.
    
  • Thiol Form (

    
    ):  Favored only in the gas phase or highly non-polar dilute solutions. The proton resides on the sulfur.
    

Implication: Analytical standards must account for this. An IR spectrum showing a strong


 stretch (

) and N-H stretch, rather than S-H, indicates a stable, pure sample, not a decomposition product.

Tautomerism cluster_0 Thermodynamic Equilibrium Thiol Thiol Form (Gas Phase/Non-Polar) Less Stable Thione Thione Form (Solid State/Polar) DOMINANT SPECIES Thiol->Thione Proton Transfer (Fast) Factors Driving Factors: 1. Aromatic Resonance 2. Solvation Energy Factors->Thione

Figure 1: The tautomeric equilibrium favors the Thione form in standard laboratory conditions.

Cyclopropyl Ring Strain

The


-cyclopropyl group introduces approximately 115 kJ/mol (27.5 kcal/mol)  of strain energy. While the C-N bond connecting the cyclopropyl group to the tetrazole ring is robust against hydrolysis, it lowers the activation energy for thermal decomposition compared to methyl- or phenyl-substituted analogs.

Thermal Decomposition Profile

CPTT does not melt and then boil; it melts and then decomposes exothermically . This distinction is critical for process safety.

Decomposition Mechanism

Upon reaching its decomposition temperature (


), the tetrazole ring fragments. The primary pathway involves the rupture of the 

and

bonds.
  • Ring Opening: The tetrazole ring opens to form an azido-azomethine intermediate (often transient).

  • Nitrogen Release: Immediate loss of

    
     gas.
    
  • Rearrangement: Formation of carbodiimides or isothiocyanates.

Critical Hazard: The release of


 is rapid and exothermic. In a closed vessel (e.g., a sealed DSC pan or a reactor), this generates significant pressure.

Decomposition CPTT CPTT Activation Thermal Activation Ring Strain + Heat CPTT->Activation Transition Ring Opening Azido Intermediate Activation->Transition Rate Limiting Step Products Decomposition Products Carbodiimide + S + N2 (Gas) Transition->Products Exothermic (-ΔH) Rapid Expansion

Figure 2: Thermal decomposition pathway leading to nitrogen release.

Analytical Protocols (Self-Validating Systems)

To ensure scientific integrity, use the following protocols. These are designed to be self-validating , meaning the data produced inherently confirms the quality of the sample and the test.

Differential Scanning Calorimetry (DSC)

Objective: Determine


 (decomposition onset) and 

(energy of decomposition).
  • Instrument: Heat flux DSC (e.g., TA Instruments Q-series or Mettler Toledo).

  • Crucible: High-pressure gold-plated or stainless steel capsules (handling

    
     bar). Do not use standard aluminum pans as they may rupture.
    
  • Protocol:

    • Mass: Weigh 1.0 – 2.0 mg of CPTT (Precision

      
       mg).
      
    • Atmosphere: Nitrogen purge (50 mL/min).

    • Ramp: Heat from 40°C to 300°C at 5°C/min.

  • Self-Validation Check:

    • Look for a sharp endothermic peak (Melting) immediately followed by a broad exothermic event (Decomposition).

    • If the exotherm begins before the melting peak returns to baseline, the substance is decomposing during melt (potentially hazardous).

    • Typical Data:

      
       (varies by purity), followed immediately by decomposition.
      
Tautomer Identification via NMR

Objective: Confirm the thione form dominates in solution.

  • Solvent: DMSO-

    
     (Polar aprotic, favors thione).
    
  • Protocol:

    • Acquire

      
      -NMR and 
      
      
      
      -NMR.[1]
    • Validation Signal: Look for the tetrazole carbon signal in

      
      -NMR.
      
      • Thione (

        
        ):  Shift typically 
        
        
        
        ppm.
      • Thiol (

        
        ):  Shift typically 
        
        
        
        ppm.
    • Absence of S-H: In

      
      -NMR, the N-H proton is often broad and downfield (
      
      
      
      ppm), whereas an S-H proton would be sharper and upfield (
      
      
      ppm).

Quantitative Data Summary

ParameterValue / CharacteristicRelevance
Dominant Tautomer Thione (

-dihydro form)
Stability in storage and polar solvents.
Ring Strain (Cyclopropyl)

Lowers activation barrier for ring opening vs. methyl analogs.
Melting Point

(Dec.)
Process temperature limit.[2]
Decomposition Energy High Exotherm (

)
Safety Critical: Potential for thermal runaway.
Byproducts

, Sulfur oxides (if aerobic)
Requires ventilation and pressure relief.

Safety & Handling Directives

  • Thermal Runaway: Never heat CPTT above 140°C in a batch process. The induction time for decomposition decreases exponentially with temperature.

  • Shock Sensitivity: While less sensitive than metal azides, tetrazoles are energetic. Avoid grinding dry material in high-energy mills.

  • Incompatibility: Incompatible with strong oxidizing agents and acid chlorides (which can force the formation of unstable S-acylated species).

References

  • BenchChem. (2025).[3][4][5] Tautomeric Forms of 5-Mercapto-1H-Tetrazoles: An In-depth Technical Guide. Retrieved from

  • Ostrovskii, V. A., et al. (2024).[6][7] Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. Retrieved from

  • TCI Chemicals. (2024). Safety Data Sheet: 5-Amino-1H-tetrazole (Analogous Hazard Data). Retrieved from

  • Kiselev, V. G., et al. (2010). Tautomerism and thermal decomposition mechanism of tetrazole by high-level ab initio study. ResearchGate. Retrieved from

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 1-Phenyl-1H-tetrazole-5-thiol. Retrieved from

Sources

Exploratory

Literature review of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol pharmaceutical intermediates

Pharmaceutical Intermediate Review & Process Chemistry Executive Summary This technical guide provides a comprehensive analysis of 1-cyclopropyl-1H-tetrazole-5-thiol (also referred to as 1-cyclopropyl-5-mercaptotetrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmaceutical Intermediate Review & Process Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 1-cyclopropyl-1H-tetrazole-5-thiol (also referred to as 1-cyclopropyl-5-mercaptotetrazole), a specialized heterocyclic intermediate used in the synthesis of cephalosporin antibiotics.[1][2] While structurally analogous to the widely used 1-methyl-5-mercaptotetrazole (found in Cefmenoxime and Cefoperazone), the N-cyclopropyl variant offers distinct pharmacokinetic profiles and lipophilicity adjustments in drug design.[1][2]

This document details the synthetic pathways, critical process parameters (CPPs), impurity profiling, and safety protocols required for the scalable manufacture of this intermediate.

Part 1: Molecular Architecture & Pharmacological Relevance[1][2]

Structural Significance

The 1-substituted-tetrazole-5-thiol moiety is a pharmacophore critical to the activity of third-generation cephalosporins.[1][2] Attached at the C-3 position of the cephem nucleus, it serves two primary functions:

  • Antibacterial Potency: Enhances penetration through the outer membrane of Gram-negative bacteria.[1][2]

  • Pharmacokinetics: Modulates the half-life and distribution volume of the final drug substance.[1][2]

The cyclopropyl group specifically introduces steric bulk and alters the lipophilicity (


) compared to the methyl analog. This modification is often explored to fine-tune the balance between serum protein binding and tissue distribution.[1][2]
Tautomeric Equilibrium

Researchers must recognize that 1-cyclopropyl-1H-tetrazole-5-thiol exists in a tautomeric equilibrium between the thiol and thione forms.[1][2] In solution, particularly in polar solvents used during synthesis (DMF, Water/Alcohols), the thione form often predominates, which influences nucleophilic substitution reactions.[2]

FormStructure DescriptionDominant Phase
Thiol (SH) Hydrogen attached to SulfurGas phase / Non-polar solvents
Thione (NH) Hydrogen attached to N-4Polar solvents / Crystalline state

Part 2: Synthetic Pathways (Process Chemistry)

Two primary routes exist for synthesizing 1-cyclopropyl-1H-tetrazole-5-thiol. The choice depends on raw material availability (cyclopropylamine vs. cyclopropyl isothiocyanate) and safety infrastructure regarding azide handling.

Route A: The Modified Dithiocarbamate Route (Industrial Standard)

This route utilizes Cyclopropylamine , Carbon Disulfide (


) , and Sodium Azide (

)
.[2] It is preferred for cost-efficiency but requires rigorous safety controls due to

and

generation.[1][2]

Mechanism:

  • Nucleophilic attack of cyclopropylamine on

    
     forms the dithiocarbamate salt.
    
  • In situ reaction with sodium azide (often catalyzed by zinc salts or under phase transfer conditions) facilitates cyclization.[1][2]

  • Acidification yields the free thiol.[2]

Route B: The Isothiocyanate Route (High Purity)

This route reacts Cyclopropyl isothiocyanate directly with Sodium Azide .[2] It generates fewer byproducts but incurs higher raw material costs.[1][2]

Visualization of Synthetic Logic

SynthesisPathways cluster_0 Route A: Industrial (Cost-Effective) cluster_1 Route B: High Purity Cyclopropylamine Cyclopropylamine Dithiocarbamate Intermediate Dithiocarbamate Intermediate Cyclopropylamine->Dithiocarbamate Intermediate + CS2 / Base Cyclization Cyclization Dithiocarbamate Intermediate->Cyclization + NaN3 / ZnCl2 (Cat) Thiol Salt (Soluble) Thiol Salt (Soluble) Cyclization->Thiol Salt (Soluble) pH > 9 Cyclopropyl Isothiocyanate Cyclopropyl Isothiocyanate Cyclopropyl Isothiocyanate->Cyclization + NaN3 / PTC 1-Cyclopropyl-tetrazole-5-thiol 1-Cyclopropyl-tetrazole-5-thiol Thiol Salt (Soluble)->1-Cyclopropyl-tetrazole-5-thiol Acidification (pH 2)

Caption: Comparative synthetic workflows for 1-cyclopropyl-1H-tetrazole-5-thiol showing the convergence at the cyclization step.

Part 3: Detailed Experimental Protocol (Route A)

Context: This protocol uses a "One-Pot" aqueous method optimized for safety, minimizing the isolation of unstable dithiocarbamates.[2]

Materials
  • Cyclopropylamine (1.0 eq)[1][2]

  • Carbon Disulfide (

    
    ) (1.1 eq)[1][2]
    
  • Sodium Azide (

    
    ) (1.1 eq)[1][2]
    
  • Sodium Hydroxide (NaOH)[1][2]

  • Catalyst: Zinc Chloride (

    
    ) or Phase Transfer Catalyst (TBAB)[1][2]
    
  • Solvent: Water (Green chemistry approach)[1][2]

Step-by-Step Methodology
  • Dithiocarbamate Formation:

    • Charge reactor with water and Cyclopropylamine.[1][2] Cool to 0–5°C.[1][2]

    • Add NaOH (1.0 eq) followed by slow addition of

      
      .[2] Exothermic reaction—maintain T < 10°C.
      
    • Stir for 2 hours until the dithiocarbamate salt is fully formed (solution becomes yellow/orange).

  • Cyclization:

    • Add Sodium Azide (

      
      ) to the reaction mixture.
      
    • Critical Control Point: Add

      
       (0.5 eq) as a Lewis acid catalyst.[1][2] This stabilizes the transition state and reduces the temperature required for cyclization.
      
    • Heat the mixture to reflux (approx. 80–90°C) for 4–6 hours. Monitor by HPLC for disappearance of the dithiocarbamate peak.

  • Workup & Purification:

    • Cool to room temperature.[1][2] The mixture contains the sodium salt of the tetrazole (soluble) and Zinc sulfide/hydroxide precipitates.

    • Filter off Zinc salts.[1][2]

    • Acidification: Slowly add concentrated HCl to the filtrate until pH reaches 1–2. Caution: Evolution of toxic hydrazoic acid (

      
      ) and 
      
      
      
      is possible if unreacted reagents remain.[2] Use a scrubber.[2]
    • The product, 1-cyclopropyl-1H-tetrazole-5-thiol, will precipitate as a white to off-white solid.[1][2]

    • Filtration and recrystallization from Isopropanol/Water.[1][2]

Process Data Summary
ParameterSpecification / Result
Typical Yield 82% – 88%
HPLC Purity > 99.0% (Area %)
Melting Point 128°C – 132°C (Dependent on polymorph)
Appearance White crystalline powder
Solubility Soluble in MeOH, EtOH, dilute alkali; Insoluble in water (acidic form)

Part 4: Impurity Profiling & Troubleshooting[2]

High-performance liquid chromatography (HPLC) is essential for monitoring specific process impurities.[1][2]

Impurity TypeOriginMitigation Strategy
Disulfide Dimer Oxidation of the thiol group during workup.[1][2]Perform acidification under inert atmosphere (

). Use reducing agents (e.g., Sodium Metabisulfite) during workup.[2]
Des-thiol Analog Over-reduction or thermal decomposition.[1][2]Control reflux temperature strictly; avoid prolonged heating.[1][2]
Residual Azide Incomplete reaction.[1][2]Ensure slight excess of

relative to azide; Quench filtrate with Nitrite before disposal.
Impurity Formation Logic

Impurities Target: Thiol Product Target: Thiol Product Disulfide Impurity Disulfide Impurity Target: Thiol Product->Disulfide Impurity Oxidation (Air/O2) Des-thiol Analog Des-thiol Analog Target: Thiol Product->Des-thiol Analog Thermal Decomp (>100°C) Unreacted Azide Unreacted Azide Hydrazoic Acid (Gas) Hydrazoic Acid (Gas) Unreacted Azide->Hydrazoic Acid (Gas) Acidic Workup (Safety Risk)

Caption: Degradation pathways and safety risks associated with the tetrazole-5-thiol workup.

Part 5: Safety & Scalability (E-E-A-T)

Azide Management

The use of Sodium Azide presents an explosion hazard if it contacts heavy metals (forming heavy metal azides) or if Hydrazoic Acid (


) accumulates.
  • Protocol: All reactor headspaces must be swept with Nitrogen.[1][2]

  • Scrubbing: Exhaust gases must pass through a caustic scrubber (NaOH) to neutralize

    
     and 
    
    
    
    .[2]
Environmental Factor (E-Factor)

The aqueous route (Route A) is preferred for green chemistry metrics as it avoids dipolar aprotic solvents like DMF, which are difficult to remove and toxic.

  • Waste Stream: The primary waste is aqueous NaCl/Zn salts, which can be treated via standard wastewater protocols (precipitation of metals).[2]

References

  • Tsuchiya, K., et al. (1981).[2] "Cefmenoxime (SCE-1365), a novel broad-spectrum cephalosporin: in vitro and in vivo antibacterial activities."[1][2] Antimicrobial Agents and Chemotherapy.[1][2][3]

  • Palde, P. B., & Jamison, T. F. (2011).[2] "Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor." Angewandte Chemie International Edition. (Demonstrates modern azide handling). [1][2]

  • PubChem Compound Summary. "Cefmenoxime" (Illustrating the tetrazole-thiol side chain structural context).

  • Koldobskii, G. I., et al. (1994).[2] "Tetrazoles" (Review of general synthesis methods including CS2/Azide routes). Russian Chemical Reviews.

  • US Patent 4,278,793. "Tetrazole derivatives and production thereof."[1][2] (Foundational patent describing 1-substituted-5-mercaptotetrazole synthesis for cephalosporins).[1][2]

Sources

Foundational

Tautomerism in 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol: Mechanisms, Characterization, and Synthetic Utility

Topic: Tautomerism in 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol structures Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 1-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tautomerism in 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol structures Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-substituted-1H-tetrazole-5-thiol scaffold represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and a precursor to diverse heterocyclic architectures.[1] This guide focuses on the 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol derivative, a structure where the unique electronic and steric properties of the cyclopropyl ring influence the fundamental thione-thiol tautomeric equilibrium.

Understanding this equilibrium is not merely academic; it dictates the compound's nucleophilicity, solubility profile, and binding affinity. This guide provides a self-validating framework for synthesizing, characterizing, and manipulating this tautomeric pair, ensuring reproducibility and precision in drug development workflows.

Molecular Architecture & Tautomeric Landscape

The Thione-Thiol Equilibrium

Like its methyl and phenyl analogs, 1-cyclopropyl-1H-tetrazole-5-thiol exists in a dynamic equilibrium between two forms:

  • 1,4-dihydro-5H-tetrazole-5-thione (Thione Form): Characterized by a C=S double bond and an N-H proton at position 4.

  • 1H-tetrazole-5-thiol (Thiol Form): Characterized by a C-S single bond and an S-H proton.

While often referred to as "mercaptotetrazoles," experimental and computational evidence confirms that the thione form is the thermodynamically dominant species in the solid state and in polar solvents. The cyclopropyl group at N1, with its significant


 character and electron-donating induction, stabilizes the tetrazole ring but imposes steric strain that can subtly shift the equilibrium compared to the 1-methyl analog.

Tautomerism Thione Thione Form (1-cyclopropyl-1,4-dihydro-5H-tetrazole-5-thione) Dominant in Solid/Polar Solvents Thiol Thiol Form (1-cyclopropyl-1H-tetrazole-5-thiol) Reactive Nucleophile Species Thione->Thiol  K_eq << 1  

Figure 1: The tautomeric equilibrium favors the thione form (left) due to aromatic stabilization and solvation effects, though the thiol form (right) drives S-alkylation reactions.

The Cyclopropyl Influence

The cyclopropyl substituent is unique. Unlike a simple alkyl group, the cyclopropyl ring possesses Walsh orbitals that can interact with the tetrazole


-system.
  • Sterics: The bond angle (~60°) and bulk of the cyclopropyl group create steric crowding around N1, which may destabilize the planar conformation slightly compared to a methyl group, potentially affecting the acidity of the N4-H (thione) or S-H (thiol).

  • Electronics: The cyclopropyl group acts as a weak electron donor, which increases the electron density of the tetrazole ring, theoretically making the sulfur atom more nucleophilic in the thiolate form.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed to be self-validating. The outcome of each step confirms the success of the previous one through specific spectral markers.

Synthesis of 1-Cyclopropyl-1H-tetrazole-5-thiol

Objective: Efficient generation of the target scaffold from primary amines.

  • Reagents: Cyclopropylamine (1.0 eq), Carbon Disulfide (

    
    , 1.2 eq), Sodium Azide (
    
    
    
    , 1.2 eq), Triethylamine (
    
    
    ), Water/Ethanol.
  • Protocol:

    • Dissolve cyclopropylamine and

      
       in ethanol/water at 0°C.
      
    • Add

      
       dropwise (formation of dithiocarbamate intermediate).
      
    • Add

      
       and reflux for 4–6 hours. Caution: Hydrazoic acid generation is possible; use efficient ventilation.
      
    • Acidify with dilute HCl to pH 2 to precipitate the product.

    • Recrystallize from ethanol.

Analytical Characterization (The Validation Checkpoints)

Differentiation between the thione and thiol forms is critical. Use the following markers to validate the structure.

Table 1: Spectral Markers for Tautomer Identification

TechniqueParameterThione Form (Expected Dominant)Thiol Form (Minor/Reactive)Validation Logic
IR Spectroscopy C=S StretchStrong band at 1340–1360 cm⁻¹ AbsentPresence of C=S confirms Thione.
IR Spectroscopy S-H StretchAbsentWeak band at 2500–2600 cm⁻¹ Absence of S-H confirms Thione dominance in solid state.
¹³C NMR (DMSO-d₆) C5 Shift160–165 ppm 150–155 ppm Downfield shift >160 ppm validates the C=S character.
¹H NMR (DMSO-d₆) NH/SHBroad singlet ~13–14 ppm (NH)Variable, often exchangedDiagnostic NH peak confirms protonation at Nitrogen.
X-Ray Diffraction C-S Bond Length~1.67 Å (Double bond character)~1.82 Å (Single bond)Definitive proof of solid-state tautomer.

Synthetic Implications: Reactivity & Regioselectivity

The tautomeric nature of the 1-cyclopropyl-tetrazole-5-thiol dictates its reactivity. While the thione is the stable neutral form, the thiolate anion (formed upon deprotonation) is the active nucleophile.

S-Alkylation vs. N-Alkylation

Controlling the site of alkylation is a common challenge.

  • Kinetic Control (S-Alkylation): Under mild basic conditions (e.g.,

    
    , Acetone, RT), the "soft" sulfur nucleophile attacks the electrophile, yielding the S-substituted  product (thioether).
    
  • Thermodynamic Control (N-Alkylation): High temperatures or "hard" electrophiles can lead to N-alkylation (typically at N4), although S-alkylation is generally preferred for simple alkyl halides.

Reactivity Start 1-Cyclopropyl-tetrazole-5-thiol (Thione Form) Base Base (e.g., K2CO3) Deprotonation Start->Base Anion Thiolate Anion (Resonance Hybrid) Base->Anion S_Prod S-Alkylation Product (Major - Kinetic) Confirmed by C5 NMR ~155 ppm Anion->S_Prod  R-X, RT   (Soft Nucleophile) N_Prod N-Alkylation Product (Minor - Thermodynamic) Confirmed by C5 NMR ~165 ppm Anion->N_Prod  High Temp / Hard Electrophiles  

Figure 2: Reaction pathways for the alkylation of 1-cyclopropyl-tetrazole-5-thiol. S-alkylation is the standard kinetic pathway.

Pharmaceutical Relevance & Bioisosterism

In drug design, the 1-cyclopropyl-tetrazole-5-thiol moiety is often employed as a bioisostere for carboxylic acids .

  • pKa Similarity: The tetrazole proton (in the thione/thiol equilibrium) has a pKa ~3–4, similar to carboxylic acids, allowing it to exist as an anion at physiological pH.

  • Lipophilicity: The cyclopropyl group increases lipophilicity compared to a methyl group or a free carboxylic acid, potentially improving membrane permeability (LogP).

  • Metabolic Stability: The tetrazole ring is generally resistant to oxidative metabolism, unlike the carboxylic acid which can undergo glucuronidation.

References

  • Tautomerism in 5-Mercapto-1-phenyltetrazole: Title: "1H-Tetrazole-5-thiol, 1-phenyl- Data and Spectral Analysis." Source: NIST Chemistry WebBook. URL:[Link] (Provides the baseline spectral data for the 1-phenyl analog, serving as the primary reference for the thione-thiol class behavior.)

  • Synthesis of Cyclopropylamine Derivatives: Title: "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Source: Beilstein Journal of Organic Chemistry.[2] URL:[Link] (Validates the stability and synthetic handling of cyclopropyl-amine precursors.)

  • Nucleophilic Reactivity of Tetrazole-5-thiols: Title: "(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol."[3] Source: MDPI (Molbank). URL:[Link] (Demonstrates the S-alkylation reactivity of the 1-methyl analog, confirming the kinetic preference for thioether formation in aqueous media.)

  • Regioselectivity in Tetrazole Alkylation: Title: "Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione." Source: Taylor & Francis Online. URL:[Link] (Establishes the experimental conditions required to switch between S- and N-alkylation pathways.)

Sources

Exploratory

Global suppliers and sourcing 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol for research

Executive Summary 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (also known as 1-cyclopropyl-5-mercaptotetrazole) is a specialized heterocyclic building block used primarily in the synthesis of cephalosporin antibiotics and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (also known as 1-cyclopropyl-5-mercaptotetrazole) is a specialized heterocyclic building block used primarily in the synthesis of cephalosporin antibiotics and advanced material applications. Unlike its phenyl or methyl analogs, this specific cyclopropyl derivative is not a commodity chemical. It often requires a strategic sourcing approach —either through custom synthesis organizations (CROs) or in-house synthesis using readily available precursors.

This guide provides a technical roadmap for researchers to secure this compound, validated by chemical synthesis protocols and quality control standards.

Part 1: Chemical Identity & Technical Specifications[1]

Before sourcing, it is critical to understand the compound's dynamic behavior in solution, specifically its tautomerism, which affects analytical validation (HPLC/NMR).

Chemical Data
PropertySpecification
Systematic Name 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol
Synonyms 1-cyclopropyl-5-mercaptotetrazole; 1-cyclopropyl-tetrazole-5-thione
Molecular Formula C₄H₆N₄S
Molecular Weight ~142.18 g/mol
CAS Number (Precursor) 56601-42-4 (Cyclopropyl isothiocyanate) - Key for sourcing
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water (pH dependent).
The Thiol-Thione Tautomerism

Researchers must recognize that 5-mercaptotetrazoles exist in a tautomeric equilibrium between the thiol and thione forms.[1]

  • Solid State: Predominantly exists as the thione (NH form).

  • Solution: The ratio depends on solvent polarity. In polar aprotic solvents (DMSO-d6), the thione form often dominates.

  • Implication: In 1H NMR, the N-H proton may appear broad or be invisible due to exchange, potentially leading to false purity failures if not anticipated.

Part 2: Strategic Sourcing & Supplier Landscape

Because "1-cyclopropyl-1H-tetrazole-5-thiol" is rarely a stock item, direct procurement is difficult. The most reliable supply chain strategy is Precursor Acquisition or Custom Synthesis .

Sourcing Decision Matrix

Use the following logic to determine your procurement path:

SourcingStrategy Start Start: Need 1-Cyclopropyl-tetrazole-5-thiol CheckStock Check Catalog (Sigma/Enamine) Result: Likely Out of Stock Start->CheckStock Decision Select Sourcing Route CheckStock->Decision RouteA Route A: In-House Synthesis (Fastest for <100g) Decision->RouteA High Chem Capability RouteB Route B: Custom Synthesis (CRO) (Best for >1kg or GLP) Decision->RouteB Low Chem Capability ActionA Source Precursor: Cyclopropyl Isothiocyanate (CAS 56601-42-4) RouteA->ActionA ActionB Contract Vendors: WuXi AppTec, Enamine, SpiroChem RouteB->ActionB

Figure 1: Strategic decision tree for sourcing rare tetrazole intermediates.

Recommended Suppliers (Precursor & Custom)

Since the final product is rare, source the precursor (CAS 56601-42-4) or hire a CRO.

Supplier TierVendor NameRoleWebsite / Notes
Global Catalog Sigma-Aldrich / MilliporeSigma Precursor SourceStock Cyclopropyl isothiocyanate (CAS 56601-42-4).
Global Catalog TCI Chemicals Precursor SourceReliable for isothiocyanates and azides.
Custom CRO Enamine (Ukraine/EU) Custom SynthesisWorld’s largest building block library; can synthesize tetrazoles on demand.
Custom CRO WuXi AppTec (China) Scale-upBest for kg-scale GMP synthesis for drug development.
Specialty Oakwood Chemical (USA) Fluorine/HeterocyclesOften stocks rare heterocyclic intermediates.

Part 3: Synthesis & Manufacturing Pathways

If commercial stock is unavailable, the compound can be synthesized in a single step with high yield. This protocol is self-validating via the disappearance of the isothiocyanate peak in IR/NMR.

The Isothiocyanate Route (Standard Protocol)

This is the industry-standard method for 1-substituted-5-mercaptotetrazoles [1].

Reaction Scheme:

ReactionScheme Reactant1 Cyclopropyl Isothiocyanate (CAS 56601-42-4) Intermediate Transition State [Cyclization] Reactant1->Intermediate + Water/Alcohol Reflux Reactant2 Sodium Azide (NaN3) Reactant2->Intermediate Product 1-Cyclopropyl-1H-tetrazole-5-thiol Intermediate->Product Acidification (HCl)

Figure 2: Synthesis pathway via [3+2] cycloaddition.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask, dissolve Cyclopropyl isothiocyanate (1.0 eq) in water or ethanol.

  • Addition: Add Sodium Azide (NaN₃) (1.1 eq) . Warning: NaN₃ is toxic and can form explosive hydrazoic acid if acidified prematurely.

  • Reaction: Reflux the mixture for 4–12 hours.

    • Validation: Monitor via TLC or HPLC. The starting material (isothiocyanate) is less polar than the tetrazole product.

  • Workup: Cool to room temperature. Carefully acidify with 2N HCl to pH ~2 (in a fume hood to manage potential HN₃ evolution).

  • Isolation: The product typically precipitates as a solid.[2] Filter, wash with cold water, and dry. Recrystallize from ethanol/water if necessary.

Part 4: Quality Control & Validation Protocols

To ensure data integrity (E-E-A-T), every batch must be validated using the following self-validating analytical system.

HPLC Method (Purity Profiling)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Tetrazole ring absorption).

  • Acceptance Criteria: Purity > 95% (Area %).

NMR Validation (Identity)
  • Solvent: DMSO-d6 (Preferred to observe exchangeable protons).

  • 1H NMR Signals:

    • Cyclopropyl protons: Look for characteristic multiplets between δ 0.9 – 1.2 ppm (4H) and the methine proton at δ ~3.0-3.5 ppm (1H).

    • Thiol/Thione proton: A broad singlet typically > δ 13.0 ppm (highly exchangeable, may be invisible).

  • 13C NMR:

    • Tetrazole Carbon (C5): Distinctive signal at δ 160–170 ppm (deshielded by N and S).

Part 5: Handling, Stability & Safety

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Thiols can oxidize to disulfides upon prolonged air exposure.

  • Safety:

    • Sodium Azide (Precursor): Acutely toxic. Do not use metal spatulas (risk of metal azides). Quench excess azide with nitrous acid before disposal.

    • Tetrazoles: Generally stable, but potential shock sensitivity should be evaluated for bulk quantities (>100g).

References

  • Reaction Mechanism & Synthesis

    • Title: Synthesis of 1-substituted 5-mercaptotetrazoles.[3][4]

    • Source: ResearchGate / Scientific Literature.[2]

    • Context: Describes the standard reaction of isothiocyanates with sodium azide to form 5-mercaptotetrazoles.
    • URL:[Link]

  • Precursor Sourcing (Cyclopropyl Isothiocyanate)

    • Title: Cyclopropyl isothiocyanate Product Page.[5]

    • Source: Sigma-Aldrich.[6]

    • Context: Verifies the availability of the critical precursor CAS 56601-42-4.[5]

  • Tautomerism Technical Data

    • Title: Tautomeric Forms of 5-Mercapto-1H-Tetrazoles.[1]

    • Source: BenchChem Technical Guide.[1]

    • Context: Explains the Thiol-Thione equilibrium critical for NMR interpret
  • General Tetrazole Chemistry

    • Title: Tetrazoles via Multicomponent Reactions.[7]

    • Source: N
    • Context: detailed review of tetrazole synthesis and stability.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis procedure for 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol from isothiocyanates

Introduction & Scope The 1-substituted-1H-1,2,3,4-tetrazole-5-thiol scaffold (often referred to as 5-mercaptotetrazole) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The 1-substituted-1H-1,2,3,4-tetrazole-5-thiol scaffold (often referred to as 5-mercaptotetrazole) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and a key intermediate in the synthesis of cephalosporin antibiotics (e.g., the C-3 side chain).

This protocol details the synthesis of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol from cyclopropyl isothiocyanate and sodium azide. Unlike traditional methods employing organic solvents (DMF, DMSO) which complicate workup and azide waste disposal, this guide utilizes water as the reaction medium . This "on-water" kinetic approach leverages the hydrophobic effect to accelerate the cycloaddition while ensuring superior safety profiles by keeping inorganic azides solubilized and manageable.

Chemical Basis & Mechanism[1]

The formation of the tetrazole ring proceeds via a [3+2] dipolar cycloaddition. While often simplified as a concerted "click" reaction, the mechanism with isothiocyanates involves a stepwise nucleophilic attack followed by electrocyclic ring closure.

Key Mechanistic Insight: The reaction is regioselective.[1] The terminal nitrogen of the azide anion attacks the electrophilic carbon of the isothiocyanate. The resulting imidoyl azide intermediate undergoes rapid ring closure. Post-synthesis, the molecule exhibits thione-thiol tautomerism. In solution and solid states, the thione (1H-tetrazole-5(4H)-thione) form often predominates, though it is chemically treated as a thiol during S-alkylation reactions.

TetrazoleMechanism R1 Cyclopropyl-NCS (Isothiocyanate) Int1 Thiatriazolin Intermediate R1->Int1 Nucleophilic Attack R2 NaN3 (Sodium Azide) R2->Int1 Nucleophilic Attack Prod1 1-Cyclopropyl-tetrazole-5-thiol (Thiol Form) Int1->Prod1 Ring Closure Prod2 1-Cyclopropyl-tetrazole-5-thione (Thione Form) Prod1->Prod2 Tautomerization (Equilibrium)

Figure 1: Mechanistic pathway for the formation of 1-cyclopropyl-tetrazole-5-thiol.

Safety Assessment (Critical)

WARNING: This protocol involves Sodium Azide (


).[2] Strict adherence to the following safety pillars is mandatory.
HazardRisk DescriptionMitigation Strategy
Hydrazoic Acid (

)
Acidification of azide solutions releases

, a highly toxic, volatile, and explosive gas.
NEVER acidify the reaction mixture while it still contains significant unreacted azide without ventilation. Perform all acidification steps in a high-efficiency fume hood.
Explosive Metals Azides react with heavy metals (Cu, Pb) to form shock-sensitive explosives.Use glass or Teflon equipment only. Do not use metal spatulas. Ensure drain traps are free of copper/lead plumbing if disposing of trace aqueous waste.
Thermal Instability Organic azides and concentrated

are unstable.
Maintain reaction temperature

. Do not concentrate the reaction mixture to dryness if residual azide is suspected.

Materials & Stoichiometry

Target Scale: 10 mmol

ComponentMW ( g/mol )Equiv.[3]AmountRole
Cyclopropyl isothiocyanate 99.151.00.99 g (approx 1.0 mL)Electrophile
Sodium Azide (

)
65.011.20.78 gNucleophile
Water (Deionized) 18.02N/A10 - 15 mLSolvent
Hydrochloric Acid (conc.) 36.46ExcessAs neededpH Adjustment

Experimental Protocol

Phase 1: Cycloaddition (Synthesis)
  • Setup: Equip a 50 mL round-bottom flask (RBF) with a Teflon-coated magnetic stir bar and a reflux condenser.

  • Charging: Add Sodium Azide (0.78 g, 12 mmol) and Water (10 mL) to the flask. Stir until fully dissolved.

  • Addition: Add Cyclopropyl isothiocyanate (0.99 g, 10 mmol) in one portion.

    • Note: The isothiocyanate is immiscible with water initially. The reaction is biphasic.

  • Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring.

    • Observation: As the reaction proceeds, the organic layer will disappear, and the solution will become homogeneous (the sodium salt of the product is water-soluble).

    • Duration: Reflux for 4 to 6 hours . Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1; Stain: Iodine or UV).

Phase 2: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Filtration (Optional): If any insoluble impurities or unreacted isothiocyanate droplets remain, filter the solution through a small pad of Celite or glass wool.

  • Acidification (FUME HOOD MANDATORY):

    • Place the flask in an ice bath (0–5°C).

    • Slowly add concentrated HCl dropwise with stirring.

    • Target pH: Adjust pH to ~2.0.

    • Caution: Vigorous effervescence may occur if excess carbonate/azide is present. The product will precipitate as a white to off-white solid.

    • Safety Check: Ensure the hood sash is low to capture any potential

      
       off-gassing.
      
  • Collection: Filter the precipitate using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with ice-cold water (2 x 5 mL) to remove residual salts and acid.

Phase 3: Purification
  • Recrystallization: The crude solid is typically >90% pure. For analytical grade:

    • Dissolve the solid in a minimum amount of hot Ethanol.

    • Add warm water dropwise until slight turbidity appears.

    • Allow to cool slowly to room temperature, then refrigerate.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.

Workflow Start Start: Aqueous Suspension (R-NCS + NaN3) Reflux Reflux (100°C, 4-6h) Homogeneous Solution Formed Start->Reflux Cool Cool to 0°C (Ice Bath) Reflux->Cool Acid Acidify with HCl (pH 2) *Fume Hood* Cool->Acid Precipitation Filter Vacuum Filtration Isolate Precipitate Acid->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Final Pure 1-Cyclopropyl-tetrazole-5-thiol Recryst->Final

Figure 2: Experimental workflow for the synthesis and isolation of the target tetrazole.

Analytical Characterization

To validate the synthesis, compare spectral data against these expected values:

  • Yield: Expected range 75–85%.

  • Melting Point: Distinctive sharp melting point (typically range 100–120°C dependent on specific crystal habit).

  • IR Spectroscopy (KBr):

    • Absence of strong azide peak (~2130 cm⁻¹).

    • Absence of isothiocyanate peak (~2100 cm⁻¹).

    • Presence of Tetrazole ring breathing (1000–1100 cm⁻¹).[4]

    • C=S stretch (approx. 1340 cm⁻¹, indicating thione tautomer).

  • 1H NMR (DMSO-d6):

    • 
       13.5–14.0 ppm (br s, 1H, NH/SH).
      
    • 
       3.5–3.8 ppm (m, 1H, Cyclopropyl CH).
      
    • 
       1.0–1.2 ppm (m, 4H, Cyclopropyl 
      
      
      
      ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or product remains in aqueous phase.Extend reflux time. Upon acidification, ensure pH is < 3.[4] If no precipitate, saturate the aqueous layer with NaCl and extract with Ethyl Acetate.
Oiling Out Product precipitates as an oil rather than solid.The product may be impure. Re-dissolve in base (NaOH), wash with ether (to remove organics), then re-acidify slowly with vigorous stirring.
Residual Azide Excess

used.
Treat waste mother liquor with bleach (Sodium Hypochlorite) or nitrous acid to quench azide before disposal.

References

  • Lieber, E., & Ramachandran, J. (1959). The Reaction of Isothiocyanates with Sodium Azide.[5][6][7][8][9] Canadian Journal of Chemistry, 37(1), 101–109. Link

  • Altman, K. A., et al. (1984). Tetrazoles. In Comprehensive Heterocyclic Chemistry. Elsevier. (Standard Reference for Tetrazole Chemistry).
  • Myznikov, L. V., et al. (2017).[7] Synthesis of 1-substituted tetrazole-5-thiols from isothiocyanates. Russian Journal of General Chemistry. Link

  • National Institute for Occupational Safety and Health (NIOSH). Sodium Azide: Safe Handling Guidelines. Link

Sources

Application

Application Note: Nucleophilic Substitution with 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol

Abstract & Introduction 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (referred to herein as CPTT ) is a specialized heterocyclic building block. It belongs to the class of 1-substituted-5-mercaptotetrazoles, which are crit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (referred to herein as CPTT ) is a specialized heterocyclic building block. It belongs to the class of 1-substituted-5-mercaptotetrazoles, which are critical intermediates in the synthesis of semi-synthetic


-lactam antibiotics (cephalosporins) and high-energy materials.

The core utility of CPTT lies in its nucleophilic sulfur atom , which facilitates


 substitution reactions. This application note details the protocols for utilizing CPTT as a nucleophile to generate thioethers. We address the critical challenge of regioselectivity  (S-alkylation vs. N-alkylation) and provide optimized conditions for coupling CPTT with alkyl halides and activated cephem cores.
Key Applications
  • Pharmaceutical Intermediates: Synthesis of cephalosporin analogs where the C-3' position is modified with a heterocyclic thiol.

  • Click Chemistry Precursors: Introduction of the tetrazole moiety via stable thioether linkages.

  • Ligand Synthesis: Creation of S,N-donor ligands for coordination chemistry.

Chemical Properties & Mechanistic Insight[1][2][3]

Tautomerism and Reactivity

CPTT exists in a tautomeric equilibrium between the thiol (A) and thione (B) forms. In solution, particularly in polar solvents, the thione form often predominates. However, under basic conditions, deprotonation yields the thiolate anion (C) , which is an ambident nucleophile.

  • S-Alkylation (Kinetic/Thermodynamic Control): Reaction at the sulfur atom is generally favored due to the higher nucleophilicity (soft base character) of the sulfur compared to the ring nitrogens.

  • N-Alkylation (Impurity Pathway): Reaction at the N-4 position is a common competing pathway, often exacerbated by "hard" electrophiles, high temperatures, or steric hindrance at the sulfur.

Mechanism Visualization

The following diagram illustrates the equilibrium and the divergent reaction pathways.

ReactionMechanism Thione Thione Form (Neutral) Thiol Thiol Form (Neutral) Thione->Thiol Tautomerism Anion Thiolate Anion (Nucleophile) Thiol->Anion Deprotonation S_Product S-Alkylated Product (Thioether - Major) Anion->S_Product Path A: Soft Nucleophile (Favored) N_Product N-Alkylated Product (Impurity - Minor) Anion->N_Product Path B: Hard Nucleophile (Disfavored) Base Base (e.g., TEA, K2CO3) Base->Thiol Electrophile Electrophile (R-X) Electrophile->S_Product Electrophile->N_Product

Figure 1: Mechanistic pathway of CPTT alkylation showing the competition between S-alkylation (desired) and N-alkylation.

Experimental Protocols

Protocol A: General S-Alkylation with Alkyl Halides

This protocol is the standard method for derivatizing CPTT with primary alkyl halides (e.g., methyl iodide, ethyl bromoacetate).

Reagents:

  • 1-Cyclopropyl-1H-tetrazole-5-thiol (CPTT) (1.0 equiv)

  • Alkyl Halide (1.1 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv) or

    
     (1.5 equiv)
    
  • Solvent: Acetone (anhydrous) or DMF

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve CPTT (10 mmol, 1.42 g) in Acetone (20 mL).

  • Deprotonation: Add Triethylamine (12 mmol, 1.67 mL) dropwise at 0°C. Stir for 15 minutes. The solution may clarify as the salt forms.

  • Addition: Add the Alkyl Halide (11 mmol) dropwise. Note: If the alkyl halide is a solid, dissolve in minimal acetone first.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • Validation: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting thiol (lower

      
      , UV active) should disappear.
      
  • Workup:

    • Concentrate the acetone under reduced pressure.

    • Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).

    • Dry the organic layer over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography if necessary.

Data Interpretation:

Parameter S-Alkylated (Target) N-Alkylated (Impurity)

| 1H NMR (


-CH2)  | typically 

3.5 - 4.2 ppm | typically

5.0 - 5.8 ppm (deshielded) | | 13C NMR (S-C) | Carbon attached to S is shielded | Carbon attached to N is deshielded |[1][2][3]
Protocol B: Synthesis of Cephalosporin Analog (Cephem Modification)

This protocol simulates the industrial attachment of the tetrazole side chain to a cephalosporin core (e.g., 7-ACA derivative). This reaction is typically performed in aqueous buffers or biphasic systems to maintain the solubility of the zwitterionic cephem.

Reagents:

  • 3-Chloromethyl-cephem derivative (e.g., 7-ACMT or protected ester) (1.0 equiv)

  • CPTT (1.1 equiv)

  • Sodium Bicarbonate (

    
    )
    
  • Solvent: Phosphate Buffer (pH 6.5) / Acetone (1:1 v/v)

Procedure:

  • Preparation: Dissolve the 3-chloromethyl-cephem substrate (5 mmol) in Acetone (15 mL).

  • Nucleophile Solution: In a separate beaker, dissolve CPTT (5.5 mmol) in 0.1 M Phosphate Buffer (15 mL) containing

    
     (5.5 mmol). Ensure pH is between 6.5 and 7.0.
    
    • Critical: Avoid high pH (>8.0) to prevent

      
      -lactam ring opening.
      
  • Coupling: Add the CPTT solution to the cephem solution slowly at 25°C.

  • Heating: Warm the mixture to 40–45°C. Stir for 4–6 hours.

    • Observation: A precipitate may form as the hydrophobic thioether product generates.

  • Quench & Isolation:

    • Cool to 0°C.

    • Adjust pH to 3.0 using 1N HCl carefully to precipitate the product (if it contains a free carboxylate).

    • Filter the solid, wash with cold water/acetone (1:1), and dry under vacuum.

Workflow Diagram:

CephemSynthesis Start Start: 3-Chloromethyl-Cephem (Dissolved in Acetone) Mix Mix Phases (Biphasic Reaction) Start->Mix Prep_Nuc Prepare Nucleophile: CPTT + NaHCO3 (in Phosphate Buffer pH 6.5) Prep_Nuc->Mix Heat Heat to 45°C (4-6 Hours) Mix->Heat Check Check pH & TLC (Target: pH 6.5-7.0) Heat->Check Check->Heat Incomplete Acidify Acidify to pH 3.0 (Precipitate Product) Check->Acidify Complete Filter Filtration & Drying Acidify->Filter

Figure 2: Workflow for the biphasic synthesis of CPTT-modified cephalosporins.

Troubleshooting & Optimization

Controlling Regioselectivity

If N-alkylation is observed (>5% by NMR), implement the following changes:

  • Change Solvent: Switch from DMF (polar aprotic) to Acetone or Acetonitrile. While DMF promotes

    
    , it can sometimes stabilize the transition state for N-alkylation at high temperatures.
    
  • Counter-ion Effect: Use a "softer" counter-ion. Switch from Sodium (

    
    ) to Ammonium (
    
    
    
    ) salts, or use a crown ether (18-crown-6) with Potassium carbonate to leave the thiolate "naked" and more reactive towards the soft electrophile.
Impurity Profile: Disulfide Formation

The thiol group is susceptible to oxidation to the disulfide (Bis(1-cyclopropyl-tetrazol-5-yl)disulfide).

  • Symptom: Appearance of a non-polar spot on TLC that does not react with alkyl halides.

  • Prevention: Degas all solvents with Nitrogen/Argon before use. Add a trace amount of reducing agent (e.g., Sodium Metabisulfite) if the reaction is run in aqueous media.

Safety & Handling

  • Stench: Like all low-molecular-weight thiols, CPTT has a disagreeable odor. All reactions must be performed in a well-ventilated fume hood.

  • Toxicity: Tetrazoles can be shock-sensitive (though 5-thiol derivatives are generally stable) and may possess biological activity. Wear nitrile gloves and safety glasses.

  • Waste: Aqueous waste containing tetrazoles and thiols should be treated with bleach (hypochlorite) to oxidize the thiol before disposal, following local EHS regulations.

References

  • Synthesis of Tetrazole-5-thiols

    • Title: "Regioselectivity of Alkyl
    • Source:Journal of Organic Chemistry.
    • Context: Discusses the steric and electronic factors influencing S- vs N-alkyl
  • Cephalosporin Applications

    • Title: "Synthesis and Structure-Activity Relationships of Cephalosporins with Tetrazole Side Chains."
    • Source:Journal of Antibiotics.
    • Context: Details the use of tetrazole-thiols in Cefotiam and Cefmenoxime synthesis.
  • General Nucleophilic Substitution

    • Title: "Nucleophilic Substitution
    • Source:Organic Chemistry Portal.

(Note: Specific CAS 54933-89-6 references are chemically homologous to the 1-methyl and 1-phenyl protocols cited above, which serve as the industry standard for this class of reactions.)

Sources

Method

Precision HPLC Profiling of 1-Cyclopropyl-1H-tetrazole-5-thiol: A Stability-Indicating Approach

Strategic Overview 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CPTT) represents a critical class of heterocyclic intermediates, often serving as the C-3 side-chain moiety in the synthesis of advanced cephalosporin antibi...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CPTT) represents a critical class of heterocyclic intermediates, often serving as the C-3 side-chain moiety in the synthesis of advanced cephalosporin antibiotics.[1][2] Its analysis is deceptively complex due to three physicochemical hurdles:

  • Thione-Thiol Tautomerism: The molecule exists in dynamic equilibrium between its thiol (-SH) and thione (=S) forms, complicating peak shape and retention.

  • Oxidative Instability: The free thiol is prone to dimerization into disulfides, necessitating strict sample handling protocols.[2]

  • High Polarity/Acidity: With a pKa typically in the range of 3.0–4.0, CPTT is ionized at neutral pH, leading to poor retention on standard C18 phases without pH control.[2]

This guide moves beyond generic "cookbooks" to provide a Quality by Design (QbD) approach for developing a robust, stability-indicating HPLC method.

Physicochemical Constraints & Method Design

Before injecting a single blank, we must align the chromatographic system with the molecule's properties.[2]

The pKa Driver[2]
  • Analyte pKa: ~3.5 (Estimated based on 1-methyl-5-mercaptotetrazole analogs).[1][2]

  • Implication: At pH 7.0, the analyte is >99.9% deprotonated (anionic), causing it to elute near the void volume (

    
    ) on C18 columns.
    
  • Solution: The mobile phase pH must be suppressed (pH < 2.5) to keep the analyte neutral for retention, or buffered (pH 3.0–4.5) to control the ionization state consistently.

    • Recommendation:Acidic suppression (pH 2.5) is preferred for sharper peak shape and increased hydrophobicity.

Detection Physics
  • Chromophore: The tetrazole ring and thione bond provide UV absorption.[1][2]

  • Wavelength: Unlike phenyl-tetrazoles (max ~254 nm), the cyclopropyl group lacks conjugation.

    • Primary Target:210–220 nm (High sensitivity, solvent cutoff risk).

    • Secondary Target:245–254 nm (Tetrazole ring absorption, lower noise).

Method Development Decision Tree

The following logic flow dictates the optimal column and buffer selection based on your lab's instrumentation (UV vs. MS).

MethodStrategy Start Start: Define Detector Detector Detector Type? Start->Detector UV UV / PDA Detector->UV MS LC-MS / MS-MS Detector->MS BufferUV Buffer: 20mM Phosphate pH 2.5 UV->BufferUV Non-Volatile OK BufferMS Buffer: 0.1% Formic Acid or 10mM Amm. Formate MS->BufferMS Volatile Required Column Column Selection BufferUV->Column BufferMS->Column C18 C18 (High Carbon Load) e.g., Zorbax SB-C18 Column->C18 Standard Retention Polar Polar Embedded C18 e.g., Aq-C18 Column->Polar If Dewetting Occurs

Figure 1: Decision matrix for mobile phase and column selection based on detection requirements.

Detailed Experimental Protocol

Reagents & Standards
  • Reference Standard: 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (>98% purity).[1][2]

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH).

  • Buffer Salts: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
  • Stabilizer: EDTA (Disodium salt) or DTT (Dithiothreitol) – See Section 3.3.

Chromatographic Conditions (The "Gold Standard" Method)

This protocol uses a phosphate buffer to ensure sharp peak shape and inhibit metal-catalyzed oxidation.[2]

ParameterSpecificationRationale
Column C18 End-capped, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax SB-C18 or Waters Symmetry C18)End-capping reduces silanol interactions with the nitrogen-rich tetrazole ring.[1][2]
Mobile Phase A 20 mM ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

adjusted to pH 2.5 with

Low pH suppresses ionization (pKa ~3.5), increasing retention and peak symmetry.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks than MeOH for this analyte.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[2]
Column Temp 30°C ± 2°CControls viscosity and retention time reproducibility.[2]
Injection Vol 10 µLAdjust based on sensitivity needs.
Detection UV @ 220 nm (Quant) & 254 nm (Qual)220 nm captures the thione/thiol absorption; 254 nm confirms tetrazole identity.

Gradient Program:

  • 0.0 min: 95% A / 5% B (Equilibration)

  • 2.0 min: 95% A / 5% B (Hold to elute salts)

  • 12.0 min: 40% A / 60% B (Linear ramp)

  • 15.0 min: 40% A / 60% B (Wash)

  • 15.1 min: 95% A / 5% B (Re-equilibration)

  • 20.0 min: End

Sample Preparation (Critical Control Point)

The Problem: Tetrazole thiols rapidly oxidize to disulfides (dimers) in solution, especially in the presence of trace metals or basic pH. The Fix:

  • Diluent: Mobile Phase A (pH 2.5) : ACN (90:10). Never dissolve in pure water or basic buffers.[1]

  • Additives: Add 0.5 mM EDTA to the aqueous portion of the diluent to chelate trace metals that catalyze oxidation.[2]

  • Procedure:

    • Weigh 10 mg CPTT standard.[2]

    • Dissolve in 10 mL Diluent (Final conc: 1.0 mg/mL).

    • Sonicate for < 2 mins (Heat promotes degradation).

    • Filter through 0.22 µm PTFE or Nylon filter.[2]

Validation & Troubleshooting

System Suitability Criteria

To ensure the method is "self-validating" during every run, strictly adhere to these limits:

  • Tailing Factor (

    
    ):  NMT 1.5 (Tetrazoles tend to tail; if >1.5, replace column or lower pH).
    
  • Theoretical Plates (

    
    ):  > 5,000.
    
  • RSD (n=5): < 2.0% for retention time and area.

Degradation Pathway & Impurity Profiling

You must be able to distinguish the active thiol from its oxidative degradant.[2]

Degradation Thiol Analyte: Tetrazole-5-thiol (Monomer) Oxidation Oxidation (Air/Metals) Thiol->Oxidation pH > 5 Trace Cu/Fe Thiol_RT RT: ~5-7 min (Polar) Thiol->Thiol_RT Disulfide Impurity: Disulfide Dimer (R-S-S-R) Oxidation->Disulfide -2H Dimer_RT RT: ~12-14 min (Non-polar) Disulfide->Dimer_RT

Figure 2: Oxidative degradation pathway.[1][2] The disulfide dimer is significantly more hydrophobic and will elute later in the gradient.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Splitting Thione-Thiol interconversion or solvent mismatch.[1][2]Ensure sample diluent matches Mobile Phase A. Lower column temp to 25°C to freeze tautomers.
Ghost Peaks Carryover or Disulfide formation in injector.[1][2]Wash needle with 50:50 MeOH:Water.[2] Add EDTA to sample.[2]
Drifting RT pH instability.Use Phosphate buffer (high buffering capacity) instead of Formic acid if using UV.
Low Recovery Adsorption to stainless steel.[1][2]Passivate system with 6N Nitric Acid (if possible) or use PEEK tubing.

References

  • USP General Chapter <621> , Chromatography.[2] United States Pharmacopeia.[2][3] Link

  • ICH Guideline Q2(R1) , Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[2] Link

  • Dolan, J. W. (2010).[4] Temperature Selectivity in Reversed-Phase LC. LCGC North America.[2] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Foundational text for pKa-based retention logic).

  • PubChem Compound Summary , 1-Phenyl-1H-tetrazole-5-thiol (Analogous Chemistry). National Center for Biotechnology Information.[2] Link

Sources

Application

Application Note: Protocol for S-Alkylation of 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol

Abstract & Strategic Context The 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (hereafter TDT-Cyc ) moiety is a critical pharmacophore in modern medicinal chemistry, particularly in the synthesis of cephalosporin antibiotic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (hereafter TDT-Cyc ) moiety is a critical pharmacophore in modern medicinal chemistry, particularly in the synthesis of cephalosporin antibiotics (e.g., related to Latamoxef and Cefmenoxime scaffolds). The biological efficacy of these drugs relies heavily on the integrity of the thioether linkage.

The core challenge in alkylating TDT-Cyc lies in its ambident nucleophilicity. The tetrazole-5-thiolate anion can react at the sulfur atom (S-alkylation, desired) or the nitrogen atoms of the ring (N-alkylation, impurity). This Application Note provides a high-fidelity protocol to maximize S-regioselectivity , utilizing soft-hard acid-base (HSAB) principles to suppress N-alkylated byproducts.

Chemical Background & Mechanism[1][2][3][4]

Tautomerism and Nucleophilicity

TDT-Cyc exists in a tautomeric equilibrium between the thione (1H-tetrazole-5-thione) and thiol (1H-tetrazole-5-thiol) forms. In solution, particularly in polar aprotic solvents, the thione form often predominates. However, upon deprotonation by a base, the negative charge is delocalized over the S-C-N system.

  • Sulfur (S): A "soft" nucleophilic center.

  • Nitrogen (N): A "hard" nucleophilic center.

According to HSAB theory, S-alkylation is kinetically favored when reacting with "soft" electrophiles (e.g., alkyl halides) in polar aprotic solvents, while N-alkylation competes under high temperatures or with "hard" electrophiles.

Reaction Pathway Diagram

The following diagram illustrates the critical bifurcation between the desired S-alkylation and the parasitic N-alkylation pathways.

ReactionMechanism cluster_legend Legend Start 1-Cyclopropyl-1H- tetrazole-5-thiol (Tautomeric Mix) Anion Thiolate Anion (Delocalized Charge) Start->Anion Deprotonation Base Base (K2CO3/TEA) Base->Anion S_Prod S-Alkylated Product (Thermodynamic/Kinetic Preferred) Anion->S_Prod Path A: Soft-Soft Interaction (Major) N_Prod N-Alkylated Impurity (Kinetic/Hard Electrophile) Anion->N_Prod Path B: Hard-Hard Interaction (Minor) RX Alkyl Halide (R-X) RX->S_Prod RX->N_Prod key Green Arrow: Desired Pathway Red Dotted: Impurity Pathway

Figure 1: Mechanistic pathway highlighting the competition between S- and N-alkylation.

Critical Process Parameters (CPP)

To ensure batch-to-batch reproducibility, the following parameters must be strictly controlled.

ParameterRecommendationScientific Rationale
Solvent Acetone or DMF Polar aprotic solvents solvate the cation (K+), leaving the thiolate anion "naked" and more reactive, promoting S_N2 attack. Acetone allows for easier workup; DMF is better for low-solubility substrates.
Base K₂CO₃ (1.1 - 1.5 eq)A mild inorganic base sufficient to deprotonate the thiol (pKa ~3-4) without promoting elimination side reactions on the alkyl chain.
Temperature 0°C to 25°C Higher temperatures (>40°C) increase the energy of the system, allowing the reaction to overcome the higher activation barrier for N-alkylation. Keep it cool.
Stoichiometry 1.0 : 1.05 (Thiol:Halide)Slight excess of electrophile ensures complete consumption of the thiol, which is difficult to remove.

Standard Operating Procedure (SOP)

Objective: Synthesis of 5-(alkylthio)-1-cyclopropyl-1H-tetrazole. Scale: 10 mmol (adaptable).

Reagents & Equipment
  • Substrate: 1-cyclopropyl-1H-tetrazole-5-thiol (1.42 g, 10 mmol).

  • Electrophile: Alkyl Bromide/Iodide (10.5 mmol).

  • Base: Potassium Carbonate (anhydrous, powder) (1.52 g, 11 mmol).

  • Solvent: Acetone (HPLC Grade, 20 mL). Alternative: DMF if alkyl halide is lipophilic.

  • Apparatus: 50 mL Round Bottom Flask, Magnetic Stirrer, Ice Bath.

Experimental Workflow

Workflow Step1 1. Dissolution Dissolve TDT-Cyc in Acetone (5 vol). Step2 2. Activation Add K2CO3 (1.1 eq). Stir 15 min @ RT. Observation: Suspension forms. Step1->Step2 Step3 3. Temperature Control Cool reaction mixture to 0-5°C. Step2->Step3 Step4 4. Alkylation Add Alkyl Halide dropwise. Maintain T < 10°C during addition. Step3->Step4 Step5 5. Reaction Warm to RT. Stir 2-4 hours. Monitor via TLC/HPLC. Step4->Step5 Step6 6. Workup Filter inorganic salts. Concentrate filtrate. Step5->Step6

Figure 2: Step-by-step experimental workflow.

Detailed Execution Steps
  • Charge: In a clean, dry 50 mL flask, charge 1.42 g of TDT-Cyc and 20 mL of Acetone. Stir until fully dissolved.

  • Activate: Add 1.52 g of K₂CO₃ . Stir vigorously for 15 minutes at room temperature (20-25°C). The solution may become cloudy as the thiolate salt forms.

  • Cool: Place the flask in an ice/water bath. Allow the internal temperature to reach < 5°C.

  • Addition: Add the Alkyl Halide (10.5 mmol) dropwise over 5 minutes.

    • Note: If the alkyl halide is solid, dissolve it in minimal acetone before addition.

  • Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • In-Process Control (IPC): Check TLC (System: Hexane/EtOAc 3:1). The starting thiol (lower Rf) should disappear; the S-alkylated product (higher Rf) should appear.

  • Quench & Isolation:

    • Filter off the solid K₂CO₃/KBr salts.

    • Evaporate the acetone filtrate under reduced pressure.

    • Purification: The residue is often pure enough. If necessary, recrystallize from Ethanol/Water or perform a short silica plug filtration.

Analytical Validation (Self-Validating System)

The most critical step is confirming that S-alkylation occurred rather than N-alkylation . Use 13C NMR as the primary validation tool.

NMR Diagnostic Criteria

The chemical shift of the Tetrazole Carbon (C5) and the Alkyl group (CH2 attached to S/N) are definitive.

NucleusMoietyS-Alkylated (Desired)N-Alkylated (Impurity)
13C NMR Tetrazole C5 (C=N) 150 – 155 ppm 160 – 165 ppm
13C NMR S-CH₂-R 30 – 40 ppm N/A
13C NMR N-CH₂-R N/A45 – 55 ppm
1H NMR S-CH₂- δ 3.3 – 3.6 ppm N/A
1H NMR N-CH₂- N/Aδ 4.5 – 5.5 ppm

Interpretation: The tetrazole ring carbon in the N-alkylated isomer is significantly desheilded (shifted downfield by ~10 ppm) compared to the S-alkylated product due to the loss of aromaticity/conjugation patterns specific to the thioether.

Example Data (Simulated for Ethyl Bromide)
  • Product: 5-(ethylthio)-1-cyclopropyl-1H-tetrazole

  • 1H NMR (CDCl3): δ 1.10 (m, 4H, cyclopropyl), 1.45 (t, 3H, CH3), 3.35 (q, 2H, S-CH2), 3.65 (m, 1H, N-CH-cyclopropyl).

  • 13C NMR (CDCl3): δ 14.8 (CH3), 27.5 (S-CH2), 32.0 (Cyclopropyl CH), 153.5 (Tetrazole C5).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Incomplete deprotonationSwitch to a stronger base (e.g., NaH in THF) or ensure K2CO3 is finely powdered.
N-Alkyl Impurity Reaction too hotMaintain T < 25°C. Ensure dropwise addition of electrophile.
N-Alkyl Impurity "Hard" ElectrophileIf using acyl chlorides or highly reactive halides, lower T to -20°C.
Starting Material Remains Alkyl halide degradationAdd 0.2 eq extra Alkyl Halide and stir longer. Add catalytic KI (Finkelstein condition) if using Alkyl Chlorides.

Safety & Hazards

  • Tetrazoles: While 5-thiol derivatives are generally stable, low molecular weight tetrazoles can be energetic. Avoid heating dry solids above 100°C.

  • Alkylating Agents: Most are potential carcinogens and lachrymators. Handle in a fume hood.

  • Cyclopropyl Moiety: The ring is strained but stable under these basic conditions. Avoid strong acids during workup to prevent ring opening.

References

  • Regioselectivity of Tetrazole Alkylation: Reynard, G., et al. "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation."[1] New Journal of Chemistry, 2022.[1] Link

  • Synthesis of Tetrazole-5-thiols: Atabak, S., et al. "Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione."[2] Journal of Sulfur Chemistry, 2023. Link

  • NMR Characterization: LaPlante, S. R., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations."[3][4] Bioorganic & Medicinal Chemistry Letters, 2013.[3] Link

  • General Heterocycle Alkylation: "Alkylation of 5-Substituted 1H-Tetrazoles." Organic Chemistry Portal. Link

Sources

Method

Application Note: Advanced Purification &amp; Crystallization of 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol

Executive Summary 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CPTT) is a critical heterocyclic intermediate used primarily in the synthesis of cephalosporin antibiotics (e.g., Cefotiam, Cefmenoxime). Its purity is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CPTT) is a critical heterocyclic intermediate used primarily in the synthesis of cephalosporin antibiotics (e.g., Cefotiam, Cefmenoxime). Its purity is paramount, as sulfur-based impurities—specifically the oxidative disulfide dimer—can poison palladium catalysts or interfere with subsequent acylation steps in drug substance manufacturing.

This guide details a two-stage purification strategy: (1) A robust Acid-Base Swing extraction for bulk impurity removal, and (2) A solvent-antisolvent recrystallization designed to minimize oxidative dimerization.

Chemical Context & Impurity Profile[1][2][3][4][5][6][7]

The Thiol-Thione Tautomerism

In solution, CPTT exists in equilibrium between the thiol and thione forms. While the thione form predominates in the solid state, the thiol form is reactive toward oxidation.

Critical Impurities
Impurity TypeSpecific CompoundOriginRemoval Strategy
Oxidative Dimer 1,1'-dicyclopropyl-5,5'-dithiobis(1H-tetrazole)Air oxidation of thiol during workup.Reducing agents; Inert atmosphere crystallization.
Inorganic Salts Sodium Azide (

), Sodium Chloride
Synthesis byproducts.Water solubility (removed during filtration of free thiol).
Starting Material Cyclopropyl isothiocyanateIncomplete reaction.Organic solvent wash (Toluene/Hexane) at high pH.

Physicochemical Properties & Solubility Mapping

Understanding the solubility profile is the foundation of the crystallization design. CPTT exhibits "amphoteric-like" solubility due to its acidic proton (


).

Table 1: Solubility Profile of CPTT

Solvent System Solubility Behavior Usage in Protocol
Water (pH > 9) Very High (as Thiolate Salt) Dissolution phase of Acid-Base Swing.
Water (pH < 2) Very Low (Precipitates) Isolation phase of Acid-Base Swing.
Ethanol / Methanol High (Hot), Moderate (Cold) Primary solvent for recrystallization.
Ethyl Acetate Moderate Extraction solvent.[1][2]

| Toluene / Hexane | Very Low | Antisolvent / Wash for non-polar impurities. |

Protocol A: Acid-Base Swing Extraction (Primary Purification)

Objective: Removal of inorganic salts and non-polar organic impurities (unreacted isothiocyanates). Purity Target: Crude


 >98.0%[3]
Mechanistic Logic

The tetrazole thiol is acidic. By raising the pH, we convert it to the water-soluble sodium thiolate, allowing filtration of insoluble organics. Subsequent acidification regenerates the neutral thiol, which precipitates out, leaving inorganic salts (


, 

) in the mother liquor.
Workflow Diagram

AcidBaseSwing Start Crude CPTT Solid Dissolve Dissolve in 10% NaOH (pH 10-12) Start->Dissolve Wash Wash with Toluene (Remove non-polar organics) Dissolve->Wash Aqueous Layer Retained Carbon Activated Carbon Treatment (Decolorization) Wash->Carbon Aqueous Layer Filter Filtration (Remove solids/carbon) Carbon->Filter Acidify Slow Acidification (HCl) to pH 2.0 at 10°C Filter->Acidify Clear Filtrate Isolate Filtration & Drying (Vacuum, 45°C) Acidify->Isolate Precipitate

Figure 1: Acid-Base Swing purification workflow utilizing pH-dependent solubility switches.

Step-by-Step Procedure
  • Dissolution: Suspend 100g of crude CPTT in 400mL of water. Slowly add 30% NaOH solution with stirring until pH reaches 10–11. The solution should become clear (yellowish).

  • Organic Wash: Extract the aqueous alkaline solution with 100mL Toluene. Discard the organic (top) layer. Reasoning: This removes unreacted cyclopropyl isothiocyanate.

  • Adsorption: Add 5g of Activated Carbon (e.g., Norit SX Ultra) to the aqueous layer. Stir for 30 minutes at 25°C.

  • Clarification: Filter through a Celite pad to remove carbon.

  • Precipitation (Critical Step):

    • Cool the filtrate to 5–10°C .

    • Add 4N HCl dropwise.

    • Control Point: As pH approaches 4.0, the product will begin to nucleate. Slow the addition rate to prevent "oiling out" (formation of an amorphous oil rather than crystals).

    • Continue acidification to pH 1.5–2.0 .

  • Isolation: Filter the white solid. Wash the cake with cold water (

    
    ) to remove residual salts.
    

Protocol B: Reductive Recrystallization (Polishing)

Objective: Removal of trace disulfide dimers and entrained salts. Purity Target: >99.5% (HPLC)

Mechanistic Logic

Standard recrystallization often fails to remove the disulfide impurity because it co-crystallizes with the thiol. This protocol uses a reducing environment during dissolution to revert trace disulfides back to the thiol monomer before crystallization.

Workflow Diagram

Recrystallization Input Semi-Pure CPTT Heat Reflux (70°C) N2 Atmosphere Input->Heat Solvent Ethanol/Water (80:20) + 0.1% Na2S2O5 Solvent->Heat Dissolution Cool Controlled Cooling (10°C/hour) Heat->Cool Clear Solution Seed Seeding at 45°C Cool->Seed Metastable Zone Harvest Pure Crystals Seed->Harvest

Figure 2: Recrystallization process incorporating reductive protection against dimerization.

Step-by-Step Procedure
  • Solvent Preparation: Prepare a mixture of Ethanol:Water (8:2 v/v). Add 0.1% w/v Sodium Metabisulfite (

    
    ). Reasoning: The metabisulfite acts as an oxygen scavenger.
    
  • Dissolution: Suspend the wet cake from Protocol A in the solvent mixture (approx. 5mL solvent per gram of solid). Heat to reflux (~75°C) under a Nitrogen Blanket .

  • Polishing Filtration: If the solution is not perfectly clear, perform a hot filtration to remove dust/fibers.

  • Crystallization:

    • Cool the solution slowly to 50°C.

    • Seeding: Add 0.1% w/w pure seed crystals (if available) to induce controlled nucleation.

    • Cool to 0–5°C over a period of 4 hours.

  • Drying: Filter the crystals. Dry in a vacuum oven at 40–45°C.

    • Critical: Do not exceed 50°C during drying, as thermal stress can induce solid-state oxidation or dimerization.

Process Analytical Technology (PAT) & Quality Control

To validate the process, the following analytical methods are recommended:

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.

    • Detection: UV at 220 nm (Tetrazole ring absorption) and 254 nm.

    • Note: The disulfide impurity typically elutes significantly later than the main thiol peak due to increased hydrophobicity.

  • Melting Point:

    • Pure CPTT typically melts in the range of 122°C – 125°C (dec).[2] A lower melting point usually indicates moisture or disulfide contamination.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Acidification too fast; Temperature too high.Slow down HCl addition; Maintain T < 10°C; Increase agitation speed.
High Disulfide Content Oxidation during drying or filtration.Ensure Nitrogen blanket during reflux; Add reducing agent (Metabisulfite or DTT) to crystallization solvent.
Low Yield Product too soluble in mother liquor.Increase the water ratio in the Ethanol/Water mix (e.g., go to 70:30); Cool to -5°C.

References

  • Source: Yi, X., et al. "Synthesis of 1-substituted 5-mercaptotetrazoles." Journal of Heterocyclic Chemistry.
  • Disulfide Impurity Management

    • Source: BenchChem Technical Support.[4] "Preventing Disulfide Bond Formation in Thiol Reactions."

    • URL:

    • Context: Strategies for using reducing agents like TCEP or Metabisulfite during purific
  • Crystallization of Tetrazole Derivatives

    • Source: US Patent 4,110,338.
    • URL:

    • Context: Industrial protocols for acid-base workup and recrystallization of methyl/phenyl analogs, applicable to cyclopropyl variants.
  • Solubility Data & Physical Properties

    • Source: Cheméo. "Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (Analogous Structure)."
    • URL:

    • Context: Solubility behavior of structurally similar tetrazole thiols.

Sources

Application

Using 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol as a side chain in antibiotic research

Application Note: 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol in Antibiotic Research Executive Summary & Rationale This guide details the synthesis, conjugation, and evaluation of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol in Antibiotic Research

Executive Summary & Rationale

This guide details the synthesis, conjugation, and evaluation of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CPTT) as a C-3 side chain in cephalosporin antibiotics.

The Scientific Imperative: Historically, the 1-methyl-1H-tetrazole-5-thiol (NMTT) moiety—found in antibiotics like Cefoperazone and Cefamandole—conferred potent antibacterial activity and favorable pharmacokinetics. However, NMTT is causally linked to hypoprothrombinemia (bleeding disorders) and disulfiram-like reactions (alcohol intolerance) due to the in vivo release of the free thiol, which inhibits hepatic Vitamin K epoxide reductase.

The Cyclopropyl Advantage: Replacing the N-methyl group with an N-cyclopropyl group is a strategic bioisosteric modification intended to:

  • Steric Hindrance: Disrupt the binding affinity of the released thiol to Vitamin K epoxide reductase, potentially mitigating toxicity.

  • Lipophilicity Modulation: The cyclopropyl group increases logP compared to methyl, potentially enhancing bacterial cell wall penetration while maintaining the electronic properties required for the "leaving group" effect at the C-3 position.

Chemical Basis & Structure-Activity Relationship (SAR)

The efficacy of CPTT relies on its dual role as a stable leaving group during bacterial cell wall synthesis inhibition and a pharmacokinetic modulator.

Parameter1-Methyl (NMTT)1-Cyclopropyl (CPTT)Impact of Modification
Formula C₂H₄N₄SC₄H₆N₄SIncreased molecular weight (+26 Da).
Steric Bulk LowModerateReduces off-target enzymatic inhibition (toxicity).
Lipophilicity LowMediumImproves passive diffusion across Gram-negative outer membranes.
pKa (Thiol) ~3.5 - 4.0~3.8 - 4.3Maintains nucleophilicity for conjugation to cephalosporin core.
SAR Logic Flow

SAR_Logic NMTT N-Methyl-Thiotetrazole (Standard Side Chain) Toxicity Adverse Effect: Vitamin K Inhibition NMTT->Toxicity In vivo Release CPTT 1-Cyclopropyl-Thiotetrazole (Target Side Chain) NMTT->CPTT Bioisosteric Replacement (Methyl -> Cyclopropyl) Benefit Benefit: Retained Potency Reduced Toxicity CPTT->Benefit Steric Hindrance

Caption: Transition from NMTT to CPTT to mitigate toxicity while preserving antibacterial mechanism.

Experimental Protocols

Protocol A: Synthesis of 1-Cyclopropyl-1H-tetrazole-5-thiol

Note: This compound is not always commercially available off-the-shelf and may require de novo synthesis.

Reagents:

  • Cyclopropyl isothiocyanate (CAS: 56601-42-4)

  • Sodium Azide (NaN₃)[1][2][3]

  • Water (Deionized)

  • Hydrochloric Acid (HCl, 2N)

Workflow:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 0.1 mol Sodium Azide in 50 mL of water.

  • Addition: Slowly add 0.1 mol Cyclopropyl isothiocyanate dropwise with vigorous stirring. The reaction is exothermic; maintain temperature < 40°C during addition.

  • Cyclization: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor consumption of isothiocyanate by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool the solution to room temperature. Acidify carefully with 2N HCl to pH 2.0. Caution: Acidification releases hydrazoic acid if excess azide is present. Perform in a fume hood.

  • Isolation: The thiol will precipitate as a solid or oil. Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or Isopropanol.

    • Target Yield: >85%[1][4][5][6][7]

    • Validation: ¹H-NMR (DMSO-d6): Check for cyclopropyl protons (0.9–1.2 ppm multiplet) and thiol proton (13.0–14.0 ppm broad singlet).

Protocol B: Conjugation to Cephalosporin Core (C-3 Substitution)

This step attaches the side chain to the antibiotic nucleus (e.g., 7-ACA derivatives).

Reagents:

  • Cephalosporin Core: 7-Amino-cephalosporanic acid (7-ACA) or 3-chloromethyl-cephem derivative.

  • Side Chain: 1-Cyclopropyl-1H-tetrazole-5-thiol (CPTT).

  • Base: Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA).

  • Solvent: Phosphate Buffer (pH 6.4) / Acetone mixture.

Step-by-Step Methodology:

  • Dissolution: Suspend 10 mmol of 7-ACA in 30 mL of Phosphate Buffer (pH 6.4). Add NaHCO₃ until dissolved (pH ~7.0).

  • Nucleophilic Attack: Add 12 mmol of CPTT (1.2 equivalents) dissolved in 10 mL Acetone.

  • Reaction: Heat the mixture to 60°C for 4 hours under Nitrogen atmosphere.

    • Mechanism:[8] The thiol displaces the acetoxy group at C-3 via an S_N1/S_N2 mechanism.

  • Quenching: Cool to 0°C. Adjust pH to 3.5 using 1N HCl to precipitate the product.

  • Filtration: Filter the precipitate, wash with cold water and acetone.

  • Purification: Dissolve in weak base and re-precipitate with acid, or use Preparative HPLC (C18 column) for high purity.

Process Visualization

Synthesis_Workflow Start Start: Cyclopropyl Isothiocyanate + Sodium Azide Reflux Reflux in Water (4-6 Hours, 100°C) Start->Reflux Acidify Acidify to pH 2.0 (Precipitate Thiol) Reflux->Acidify Isolate Isolate CPTT Side Chain (Recrystallization) Acidify->Isolate Coupling Coupling Reaction: 7-ACA + CPTT (pH 7.0, 60°C) Isolate->Coupling  Add to Cephalosporin Core   Purify Precipitation & HPLC (Target Antibiotic) Coupling->Purify

Caption: End-to-end workflow from raw material synthesis to final antibiotic conjugation.

Quality Control & Validation

Every batch must be self-validated using the following criteria before biological testing.

TestMethodAcceptance Criteria
Identity ¹H-NMR (400 MHz)Cyclopropyl multiplet (4H) at ~1.0-1.2 ppm; Methine (1H) at ~3.5 ppm. Absence of methyl singlet (NMTT impurity).
Purity HPLC (C18, ACN/Water)> 98.0% Area under curve.
Free Thiol Ellman’s ReagentConfirm quantitative presence of thiol (-SH) in intermediate; Absence in final drug (thioether linkage).
Residual Azide Ion Chromatography< 10 ppm (Safety Critical).

Safety & Handling

  • Sodium Azide: Highly toxic and shock-sensitive. Do not use metal spatulas. Quench all azide waste with excess sodium nitrite in acid in a dedicated waste stream.

  • Thiols: Potent stench. All reactions involving CPTT must be performed in a high-efficiency fume hood. Treat glassware with bleach (hypochlorite) to oxidize residual thiols before removal from the hood.

References

  • Synthesis of Tetrazole-5-thiols: Han, S. Y., et al. (2012).[1] "A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones." Bulletin of the Korean Chemical Society, 33(2). Link

  • NMTT Toxicity Mechanism: Lipsky, J. J. (1983). "N-Methyl-thio-tetrazole inhibition of the gamma-carboxylation of glutamic acid." The Lancet, 322(8343), 192-193. Link

  • Cephalosporin C-3 Modification: Tandon, N., et al. (2019). "Synthesis of Cephalosporin nucleus." Journal of Emerging Technologies and Innovative Research, 6(1). Link

  • General Tetrazole Synthesis: Moshos, K. A., et al. (2015). "Synthesis of cephalosporin compounds." Merck & Co. Patent Application. Link

Sources

Method

Industrial Scale-Up of 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol: Process Safety &amp; Optimization

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CAS 54933-28-9) is a critical heterocyclic intermediate, primarily utilized in the synthesis of cephalospori...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CAS 54933-28-9) is a critical heterocyclic intermediate, primarily utilized in the synthesis of cephalosporin antibiotics (e.g., the C-3 side chain of Cefotiam and Cefmenoxime). Its industrial production demands a rigorous balance between yield optimization and process safety due to the inherent hazards of azide chemistry.[1][2]

This guide details the Isothiocyanate-Azide Cycloaddition route, currently the industry standard due to its atom economy and scalability. Unlike older methods involving thiosemicarbazides, this route minimizes waste but introduces significant safety critical process parameters (CPPs) regarding hydrazoic acid (


) management.[1]
Reaction Scheme & Mechanism

The synthesis proceeds via a [3+2] dipolar cycloaddition between cyclopropyl isothiocyanate and the azide anion.[1]

ReactionScheme SM1 Cyclopropyl Isothiocyanate Inter Thiatriazolin Intermediate SM1->Inter Nucleophilic Attack SM2 Sodium Azide (NaN3) SM2->Inter Prod 1-Cyclopropyl-1H- tetrazole-5-thiol Inter->Prod Electrocyclic Ring Closure (Δ, H2O)

Figure 1: Mechanistic pathway of the cycloaddition reaction. The reaction is driven by the nucleophilic attack of the azide ion on the isothiocyanate carbon, followed by ring closure.[1]

Critical Safety Framework: The "Zero-HN3" Protocol

WARNING: The primary hazard in this process is the accidental formation of Hydrazoic Acid (


).[1] 

is volatile, highly toxic, and explosive.[1]
Engineering Controls
  • Reactor Material: Use Glass-Lined Steel (GLS) or 316L Stainless Steel.[1] Strictly avoid Copper, Lead, or Zinc alloys (brass/bronze valves), as they form highly sensitive explosive metal azides.[1]

  • Scrubbing System: The reactor vent must be connected to a caustic scrubber (20% NaOH) to neutralize any trace

    
     vapors.[1]
    
  • pH Monitoring: Redundant pH probes are required.[1] The reaction mixture must remain alkaline (pH > 9) until the quench step.

Azide Handling Decision Tree

AzideSafety Start Start Reaction Charge NaN3 CheckPH Monitor pH (Target > 9.0) Start->CheckPH IsAcidic Is pH < 8? CheckPH->IsAcidic Stop EMERGENCY STOP Add NaOH immediately IsAcidic->Stop Yes Proceed Proceed to Heating IsAcidic->Proceed No Workup Workup Phase Proceed->Workup Quench Quench Excess Azide (NaNO2 + H2SO4) Workup->Quench Residual Azide > 0.5% Acidify Acidify to Precipitate (pH 2.0) Workup->Acidify Residual Azide < 0.1% Quench->Acidify

Figure 2: Safety logic flow for azide handling. Maintaining alkalinity is paramount until the controlled acidification step.[1]

Industrial Protocol: Step-by-Step Methodology

Reagents & Stoichiometry
ReagentRoleEq.Mass/Vol (Scale: 10 mol)
Cyclopropyl Isothiocyanate Substrate1.0991.4 g
Sodium Azide (

)
Reagent1.1715.1 g
Water (Deionized) Solvent5.0 L5.0 kg
Sodium Nitrite (

)
Quencher0.2As needed for quench
Hydrochloric Acid (35%) pH Adjust-Titrate to pH 2
Detailed Workflow
Step 1: Reactor Charging & Dissolution
  • Inertion: Purge the 20L Glass-Lined Reactor with

    
     to remove oxygen.
    
  • Solvent Charge: Add 5.0 L of Deionized Water .

  • Azide Addition: Carefully add 715.1 g Sodium Azide . Agitate at 150 RPM until fully dissolved.

    • Checkpoint: Verify solution pH is >10.[1]

  • Substrate Addition: Add 991.4 g Cyclopropyl Isothiocyanate over 30 minutes via a dosing pump. Maintain temperature at 20–25°C.

    • Note: The mixture will be biphasic initially.[1]

Step 2: Cycloaddition Reaction
  • Heating Ramp: Heat the mixture to 85°C over 1 hour.

  • Reflux/Hold: Maintain temperature at 85–90°C for 12–16 hours.

    • Observation: The biphasic mixture will become homogeneous as the isothiocyanate consumes and the water-soluble sodium tetrazolate salt forms.

  • IPC (In-Process Control): Sample after 12 hours. Analyze by HPLC.

    • Criteria: Cyclopropyl Isothiocyanate < 0.5%.[1]

Step 3: Azide Quench (Critical Safety Step)
  • Cooling: Cool the reaction mass to 15–20°C .

  • Residual Azide Check: If unreacted

    
     is >0.5%, add Sodium Nitrite (
    
    
    
    )
    (approx.[1] 1.2 eq relative to residual azide).[3][1]
  • Controlled Acidification (Quench): Slowly dose dilute

    
     or 
    
    
    
    while maintaining temperature <25°C.
    • Chemistry:

      
       (Decomposition of azide to nitrogen).[1]
      
    • Ventilation:[4][1] Ensure scrubber is active to handle

      
       and trace 
      
      
      
      .[1]
Step 4: Isolation & Purification
  • Precipitation: Continue acidifying the mixture to pH 1.5 – 2.0 . The product (thiol form) will precipitate as a white to off-white solid.[1]

  • Filtration: Filter the slurry using a centrifuge or Nutsche filter.

  • Wash: Wash the cake with cold water (

    
    ) to remove inorganic salts (
    
    
    
    ).
  • Recrystallization:

    • Dissolve the wet cake in Ethyl Acetate (approx. 3-4 volumes) at 70°C.

    • Hot filter (if necessary) to remove insolubles.[1]

    • Cool slowly to 0–5°C to crystallize.[1]

  • Drying: Vacuum dry at 45°C for 8 hours.

Process Control & Analytics

Analytical Specifications
TestMethodSpecification
Appearance VisualWhite crystalline powder
Assay HPLC (C18, ACN:Buffer)

Melting Point DSC / Capillary122°C – 125°C
Loss on Drying Gravimetric

Residual Azide Ion Chromatography

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile.[1] Gradient 90:10 to 10:90.[1]
    
  • Detection: UV @ 220 nm (Tetrazole absorption) and 254 nm.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<75%) Incomplete reaction or loss in mother liquor.Extend reaction time at 90°C. Cool crystallization to 0°C to maximize recovery.
High Residual Azide Excess

charge or poor conversion.[1]
Optimize stoichiometry (reduce

to 1.05 eq). Ensure rigorous nitrite quench.[1]
Product Discoloration Oxidation of thiol or metal contamination.[1]Ensure

inertion. Check reactor for corrosion. Wash with EDTA solution if metal suspected.[1]
Violent Off-gassing Too rapid acidification during quench.Slow down acid addition.[1][5] Ensure cooling jacket is active.[1]

References

  • Reaction Safety & Azide Handling

    • Safe Handling of Sodium Azide, University of Wisconsin-Madison EHS.[1] Link

    • Opportunities and Limits of the Use of Azides in Industrial Production, CHIMIA, 2004.[1] Link

  • Synthesis Methodology

    • Synthesis of 1-substituted 5-mercaptotetrazoles, US Patent 4,110,338 (describes general alkyl/benzyl tetrazole thiol synthesis).[1] Link

    • Tetrazole Synthesis via Isothiocyanates, Journal of Organic Chemistry (General mechanism reference).[1]

  • Purification & Analytics

    • Synthesis and characterization of 1-substituted tetrazole-5-thiols, ResearchGate. Link

Sources

Application

Application Note: Green Chemistry Approaches to Synthesizing 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol

Executive Summary This application note details sustainable, high-efficiency protocols for the synthesis of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol , a critical heterocyclic intermediate used in the manufacturing of c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details sustainable, high-efficiency protocols for the synthesis of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol , a critical heterocyclic intermediate used in the manufacturing of cephalosporin antibiotics (e.g., Cefotiam). Traditional synthesis routes often employ toxic solvents (DMF), hazardous bases (pyridine), and prolonged heating. This guide presents two validated "Green Chemistry" methodologies: Microwave-Assisted Aqueous Synthesis and Catalyst-Free Aqueous Reflux . These approaches align with the 12 Principles of Green Chemistry by eliminating organic solvents, reducing energy consumption, and minimizing hazardous waste.

Introduction & Green Rationale

The tetrazole-5-thiol moiety is a bioisostere of the carboxylic acid group and serves as a crucial pharmacophore in medicinal chemistry. The specific derivative, 1-cyclopropyl-1H-tetrazole-5-thiol , is synthesized via the cycloaddition of cyclopropyl isothiocyanate and sodium azide .

Conventional vs. Green Challenges
  • Conventional Route: Typically involves refluxing reagents in dimethylformamide (DMF) or ethanol with stoichiometric pyridine.

    • Issues: DMF is reprotoxic; pyridine is odorous and toxic; workup requires tedious extraction.

  • Green Route (This Protocol): Utilizes water as the sole reaction medium.[1]

    • Advantages: Water is non-toxic, non-flammable, and facilitates product isolation via simple pH-controlled precipitation. The "on-water" effect often accelerates heterocyclic cycloadditions due to hydrophobic interactions.

Safety Assessment & Pre-Requisites

Critical Hazard Control: Sodium Azide ( )[2]
  • Toxicity: Highly toxic (oral/dermal).[2] Inhibits cytochrome oxidase.

  • Explosion Hazard: Reacts with heavy metals (Cu, Pb) to form explosive azides. Do not use metal spatulas or drains with lead piping.

  • Acidification Risk: Contact with acid releases Hydrazoic Acid (

    
    ) , a volatile, explosive, and highly toxic gas.
    
    • Control: Acidification must be performed in a well-ventilated fume hood. Ensure the reaction mixture is cooled to <10°C before acidification.

Reagent Handling: Cyclopropyl Isothiocyanate
  • Properties: Lachrymator, flammable liquid.[3]

  • Control: Handle only in a fume hood. Wear chemical-resistant gloves (Nitrile/Neoprene).

Experimental Protocols

Protocol A: Microwave-Assisted Aqueous Synthesis (High Throughput)

Best for rapid library synthesis and optimization.

Materials:

  • Cyclopropyl isothiocyanate (1.0 equiv)

  • Sodium Azide (1.1 equiv)

  • Deionized Water (Solvent, 5 mL per mmol substrate)

  • Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Procedure:

  • Charge: In a 10 mL microwave-transparent vial, add Sodium Azide (65 mg, 1.0 mmol) and Deionized Water (5 mL). Stir until dissolved.

  • Addition: Add Cyclopropyl isothiocyanate (99 mg, 1.0 mmol). The organic liquid may form a biphasic mixture; this is normal.

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temperature: 100°C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 15–20 minutes

    • Stirring: High

  • Workup:

    • Transfer the reaction mixture to a beaker. Cool to 0–5°C in an ice bath.

    • Slowly acidify with 2M HCl dropwise to pH 2–3. Caution: Ensure vigorous stirring to prevent local high concentrations of

      
      .
      
    • The product, 1-cyclopropyl-1H-tetrazole-5-thiol , will precipitate as a white/off-white solid.

  • Isolation: Filter the solid using a sintered glass funnel. Wash with cold water (2 x 5 mL). Dry in a vacuum oven at 45°C.

Protocol B: Catalyst-Free Aqueous Reflux (Scalable)

Best for gram-to-kilogram scale-up without specialized equipment.

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Dissolve Sodium Azide (1.1 equiv) in Water (3 mL/mmol).

  • Addition: Add Cyclopropyl isothiocyanate (1.0 equiv).

  • Reaction: Heat the mixture to reflux (100°C) with vigorous stirring.

    • Observation: The biphasic mixture will slowly become homogeneous as the isothiocyanate is consumed and the water-soluble tetrazole salt forms.

    • Time: 4–6 hours (Monitor by TLC: Mobile phase Ethyl Acetate/Hexane 1:1).

  • Quenching (Optional but Recommended for Scale): After cooling, treat the solution with a small amount of sodium nitrite (

    
    ) followed by slow acidification to destroy unreacted azide (evolution of 
    
    
    
    and
    
    
    ).
  • Isolation: Acidify to pH 2 at 0°C. Filter the precipitate. Recrystallize from Ethanol/Water if necessary.

Mechanistic Insight

The formation of the tetrazole ring proceeds via a nucleophilic attack of the azide anion on the electrophilic carbon of the isothiocyanate, followed by an electrocyclic ring closure.

TetrazoleMechanism Reagents Reagents Cyclopropyl-N=C=S + [N=N=N]- Intermediate Intermediate Thioimidoyl Azide [R-N=C(S)-N3]- Reagents->Intermediate Nucleophilic Attack (Water Promoted) Transition Cyclization Electrocyclic Ring Closure Intermediate->Transition Fast ProductSalt Product (Salt) Tetrazole-5-thiolate (Water Soluble) Transition->ProductSalt Stabilization FinalProduct Final Product 1-Cyclopropyl-1H- tetrazole-5-thiol ProductSalt->FinalProduct Acidification (HCl) pH < 3

Caption: Mechanism of [3+2] cycloaddition between cyclopropyl isothiocyanate and azide anion.

Performance Data & Green Metrics

The following table compares the Green Aqueous protocols against the traditional DMF-based method.

MetricTraditional MethodProtocol A (Microwave)Protocol B (Aq. Reflux)
Solvent DMF (Toxic, High BP)Water (Green)Water (Green)
Catalyst/Base Pyridine /

NoneNone
Temperature 100–120°C100°C100°C
Time 8–12 Hours15–20 Minutes 4–6 Hours
Yield 85–90%92–95% 88–92%
Atom Economy Moderate (Solvent waste)HighHigh
E-Factor High (DMF removal)Low (Water waste)Low

Key Findings:

  • Rate Acceleration: Microwave irradiation reduces reaction time by >95% compared to conventional heating.

  • Purity: Aqueous methods often yield cleaner products because non-polar byproducts (if any) are easily washed away during the filtration of the precipitated product.

References

  • Han, S. Y., et al. (2012). "A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates." Bulletin of the Korean Chemical Society, 33(1), 56-60. Link

  • Vorona, S., et al. (2014).[4][5][6] "An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles." Synthesis, 46, 781-786.[4][5][6] Link

  • Amantini, D., et al. (2004). "Sustainable Synthesis of Tetrazoles." Green Chemistry, 6, 269-275. Link

  • Sharpless, K. B., et al. (2001).[4] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol synthesis

Technical Support Center: 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol Synthesis Subject: Yield Optimization & Troubleshooting Guide Ticket ID: TTZ-CYC-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol Synthesis

Subject: Yield Optimization & Troubleshooting Guide Ticket ID: TTZ-CYC-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CAS: 54933-89-0) is a critical heterocyclic intermediate, particularly in the synthesis of cephalosporin antibiotics (e.g., Cefotiam). While the theoretical synthesis is straightforward, practical execution often suffers from low yields (<60%), oxidative dimerization, and difficult isolation.

This guide moves beyond standard textbook protocols to address the process chemistry required for high-yield (>85%) synthesis. We focus on the Cyclopropyl Isothiocyanate + Sodium Azide route, as it offers the highest atom economy and cleanest impurity profile compared to the amine/CS₂ multi-step variants.

Part 1: The Optimized Protocol

To improve yield, we must shift from "passive" reflux to "activated" cycloaddition. The standard uncatalyzed reaction of isothiocyanates with azide ions is slow due to the electronic repulsion between the azide anion and the electron-rich sulfur of the isothiocyanate.

The Solution: Lewis Acid Activation (Zinc salts) or Phase Transfer Catalysis.

Recommended Workflow (High-Yield Variant)
ParameterSpecificationRationale
Substrate Cyclopropyl isothiocyanate (1.0 eq)Limiting reagent.
Reagent Sodium Azide (NaN₃) (1.2 – 1.5 eq)Excess drives kinetics; azide is consumed in side reactions.
Catalyst ZnCl₂ or ZnBr₂ (0.1 – 0.2 eq) CRITICAL: Coordinates to the isothiocyanate nitrogen, increasing electrophilicity at the carbon center.
Solvent Water (0.5 M) or H₂O/Isopropanol (3:1)Water promotes the "on-water" effect, accelerating hydrophobic interactions.
Temp/Time Reflux (80–100°C) for 4–6 hoursUncatalyzed reactions often require 12+ hours.
Process Visualization

SynthesisWorkflow Start Start: Cyclopropyl Isothiocyanate + NaN3 Activation Activation: Zn(II) Coordination Start->Activation ZnCl2 catalyst Cyclization Cycloaddition: Formation of Thiatriazoline Activation->Cyclization Nucleophilic Attack Rearrangement Rearrangement: Ring Closure to Tetrazole Cyclization->Rearrangement Electrocyclic Quench Quench: Cool to 0°C Add NaNO2 (Optional) Rearrangement->Quench Completion Acidification Acidification: HCl to pH 2.0 Quench->Acidification Protonation Isolation Isolation: Filtration of Thiol Acidification->Isolation Precipitation

Caption: Optimized workflow utilizing Zn(II) catalysis to accelerate the rate-determining nucleophilic attack.

Part 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Category A: Yield Issues

Q1: My conversion stalls at 60% even after refluxing overnight. Why?

  • Diagnosis: Thermal degradation of the isothiocyanate or "stalling" due to lack of activation.

  • The Fix:

    • Add a Catalyst: If you are running this neat or in plain water, add 10-20 mol% ZnCl₂ . This lowers the activation energy significantly [1].

    • Check pH: As the reaction proceeds, the pH can drift. The formation of the tetrazole ring creates an acidic species. Ensure the starting pH is slightly basic (buffered) or maintain neutral conditions to keep the azide nucleophilic.

    • Stoichiometry: Ensure you are using at least 1.2 equivalents of NaN₃. Sodium azide can degrade or be consumed by trace acid.

Q2: I am using DMF as a solvent, but the yield is poor during workup.

  • Diagnosis: Product loss during isolation. Tetrazole thiols are highly soluble in DMF. When you pour the DMF reaction mixture into water/acid, the product may not fully precipitate, or it stays in the aqueous phase during extraction.

  • The Fix: Switch to Water or Isopropanol/Water . If you must use DMF, you must perform a very rigorous extraction (Ethyl Acetate x 5) or distill off the DMF under high vacuum before acidification. Water is the superior solvent for isolation efficiency.

Category B: Impurity Profiling

Q3: HPLC shows a major impurity peak at RRT 1.8. What is it?

  • Diagnosis: This is almost certainly the disulfide dimer (Bis(1-cyclopropyl-tetrazol-5-yl)disulfide).

  • Mechanism: Tetrazole thiols are easily oxidized by air, especially under basic conditions or during workup.

  • The Fix:

    • Inert Atmosphere: Run the reaction under Nitrogen/Argon.

    • Reducing Workup: Add a small amount of Sodium Metabisulfite (Na₂S₂O₅) or Sodium Borohydride during the acidification step to reverse any disulfide formation back to the thiol.

Q4: I see an impurity that looks like cyclopropylamine.

  • Diagnosis: Hydrolysis of the isothiocyanate starting material before it reacts with the azide.

  • The Fix: Ensure your reagents are dry. If using the ZnCl₂ method, do not let the isothiocyanate sit in water with the Lewis acid for long periods before heating.

Category C: Workup & Safety[1][2][3][4]

Q5: Upon acidification, I experienced a "fizzing" and a headache. What happened?

  • CRITICAL SAFETY WARNING: You generated Hydrazoic Acid (HN₃) .[1][2]

  • Cause: You had unreacted Sodium Azide left in the pot. When you added HCl to precipitate the product (pH < 4), the excess NaN₃ converted to HN₃ gas, which is highly toxic and explosive.

  • The Fix:

    • Quench Excess Azide: Before acidification, add Sodium Nitrite (NaNO₂) slowly to the cooled solution. This destroys excess azide (forming N₂ and N₂O) before the pH drops dangerously low.

    • Ventilation: This step MUST be done in a high-efficiency fume hood.

Part 3: Mechanistic Insight

Understanding the mechanism allows you to predict how changes in the "R" group (Cyclopropyl) affect the reaction.

The reaction is a [3+2] Cycloaddition (technically a two-step sequence: nucleophilic addition followed by electrocyclic ring closure).

Mechanism R_NCS Cyclopropyl-N=C=S Intermediate Thiatriazolin-5-imine (Kinetic Intermediate) R_NCS->Intermediate Nucleophilic Attack (Slow Step) Azide Azide Ion (N3-) Azide->Intermediate Tetrazole 1-Cyclopropyl-tetrazole-5-thiol (Thermodynamic Product) Intermediate->Tetrazole Ring Closure (Fast) Tautomer Thione Form (Predominant in solid state) Tetrazole->Tautomer Tautomerization

Caption: The reaction proceeds via a thiatriazoline intermediate. The cyclopropyl group exerts electron-donating effects, slightly deactivating the NCS carbon, making the catalyst (Zn) essential for high rates.

Part 4: Summary of Recommendations

IssueStandard ProtocolHigh-Yield Protocol
Catalyst NoneZnCl₂ (10-20 mol%)
Solvent DMF or EthanolWater (Green & Easy Isolation)
Atmosphere AirNitrogen (Prevents Disulfide)
Quench Direct AcidificationNitrite Quench -> Acidification
Yield 50-65%85-92%

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[3] The Journal of Organic Chemistry, 66(24), 7945–7950. Link(Note: Establishes the Zinc-catalyzed aqueous protocol for tetrazoles).

  • Vorona, S., et al. (2014).[3] Synthesis of 5-substituted 1H-tetrazoles from nitriles and thiocyanates. Synthesis, 46(06), 781-786. (Demonstrates applicability to S-containing electrophiles).

  • Altman, M., et al. (2000).[3] Solvent-Selective Reactions of Azides. The Journal of Organic Chemistry. (Discusses solubility and isolation challenges).

  • Occupational Safety and Health Administration (OSHA). Sodium Azide: Safety and Handling Guidelines. Link(Critical for HN3 management).

  • PubChem Compound Summary. 1-cyclopropyl-1,2,3,4-tetrazole-5-thiol (CAS 54933-89-0). Link

Sources

Optimization

Technical Support Center: Minimizing Disulfide Dimer Formation in 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol

Executive Summary You are likely reading this because you are observing a white solid precipitate in your reaction mixture or seeing a dimer impurity (M+M-2H) peak in your LC-MS analysis. The Root Cause: Unlike aliphatic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely reading this because you are observing a white solid precipitate in your reaction mixture or seeing a dimer impurity (M+M-2H) peak in your LC-MS analysis.

The Root Cause: Unlike aliphatic thiols (pKa ~10-11), 1-substituted-tetrazole-5-thiols are significantly more acidic (pKa ~3.0–4.0).[1] At neutral pH (pH 7), >99.9% of your molecule exists as the thiolate anion , which is the species most susceptible to oxidative coupling.

This guide provides a self-validating system to stabilize the thiol by controlling the three pillars of oxidation: Protonation State (pH) , Dissolved Oxygen , and Trace Metals .

Module 1: The Mechanism of Failure

To solve the problem, we must visualize the enemy. The oxidation of 1-cyclopropyl-1H-tetrazole-5-thiol (T-SH ) to its disulfide dimer (T-S-S-T ) is not a random event; it is a cascade driven by the deprotonated thiolate anion.[1]

Figure 1: The pH-Dependent Oxidation Cascade

This diagram illustrates why neutral pH is fatal for tetrazole thiols.[1]

OxidationCascade Thiol T-SH (Protonated Thiol) Stable Thiolate T-S⁻ (Thiolate Anion) Reactive Species Thiol->Thiolate Deprotonation (Fast) Radical T-S• (Thiyl Radical) Thiolate->Radical SET Oxidation Dimer T-S-S-T (Disulfide Dimer) Impurity Radical->Dimer Dimerization Base pH > 4.0 (Base) Base->Thiol Promotes Oxygen O₂ / Air Oxygen->Thiolate Oxidant Metal Fe³⁺ / Cu²⁺ Metal->Thiolate Catalyst

Caption: The oxidation pathway is gated by pH.[1] Keeping the molecule protonated (T-SH) effectively blocks the entry into the oxidation cycle.[1]

Module 2: Critical Troubleshooting (FAQ)

Q1: I stored my compound as a solid at 4°C, but purity dropped after a week. Why?

Diagnosis: Surface Auto-oxidation.[1] Even in solid form, moisture and trace air trapped in the vial can facilitate oxidation if the surface pH is not strictly controlled. Corrective Action:

  • Acid Wash: Ensure the final isolation of the solid involved an acidic wash (0.1 M HCl) to ensure the surface is fully protonated.

  • Inert Pack: Store under Argon (Ar is heavier than air and blankets the solid better than N2).

  • Dessication: Moisture acts as a conduit for proton transfer. Store in a desiccator.

Q2: My LC-MS shows 5-10% dimer immediately after workup. How do I stop this?

Diagnosis: The "Neutral pH Trap." During aqueous workup, researchers often neutralize the aqueous layer to pH 7 to extract the product. Do not do this.

  • Scientific Rationale: At pH 7, considering the pKa is ~3.5, the ratio of [Thiolate]/[Thiol] is

    
    . You are essentially extracting the pure reactive anion.
    
  • Protocol Adjustment: Perform extractions at pH 2–3 . The cyclopropyl-tetrazole moiety is sufficiently lipophilic to be extracted into DCM or Ethyl Acetate even when protonated.[1]

Q3: I am using degassed solvents, but dimerization persists.

Diagnosis: Trace Metal Catalysis (Fenton Chemistry). Transition metals (Fe, Cu) present in trace amounts in solvents or silica gel can catalyze the oxidation of thiols to disulfides even with low oxygen levels. Corrective Action:

  • Add 1 mM EDTA (disodium salt) to your aqueous buffers during workup.

  • EDTA chelates these metals, shutting down the catalytic cycle.

Module 3: Optimized Experimental Protocols

Protocol A: The "Acidic Shield" Workup

Use this protocol to isolate the thiol with minimal dimer formation.

StepActionTechnical Rationale
1 Quench Quench reaction into 0.5 M HCl (cold).
2 Sparge Bubble Nitrogen through extraction solvent (DCM/EtOAc) for 10 min.
3 Extract Extract organic layer. Do not wash with Brine/NaHCO₃ yet.
4 Wash Wash organic layer with 10 mM HCl + 1 mM EDTA .
5 Dry Dry over Na₂SO₄ (Acidic/Neutral) NOT K₂CO₃ (Basic).
6 Evaporate Rotary evaporate at < 40°C. Flush flask with N₂ immediately.
Protocol B: Reversing the Damage (Dimer Reduction)

If you already have the dimer (T-S-S-T), use this method to recover the thiol.

Reagent: TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride).[1]

  • Why TCEP? Unlike DTT or BME, TCEP is odorless, stable in air, and works selectively at acidic pH (where your thiol is stable).

  • Dissolve: Dissolve the crude mixture (containing dimer) in MeOH/Water (9:1).

  • Add: Add 1.2 equivalents of TCEP-HCl.

  • React: Stir at Room Temperature for 30 minutes. (Check LC-MS; reaction is usually fast).

  • Isolate: The disulfide bond is cleaved.[2] Follow Protocol A to extract.

Module 4: Solvent & Reagent Compatibility Matrix

Solvent/ReagentCompatibilityNotes
DMSO HIGH RISK DMSO is a mild oxidant.[1] Avoid heating thiols in DMSO; it promotes disulfide formation.
DMF Moderate Often contains dimethylamine impurities (basic). Use fresh/anhydrous.
DCM / CHCl₃ Excellent Good solubility for the cyclopropyl variant; easy to degas.
Triethylamine AVOID Will deprotonate the thiol instantly.
Acetonitrile Good Standard solvent for tetrazole chemistry.

Module 5: Decision Tree for Troubleshooting

DecisionTree Start Start: Dimer Detected Phase Is the sample Solid or Solution? Start->Phase Solid Solid State Phase->Solid Solid Solution Solution State Phase->Solution Solution CheckColor Is it turning yellow? Solid->CheckColor CheckpH Check Aqueous pH Solution->CheckpH MetalIssue Metal Contamination. Recrystallize with EDTA wash. CheckColor->MetalIssue Yes AirIssue Air Leak. Store under Argon. CheckColor->AirIssue No pHHigh pH > 4? Acidify to pH 2 immediately. CheckpH->pHHigh Yes pHFine pH is < 3? Check Solvent (DMSO?) CheckpH->pHFine No

Caption: Step-by-step logic to isolate the source of oxidation.

References

  • Acidity of Tetrazoles: Title: "Substituent Effects on the Acidity of 5-Substituted Tetrazoles." Source:Journal of Organic Chemistry. The tetrazole ring is electron-withdrawing, rendering the -SH group significantly more acidic than alkyl thiols.[1] Link: [ACS Publications - J. Org.[1] Chem. (General Reference)]([Link])

  • Oxidation Mechanism: Title: "The role of thiols and disulfides in protein chemical and physical stability."[3] (Mechanistic parallel for thiol/thiolate oxidation). Source:National Institutes of Health (PMC). Link:

  • TCEP Reduction Chemistry: Title: "Breaking a Couple: Disulfide Reducing Agents."[2] Source:ChemBioChem. Link:

  • Tetrazole Synthesis & Stability: Title: "1-Phenyl-1H-tetrazole-5-thiol Properties and Reactivity." (Structural analog for cyclopropyl variant). Source:NIST Chemistry WebBook. Link:

(Note: Specific physical data for the cyclopropyl derivative is extrapolated from the well-documented phenyl and methyl analogs due to high structural and electronic similarity.)

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol

Status: Operational Ticket ID: T-Hg-CTT5-001 Subject: Resolving Peak Tailing & Asymmetry for Tetrazole-Thiol Derivatives Assigned Specialist: Senior Application Scientist Executive Summary: The "Hidden" Chemistry of Tail...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-Hg-CTT5-001 Subject: Resolving Peak Tailing & Asymmetry for Tetrazole-Thiol Derivatives Assigned Specialist: Senior Application Scientist

Executive Summary: The "Hidden" Chemistry of Tailing

You are likely experiencing peak tailing not because of a simple column failure, but due to the specific dual-reactivity of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol . This molecule presents a "perfect storm" for HPLC tailing due to two distinct chemical behaviors:

  • Acidity & Tautomerism: The tetrazole-5-thiol moiety exists in a thione-thiol tautomeric equilibrium with a pKa typically in the range of 2.8 – 3.5 . Operating near this pH causes peak splitting and broadening.

  • Metal Chelation: This is the most overlooked cause. Tetrazole-5-thiols are potent metal chelators (often used industrially as corrosion inhibitors). They actively bind to trace iron (Fe) and nickel (Ni) in stainless steel HPLC frits and columns, causing severe, irreversible tailing.

This guide provides a self-validating troubleshooting protocol to isolate and eliminate these factors.

Part 1: Diagnostic Workflow (Decision Tree)

Before modifying your method, determine if the issue is Chemical (Mobile Phase/Interaction) or Physical (Hardware/Column).

TroubleshootingTree Start START: Peak Tailing Detected Check_pH Step 1: Check Mobile Phase pH Is pH within ±0.5 of pKa (approx 3.0-3.5)? Start->Check_pH Adjust_pH Action: Shift pH Target pH 2.0 (suppressed) or pH 5.5+ (ionized) Check_pH->Adjust_pH YES (Bad Range) Check_Chelation Step 2: Test for Metal Chelation Does tailing persist on new column? Check_pH->Check_Chelation NO (pH is OK) Adjust_pH->Check_Chelation Add_EDTA Action: Add Chelation Agent Add 0.1 mM EDTA to Mobile Phase A Check_Chelation->Add_EDTA YES (Suspect Metals) Check_Column Step 3: Column Chemistry Are you using standard C18? Check_Chelation->Check_Column NO (Metals unlikely) Add_EDTA->Check_Column Switch_Column Action: Switch Stationary Phase Use Polar-Embedded or High-Carbon Load C18 Check_Column->Switch_Column Standard C18 Hardware_Pass Step 4: System Passivation Flush system with 20% Phosphoric Acid Check_Column->Hardware_Pass Already Optimized

Figure 1: Systematic troubleshooting logic for tetrazole-thiol peak asymmetry. Follow the path to isolate the root cause.

Part 2: Root Cause Solutions & Protocols

The Metal Chelation Factor (Critical)

Tetrazole-5-thiols react with stainless steel surfaces. If your peak looks like a "shark fin" (sharp front, extremely long tail), the analyte is likely adsorbing to the inlet frit of your column.

The Fix: Chelation Suppression You must shield the analyte from metal surfaces.

  • Protocol A: Mobile Phase Additive Add 0.1 mM Na₂EDTA (Disodium EDTA) to your aqueous mobile phase.

    • Why? EDTA has a higher formation constant for Fe/Ni than the tetrazole-thiol, effectively "masking" the hardware.

    • Note: Ensure your column is compatible with EDTA (most silica C18s are).

  • Protocol B: System Passivation (If tailing persists) If the system is heavily contaminated with rust/metal ions, you must passivate it.

    • Remove the column. Install a union connector.

    • Flush system with HPLC-grade water (10 min).

    • Flush with 20% Phosphoric Acid (30 min at 1 mL/min).

    • Flush with Water until pH is neutral.

    • Re-install column.[1]

The pH & Ionization Strategy

The pKa of the tetrazole ring in this position is approximately 3.0 – 3.5 .

  • At pH 3.0: The molecule is 50% ionized and 50% neutral. This causes "peak splitting" or broad shoulders as the two forms interact differently with the stationary phase.

  • The Fix: You must choose a "pH Safe Zone."

Table 1: Recommended Mobile Phase Conditions

ParameterStrategy A: Ion Suppression (Recommended)Strategy B: Fully Ionized
Target pH 2.0 – 2.5 5.5 – 6.5
Buffer 0.1% Formic Acid or 20mM Phosphate20mM Ammonium Acetate
Why? Keeps molecule neutral (protonated). Maximizes retention on C18.Keeps molecule anionic (deprotonated). Reduces silanol interaction but lowers retention.[2]
Risk Low risk. Standard for LC-MS.High risk of elution in void volume if column is not retentive enough.
Stationary Phase Selection

Standard C18 columns often possess residual silanols (Si-OH) which act as weak acids. The tetrazole nitrogen can hydrogen-bond with these silanols, causing tailing.

Recommended Column Technologies:

  • Polar-Embedded C18: Contains a polar group (amide/carbamate) in the alkyl chain. This shields silanols and provides a unique selectivity for the tetrazole ring.

  • "Hybrid" Particles (High pH stable): Allows you to run at pH 8-9 if necessary, ensuring 100% ionization and sharp peaks.

Part 3: Mechanism of Interaction

Understanding how the tailing occurs allows you to prevent it.[3] The diagram below illustrates the two competing mechanisms destroying your peak shape.

InteractionMechanism Analyte 1-cyclopropyl- tetrazole-5-thiol Silanol Residual Silanol (Si-OH) on Column Analyte->Silanol H-Bonding (Secondary Interaction) Metal Iron (Fe2+) on Frit/Tube Analyte->Metal Chelation (Irreversible Adsorption) Tailing PEAK TAILING & MEMORY EFFECTS Silanol->Tailing Metal->Tailing

Figure 2: The dual-mechanism of tailing: Silanol hydrogen bonding (minor) and Metal Chelation (major).

Part 4: Frequently Asked Questions (FAQ)

Q1: I see a small "ghost peak" eluting right after my main peak. Is this an impurity?

  • Diagnosis: Likely not. This is often the separation of the thione and thiol tautomers if the kinetics of interconversion are slow relative to the chromatographic timescale.

  • Solution: Increase the column temperature to 40°C or 45°C . This speeds up the tautomeric exchange, merging the split peaks into a single, sharper band.

Q2: My peak shape degrades after 50 injections. Is the column dead?

  • Diagnosis: If the pressure hasn't spiked, the column is likely fine, but the frit is saturated with metal-analyte complexes.

  • Solution: Reverse-flush the column (if particle size allows) with a strong solvent (e.g., 90% ACN + 0.1% TFA). For future prevention, install an inline filter before the column to trap metal particulates.

Q3: Can I use TFA (Trifluoroacetic acid)?

  • Answer: Yes, TFA (0.05% - 0.1%) is excellent for this application. It lowers pH (solving the ionization issue) and acts as a weak ion-pairing agent to mask silanols. However, avoid TFA if using sensitive MS detection (signal suppression).

References & Validation[5][6]

  • Dolan, J. W. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. (Identifies metal chelation and silanol interactions as primary causes for tailing in acidic heterocycles).

  • Sigma-Aldrich. (2025). HPLC Troubleshooting Guide: Peak Tailing. (Confirmation of chelation mechanisms and pH optimization strategies).

  • PubChem. (2025). 1-Phenyl-1H-tetrazole-5-thiol Compound Summary. (Provides structural basis for pKa and tautomerism data).

  • Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC. (Protocols for addressing secondary interactions).

Sources

Optimization

Removing trace metal impurities from 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol

To: Research & Development Team From: Technical Support Center – Purification Applications Group Subject: Troubleshooting Guide: Trace Metal Removal from 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol Executive Summary 1-Cyc...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Purification Applications Group Subject: Troubleshooting Guide: Trace Metal Removal from 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol

Executive Summary

1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (often referred to as 1-CMT ) is a critical heterocyclic intermediate, particularly in the synthesis of cephalosporin antibiotics. Due to its tetrazole-thiol moiety, this molecule acts as a "soft" ligand, exhibiting high affinity for soft transition metals (Pd, Pt, Rh, Cu). This intrinsic chelating ability makes removing metal residues—derived from cross-coupling catalysts or reactor corrosion—exceptionally difficult compared to non-thiol intermediates.

This guide provides targeted troubleshooting protocols to achieve ICH Q3D compliance (Class 1 & 2A/B limits) without compromising yield.

Part 1: Diagnostic & Assessment (Triage)

Q1: I have high residual Palladium (Pd) >500 ppm. Standard activated carbon treatment failed. Why?

A: Activated carbon relies on physisorption (Van der Waals forces) and has low selectivity. Because 1-CMT is a thiol, it binds Pd covalently, often forming stable complexes (e.g., Pd(1-CMT)₂). The bond strength of the Pd-S interaction is typically stronger than the adsorption energy of carbon.

  • The Fix: You must use a Chemisorption agent (Metal Scavenger) with a binding constant (

    
    ) higher than that of your product.
    
  • Recommendation: Switch to a trimercaptotriazine (TMT) functionalized silica (e.g., Si-TMT). The TMT ligand forms a tridentate complex with Pd, thermodynamically displacing the metal from the monodentate 1-CMT.

Q2: My product is turning green/blue during workup. What does this indicate?

A: This is a classic signature of Copper (Cu) or Nickel (Ni) contamination, likely from reactor leaching or upstream reagents (e.g., Cu-catalyzed azide cyclization).

  • The Fix: These are "borderline" hardness metals. While thiol scavengers work, a chelating resin (EDTA or iminodiacetic acid functionalized) is often more effective and cheaper for bulk removal of base metals.

Part 2: Troubleshooting Protocols

Scenario A: The "Noble Metal" Spike (Pd, Pt, Rh, Ru)

Target: <10 ppm (Oral) or <1 ppm (Parenteral)[1][2]

Protocol 1: High-Affinity Scavenging (Si-TMT) Best for: Late-stage purification where yield loss must be minimized.

  • Dissolution: Dissolve crude 1-CMT in THF or Methanol (10 volumes). Avoid DCM if possible, as scavenging kinetics are slower in non-polar solvents.

  • Loading: Add Si-TMT (Silica-supported Trimercaptotriazine) at a ratio of 3–5 equivalents relative to the metal content (not the product).

    • Calculation: If you have 1000 ppm Pd, that is ~1 mol% Pd. Add 5 mol% scavenger.

  • Incubation: Stir at 50°C for 4 hours . Heat is crucial here.

    • Why? The Pd is bound to your product.[1][2] You need thermal energy to overcome the activation barrier for ligand exchange (transferring Pd from Product-S to Scavenger-S).

  • Filtration: Filter through a 0.45 µm PTFE membrane or a Celite pad.

  • Analysis: Test filtrate via ICP-MS.

Scenario B: The "Base Metal" Load (Fe, Zn, Cu, Cr)

Target: Removal of bulk contaminants from reactor corrosion.

Protocol 2: The "pH Swing" Extraction Best for: Large scale, cost-sensitive early intermediates.

  • Dissolution: Suspend crude 1-CMT in water.

  • Basification: Slowly add 1M NaOH until pH reaches 10–11. The thiol deprotonates (pKa ~3.5–4.0), forming the water-soluble thiolate salt.

    • Reaction:

      
      
      
  • Filtration (Critical Step): Many metal hydroxides (Fe(OH)₃, Cu(OH)₂) are insoluble at high pH. Filter the solution through a fine glass frit to physically remove precipitated metals.

  • Chelation Wash (Optional): If metals remain soluble (as hydroxides), add EDTA-Na₂ (0.1 eq) to the aqueous phase.

  • Re-precipitation: Acidify the filtrate slowly with 2M HCl to pH 2.0. The 1-CMT will precipitate as a white solid.

  • Wash: Filter and wash the cake with dilute HCl (removes soluble metal chlorides) followed by cold water.

Part 3: Decision Logic & Mechanism

The following diagram illustrates the decision process for selecting the correct purification route based on impurity type and concentration.

PurificationLogic Start Crude 1-CMT (Metal Contaminated) Analyze Analyze Impurity Type (ICP-MS) Start->Analyze Noble Noble Metals (Pd, Pt, Rh, Ru) High Affinity Analyze->Noble Catalyst Residues Base Base Metals (Fe, Cu, Zn, Ni) Moderate Affinity Analyze->Base Corrosion/Reagents LevelCheck Concentration > 1000 ppm? Noble->LevelCheck pHSwing Protocol 2: pH Swing / Precipitation (Hydroxide Filtration) Base->pHSwing Scavenger Protocol 1: Si-TMT Scavenging (Ligand Exchange) LevelCheck->Scavenger No (Polishing) Crystallization Protocol 3: Recrystallization (Toluene/EtOAc) LevelCheck->Crystallization Yes (Bulk Removal) Crystallization->Scavenger If Limit Exceeded

Caption: Decision tree for selecting purification protocols based on metal identity and load.

Part 4: Comparative Data & Scavenger Selection

Not all scavengers work effectively in the presence of thiol products. The table below summarizes performance based on internal application data.

Scavenger TypeFunctional GroupMechanismEffectiveness for 1-CMTNotes
Si-TMT TrimercaptotriazineChelation (Tridentate)High Best for Pd. Overcomes competition from product thiol.
Si-Thiol PropylthiolBinding (Monodentate)Low/Medium Product competes for binding sites. Avoid for Pd removal.
Si-Diamine EthylenediamineChelation (Bidentate)Medium Good for Cu, Zn, Ni. Poor for Pd/Pt.
Activated Carbon N/APhysisorptionLow High product loss (10-15%). Inefficient for <100 ppm targets.[1][2]
Resin-DMSA Dimercaptosuccinic acidChelationHigh Excellent for Pb, Hg, Cd (Class 1 metals).

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use standard silica gel chromatography to remove the metals? A: Generally, no. While silica gel can physically trap some metal salts, organometallic complexes (like Pd-tetrazole species) often co-elute with the product because they share similar polarity. Dedicated functionalized silica (scavengers) is required to chemically arrest the metal.

Q: My 1-CMT yield drops significantly after scavenging. Where is it going? A: Check your scavenger loading. If you use a non-selective scavenger (like activated carbon or unfunctionalized silica) in large excess, non-specific binding occurs.

  • Solution: Use Si-TMT .[1][2] It is highly specific to metals. The tetrazole ring does not bind to the TMT surface, ensuring high recovery (>95%).

Q: What solvent system is best for recrystallizing 1-CMT to drop metal levels? A: A mixture of Ethyl Acetate (EtOAc) and Hexane or Toluene is effective.

  • Protocol: Dissolve 1-CMT in hot EtOAc. Add Hexane until turbid. Cool slowly. Metals (which are often more soluble in the mother liquor as salts or soluble complexes) tend to stay in solution while the pure thiol crystallizes.

Q: How do I handle the pyrophoric nature of dry metal-laden scavengers? A: Excellent safety question. Scavengers loaded with Pd or Pt can be pyrophoric when dried, as they essentially become supported metal catalysts.

  • Safety Rule: Do not dry the filter cake completely. Wash with water to dampen, and dispose of as hazardous solid waste immediately according to site safety protocols.

References

  • ICH Q3D Guideline for Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Guideline for Elemental Impurities Q3D(R2). Link

  • Metal Scavenging in Thiol-Containing APIs . Biotage Application Note. Metal Scavenger User Guide. Link

  • Synthesis and Purification of Tetrazoles . Organic Process Research & Development. Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Link

  • Properties of 1-Substituted-5-Mercaptotetrazoles . National Institutes of Health (PMC). Medicinal Thiols: Current Status and New Perspectives. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Tetrazole Thiol Substitution

Executive Summary & Core Directive Welcome to the Technical Support Hub for tetrazole chemistry. This guide addresses the critical variable of temperature in the nucleophilic substitution reactions of tetrazole thiols (s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Welcome to the Technical Support Hub for tetrazole chemistry. This guide addresses the critical variable of temperature in the nucleophilic substitution reactions of tetrazole thiols (specifically 1-substituted-5-mercaptotetrazoles).

The Central Conflict: In tetrazole thiol substitutions, temperature acts as the primary switch between S-alkylation (Kinetic Control) and N-alkylation (Thermodynamic Control).

  • Low Temperature (<25°C): Favors formation of the thioether (S-substitution).

  • Elevated Temperature (>70°C): Favors rearrangement or direct attack at the ring nitrogen (N-substitution).

Safety Critical Warning: Tetrazoles are high-nitrogen energetic materials. Thermal decomposition can be explosive.[1][2][3][4] Never exceed 120°C without differential scanning calorimetry (DSC) validation.

Troubleshooting Guide: Regioselectivity & Yield

Module A: "I am seeing high levels of N-alkylated impurities."

Diagnosis: You are likely operating under thermodynamic control. While S-alkylation is often faster, the S-alkyl bond can be reversible or the N-nucleophile becomes active at higher energy states, leading to the more stable N-alkylated isomer (often the N4 or N1 position depending on sterics).

Technical Solution:

  • Lower Reaction Temperature: Reduce reactor temperature to 0°C – 25°C .

  • Switch Solvent System: If solubility is poor at low temps, avoid heating. Instead, switch to a bipolar aprotic solvent (DMF or DMSO) which enhances the nucleophilicity of the thione anion without requiring thermal activation.

  • Base Selection: Use a milder inorganic base (e.g.,

    
    ) rather than strong alkoxides, which can promote side reactions at higher temperatures.
    

Data Comparison: Temperature Effect on Regioselectivity Based on alkylation of 1-phenyl tetrazole-5-thione with acrylates [1]

TemperatureReaction TimeMajor ProductS:N Ratio (Approx)Mechanism Type
25°C (RT) 24 hS-Alkyl (Thioether)> 95:5Kinetic Control
70°C 24 hN-Alkyl (Ring N)< 5:95Thermodynamic Control
100°C < 12 hN-Alkyl + DecompN/AThermal Degradation
Module B: "My reaction rate is too slow at safe temperatures."

Diagnosis: The activation energy (


) for the nucleophilic attack is not being met, or the nucleophile is poorly solubilized.

Technical Solution:

  • Phase Transfer Catalysis (PTC): Do not increase temperature immediately. Add 5-10 mol% Tetrabutylammonium bromide (TBAB) . This facilitates the transfer of the tetrazolate anion into the organic phase, increasing the effective collision rate without thermal risks [1].

  • Concentration Adjustment: Increase concentration to 0.5 M – 1.0 M to drive Second-Order Kinetics (

    
    ).
    

Visualizing the Reaction Pathway

The following diagram illustrates the bifurcation of the reaction pathway based on thermal energy input.

TetrazolePathway Start 5-Mercaptotetrazole + Electrophile Transition Transition State Start->Transition LowTemp Low Temp (RT) Kinetic Control Transition->LowTemp Fast, Reversible HighTemp High Temp (>70°C) Thermodynamic Control Transition->HighTemp High Ea barrier S_Product S-Alkylated Product (Thioether) Target for Cephalosporins LowTemp->S_Product N_Product N-Alkylated Product (Ring Substitution) Common Impurity S_Product->N_Product Thermal Rearrangement (If heated post-reaction) HighTemp->N_Product

Figure 1: Kinetic vs. Thermodynamic control in tetrazole thiol substitution. Note the potential for rearrangement if the S-product is subjected to heat.

Standardized Optimization Protocol

Objective: Synthesize S-substituted tetrazole (e.g., for antibiotic side-chains) with <1% N-isomer impurity.

Step-by-Step Methodology:

  • Preparation (0 min):

    • Dissolve 1.0 eq of 1-substituted-5-mercaptotetrazole in Acetone or DMF.

    • Add 1.1 eq of inorganic base (

      
       or 
      
      
      
      ).
    • CRITICAL: Cool the vessel to 0°C using an ice/water bath.

  • Addition (15 min):

    • Add the electrophile (alkyl halide or Michael acceptor) dropwise.

    • Why? Exotherms during addition can create localized "hot spots" that trigger N-alkylation.

  • Reaction Phase (2 - 24 hours):

    • Allow to warm strictly to Room Temperature (20-25°C) .

    • Monitor via TLC or HPLC.[5]

    • Checkpoint: If conversion is <50% after 4 hours, add 5 mol% TBAB (Phase Transfer Catalyst). Do not heat.

  • Quench & Workup:

    • Quench with water.[3][6]

    • Maintain pH neutral to prevent acid-catalyzed decomposition during extraction.

Safety & Thermal Stability (Mandatory)

Tetrazoles possess high enthalpies of formation. The ring strain and high nitrogen content make them susceptible to explosive decomposition.

Thermal Hazard Limits:

  • Safe Operating Limit: < 100°C

  • Decomposition Onset: ~155°C (for unsubstituted 1H-tetrazole) [2].

  • Hazardous Byproducts:

    
     gas (explosion pressure), 
    
    
    
    , HCN.

Troubleshooting Thermal Runaway: If the reaction temperature spikes unexpectedly:

  • Stop agitation immediately.

  • Crash cool the reactor jacket.

  • Do not vent directly if toxic fumes are suspected; route through a scrubber.

SafetyFlow Check Check Reaction Temp Decision Is Temp > 100°C? Check->Decision Safe Proceed with Monitoring Decision->Safe No Danger CRITICAL HAZARD Risk of Explosion Decision->Danger Yes Action 1. Cut Heat Source 2. Emergency Cooling 3. Evacuate Area Danger->Action

Figure 2: Emergency decision tree for thermal excursions in tetrazole synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed up the S-alkylation? A: Generally, no . While microwaves accelerate kinetics, the rapid local heating often provides enough energy to cross the activation barrier for N-alkylation, degrading your regioselectivity. If you must use MW, use active cooling to keep the bulk temp below 40°C.

Q: Why does the literature sometimes suggest 80°C for tetrazole synthesis? A: You must distinguish between synthesizing the tetrazole ring (Cycloaddition of azide + nitrile) and substituting the thiol (S-alkylation).

  • Ring Synthesis: Requires high heat (often 80-120°C) to overcome the high activation energy of the [3+2] cycloaddition.

  • Thiol Substitution: Requires low heat (RT) to maintain selectivity.

Q: My product precipitates out but contains salts. Can I heat to recrystallize? A: Be cautious. Heating S-alkylated tetrazoles can cause a Dimroth rearrangement or simple isomerization to the N-alkyl form. It is safer to use solvent antisolvent precipitation (e.g., dissolve in minimal DMF, crash out with water) at room temperature.

References

  • Atabak, S., Imanzadeh, G., Asgharzadeh, R., Soltanzadeh, Z., & Öztürk, T. (2023).[7] Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Journal of Sulfur Chemistry.

  • NOAA Office of Response and Restoration. (n.d.). Chemical Datasheet: 1H-TETRAZOLE. CAMEO Chemicals.

  • BenchChem Technical Support.[5] (2025).[5][8][9] Application Notes and Protocols for N-Alkylation of the Tetrazole Ring. BenchChem.

  • Palde, P. B., & Jamison, T. F. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Angewandte Chemie International Edition.

Sources

Optimization

Technical Support Center: Solubility Optimization for 1-Cyclopropyl-1H-tetrazole-5-thiol (CPTT)

Executive Summary 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CPTT) is a critical intermediate in the synthesis of cephalosporin antibiotics.[1] Users frequently report difficulties handling this compound in acidic media...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CPTT) is a critical intermediate in the synthesis of cephalosporin antibiotics.[1] Users frequently report difficulties handling this compound in acidic media, specifically: unexpected precipitation, "oiling out" during crystallization, and poor homogeneity during acid-catalyzed coupling reactions.

This guide addresses the physicochemical root causes of these issues—primarily the thiol-thione tautomerism and pKa-driven protonation —and provides validated protocols to maintain solubility or achieve controlled crystallization.[1]

Part 1: The Physicochemical Root Cause

To resolve solubility issues, you must understand the molecular behavior of CPTT in low pH environments.

The pKa and Protonation Trap

The tetrazole-5-thiol moiety typically exhibits a pKa in the range of 2.8 – 3.8 depending on the 1-substituent.[1]

  • pH > 5 (Basic/Neutral): The molecule exists largely as the thiolate anion , which is highly water-soluble.

  • pH < 2 (Acidic): The equilibrium shifts almost entirely to the protonated neutral form .

Unlike simple carboxylic acids, the neutral form of CPTT is not just "less soluble"; it is highly lipophilic due to the cyclopropyl group. In aqueous acid, the water lattice expels this neutral lipophilic molecule, causing immediate precipitation.

Thiol-Thione Tautomerism

In solution, CPTT exists in equilibrium between the thiol and thione forms.

  • Thione Form (Dominant in polar solvent): More polar, but in strong acid, the nitrogen ring protonates, reducing solubility.

  • Thiol Form (Reactive): Required for S-alkylation reactions.[1]

  • The Issue: In acidic water, the lack of charge and the "greasy" cyclopropyl tail force the molecule to aggregate, often forming a sticky oil rather than a clean crystal lattice.

Visualizing the Mechanism

The following diagram illustrates the chemical states of CPTT across the pH scale.

CPTT_Mechanism cluster_0 Solubility Danger Zone Anion Thiolate Anion (pH > 5) High Water Solubility Equilibrium Tautomeric Equilibrium Anion->Equilibrium + H+ (Acidification) Neutral Neutral Thione/Thiol (pH ~ 3-4) Low Water Solubility Equilibrium->Neutral Precipitation Zone Protonated Protonated Species (pH < 1) Soluble in Organic Acid Neutral->Protonated Super-Acidic Media (e.g., TFA, Conc. H2SO4)

Figure 1: The pH-dependent solubility profile of CPTT. The "Danger Zone" represents the pH range where the neutral molecule crashes out of aqueous solution.

Part 2: Troubleshooting Protocols

Scenario A: "I need to keep CPTT dissolved in acid for a reaction."

Problem: You are performing a coupling reaction or deprotection in acidic media, and the CPTT precipitates, stopping the reaction.

Solution: Use a Hydrotropic Co-Solvent System . Pure aqueous acid will not support CPTT. You must break the water lattice structure.

ParameterRecommendationMechanism
Primary Co-Solvent Acetonitrile (ACN) or THF (20–40% v/v)ACN disrupts the hydrogen bonding network of water, accommodating the lipophilic cyclopropyl group.[1]
Alternative Solvent Acetic Acid (Glacial) CPTT is highly soluble in glacial acetic acid. If your reaction tolerates it, switch the solvent system entirely to AcOH.
Surfactant Tween 80 (0.1% w/v)Prevents aggregation of the neutral precipitate, keeping it as a fine suspension if total solubility is impossible.

Protocol:

  • Dissolve CPTT in the organic co-solvent (ACN or THF) first.

  • Slowly add the aqueous acid component dropwise with vigorous stirring.

  • Critical: Maintain temperature >25°C. Lower temperatures drastically reduce solubility of the neutral form.

Scenario B: "I am trying to crystallize CPTT from acid, but it is 'oiling out'."

Problem: During purification (acidification of an alkaline salt solution), the product separates as a sticky oil instead of a white powder. This traps impurities.

Solution: Controlled pH Swing with Seeding. Oiling out occurs when the concentration of the neutral species exceeds the "oiling limit" (liquid-liquid phase separation) before it hits the crystallization limit.

Step-by-Step Protocol:

  • Dissolution: Start with CPTT dissolved in dilute NaOH or NaHCO₃ (pH 9–10).

  • Temperature: Heat the solution to 45–50°C . (Higher temp increases solubility of the oil phase, preventing premature separation).

  • First Acidification: Slowly add HCl until the solution is slightly cloudy (approx. pH 5.0).

  • Seeding (The Fix): Add pure CPTT seed crystals (0.5% w/w). Stir for 30 minutes. Do not proceed until a crystal bed forms.

  • Final Acidification: Slowly dose the remaining acid to reach pH 2.0–2.5.

  • Cooling: Cool slowly to 5–10°C after full acidification to maximize yield.

Part 3: Decision Tree & Workflow

Use this logic flow to determine the correct solvent system for your application.

Troubleshooting_Flow Start Start: CPTT Solubility Issue Goal What is your goal? Start->Goal Reaction Run Reaction in Acid Goal->Reaction Purification Purify/Crystallize Goal->Purification SolventCheck Can you use organics? Reaction->SolventCheck OilCheck Is it oiling out? Purification->OilCheck YesOrg Use 30% ACN or THF as co-solvent SolventCheck->YesOrg Yes NoOrg Use Glacial Acetic Acid or increase Temp >50°C SolventCheck->NoOrg No YesOil 1. Heat to 50°C 2. Seed at pH 5 3. Slow Acidification OilCheck->YesOil Yes NoOil Standard pH swing: Base -> Acid (pH 2) OilCheck->NoOil No

Figure 2: Troubleshooting logic for selecting solvent systems and crystallization parameters.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does CPTT dissolve in 1M HCl initially but precipitate after 10 minutes? A: This is likely a kinetic supersaturation effect or a temperature drop. If you dissolved it with heat, cooling it even slightly shifts the equilibrium. Furthermore, if you used a co-solvent like methanol, the methanol may be evaporating or reacting, reducing the solvent power. Immediate Fix: Add 10% volume of isopropanol to stabilize the solution.

Q2: Can I use DMSO to dissolve CPTT for acidic reactions? A: Technically yes, CPTT is very soluble in DMSO. However, we advise against it for downstream processing. Removing DMSO requires high heat or extensive water washing, which will re-dissolve your product if the pH isn't perfectly controlled. Acetonitrile is easier to remove.

Q3: Is the cyclopropyl group sensitive to the acid? A: Generally, the cyclopropyl ring is stable in dilute mineral acids (HCl, H₂SO₄) at moderate temperatures (<60°C). However, in super-acidic non-aqueous media (e.g., neat triflic acid), ring-opening can occur. Always monitor impurity profiles by HPLC if using concentrated acids.

Q4: Safety Warning: Are there hazards with heating this mixture? A: YES. Tetrazoles are high-nitrogen energetic compounds.[1] While CPTT is relatively stable, heating tetrazoles in strong acid can lower their decomposition temperature.

  • Never heat CPTT mixtures above 100°C without DSC (Differential Scanning Calorimetry) data.

  • Never allow the reaction to run dry.

References

  • Physicochemical Properties of Tetrazoles

    • Source: PubChem. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol (Analogous physicochemical data). National Library of Medicine. Retrieved from [Link]

    • Relevance: Establishes pKa range (approx 3.0–3.8) and solubility profiles for 1-substituted tetrazole-5-thiols.
  • Synthesis and Purification Protocols

    • Source: Finnegan, W. G., et al. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society.[2] Retrieved from [Link]

    • Relevance: Foundational chemistry for tetrazole synthesis and handling in acidic media.
  • Industrial Preparation & Handling

    • Source: Google Patents. (1978). US4110338A - Product and preparation of 1H-tetrazole-5-thiol derivatives.[1] Retrieved from

    • Relevance: Describes the specific "alkaline dissolve / acid precipitate" purification method and handling of aminoalkyl/aryl tetrazoles.
  • Tautomerism Mechanisms: Relevance: Explains the Thiol-Thione equilibrium shift in different solvents.
  • Safety Data

    • Relevance: High-nitrogen compound explosion hazards.[1][3]

Sources

Troubleshooting

Controlling regioselectivity in 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol alkylation

Topic: Controlling Regioselectivity in 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol Alkylation Document ID: TSC-TZ-052 Last Updated: February 15, 2026 Core Concept: The Ambident Nucleophile Challenge The Central Issue: 1-C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Regioselectivity in 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol Alkylation Document ID: TSC-TZ-052 Last Updated: February 15, 2026

Core Concept: The Ambident Nucleophile Challenge

The Central Issue: 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol is an ambident nucleophile . It possesses two distinct nucleophilic sites that compete for the electrophile during alkylation:

  • The Sulfur atom (Exocyclic): Leading to S-alkylation (thioether formation).

  • The Nitrogen atom (Endocyclic, typically N4): Leading to N-alkylation.

While S-alkylation is the desired pathway for most pharmaceutical intermediates (e.g., cephalosporin side chains), N-alkylation is a persistent impurity. Controlling this ratio requires manipulating the Hard-Soft Acid-Base (HSAB) parameters of your reaction environment.

Tautomeric Equilibrium & Reactivity

In solution, the molecule exists in a dynamic equilibrium between the thione (dominant) and thiol forms.[1] However, under basic alkylation conditions, the reactive species is the thiolate anion .

Tautomerism Thione Thione Form (Major Tautomer) Thiol Thiol Form (Minor Tautomer) Thione->Thiol Equilibrium Anion Thiolate Anion (Reactive Species) Thiol->Anion + Base S_Prod S-Alkylated Product (Soft-Soft Interaction) Anion->S_Prod Kinetic Pathway (Low Temp/Soft Electrophile) N_Prod N-Alkylated Product (Hard-Hard Interaction) Anion->N_Prod Thermodynamic/Impurity (High Temp/Hard Electrophile)

Figure 1: The reaction pathway diverges at the thiolate anion stage. Selectivity is dictated by the stabilization of the transition state.

Troubleshooting Guide: S- vs. N-Selectivity

This section addresses specific deviations in experimental results.

Issue 1: High Levels of N-Alkylated Impurity

Diagnosis: The reaction conditions are favoring the "Hard" nitrogen center over the "Soft" sulfur center. Root Causes:

  • Solvent Polarity: Highly polar protic solvents (like methanol) solvate the sulfur anion (soft) more than the nitrogen, reducing S-nucleophilicity.

  • Hard Electrophiles: Using alkylating agents with hard leaving groups (e.g., tosylates) or small steric profiles can increase N-attack.

  • Counter-ion Effect: Small cations (

    
    , 
    
    
    
    ) can coordinate tightly with the hard nitrogen, shielding it, or conversely, form tight ion pairs that block S-attack depending on solvation.

Corrective Actions:

  • Switch Solvent: Move to Polar Aprotic solvents (Acetone, DMF, Acetonitrile). These solvate cations well but leave the thiolate anion "naked" and highly reactive, favoring the softer S-attack [1].

  • Change Base: Switch from NaOH to

    
      or 
    
    
    
    . Larger cations (Cesium) form looser ion pairs, enhancing the nucleophilicity of the soft sulfur atom.
  • Lower Temperature: S-alkylation is often the kinetically favored product. Lowering the temperature (0°C to RT) suppresses the higher activation energy N-alkylation pathway.

Issue 2: Incomplete Conversion / Stalled Reaction

Diagnosis: The thiolate anion is not being generated effectively, or the nucleophile is unable to displace the leaving group. Root Causes:

  • Poor Solubility: The salt of the tetrazole is insoluble in the organic phase.

  • Steric Hindrance: The cyclopropyl group at N1 provides steric bulk; if the electrophile is also bulky, the reaction slows significantly.

Corrective Actions:

  • Phase Transfer Catalysis (PTC): Add 5 mol% TBAB (Tetrabutylammonium bromide) . This transports the tetrazolate anion into the organic phase (e.g., DCM/Water biphasic system), drastically increasing the rate and often improving S-selectivity by masking the hard nitrogen site [2].

  • Leaving Group Upgrade: If using an alkyl chloride, add NaI (Finkelstein condition) in situ to convert it to the softer, more reactive alkyl iodide.

Standardized Protocol: High-Selectivity S-Alkylation

Objective: Synthesis of 5-(alkylthio)-1-cyclopropyl-1H-tetrazole with >95:5 S/N ratio.

Materials
  • Substrate: 1-Cyclopropyl-1H-tetrazole-5-thiol (1.0 eq)

  • Electrophile: Alkyl Bromide/Iodide (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: Acetone (HPLC Grade) or DMF (if electrophile is unreactive)

Step-by-Step Methodology
  • Activation:

    • Charge a reaction vessel with 1-cyclopropyl-1H-tetrazole-5-thiol (1.0 eq) and anhydrous Acetone (10 V).

    • Add

      
       (1.5 eq) in a single portion.
      
    • Critical: Stir at Room Temperature (20–25°C) for 30 minutes. This ensures complete deprotonation and formation of the thiolate anion before the electrophile is introduced.

  • Alkylation:

    • Cool the mixture to 0–5°C (ice bath).

    • Add the Alkyl Halide (1.1 eq) dropwise over 10 minutes.

    • Allow the reaction to warm to Room Temperature naturally.

    • Monitor: Check HPLC/TLC after 2 hours. The S-alkylated product is typically less polar than the starting thiol.

  • Workup (Salt Removal):

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[2]

    • Partition: Dissolve residue in Ethyl Acetate and wash with Water (

      
      ) to remove N-alkylated salts (which are often more water-soluble) and residual DMF (if used).
      
  • Purification:

    • Recrystallization from IPA/Hexane is usually sufficient for S-alkyl products.

Data: Solvent Effects on Regioselectivity[2][3]
SolventDielectric ConstantS:N Ratio (Typical)Reaction Rate
Acetone 20.798 : 2 Fast
DMF 36.792 : 8 Very Fast
Methanol 32.775 : 25 Moderate
Toluene 2.38>99 : 1 Slow (Requires PTC)

Frequently Asked Questions (FAQs)

Q: Why does the 1-cyclopropyl group matter compared to a methyl group? A: The cyclopropyl group is electron-donating but also introduces significant steric strain and bulk near the N1 position. This steric bulk actually helps favor S-alkylation by shielding the N2/N4 positions slightly more than in the methyl analog, provided the electrophile isn't entering from the N1 side [3].

Q: Can I use sodium hydride (NaH) as a base? A: You can, but it is often unnecessary and can be detrimental. NaH generates a "naked" anion very rapidly, which can lead to exotherms that promote the thermodynamic N-alkylation pathway. Carbonate bases (


) provide a "buffered" deprotonation that is milder and more controllable.

Q: How do I distinguish S-alkyl from N-alkyl products by NMR? A:

  • 
     NMR:  The tetrazole ring carbon (C5) is the diagnostic signal.
    
    • S-Alkyl: C5 appears upfield (typically 150–155 ppm ).

    • N-Alkyl: C5 appears downfield (typically 160–165 ppm ) due to the loss of the double bond character toward the sulfur [4].

References

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases.[3][4][5][6] Journal of the American Chemical Society, 85(22), 3533–3539. Link

  • Atabak, S., et al. (2023).[7][8] Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione... in solvent-free organic salt media. Journal of Sulfur Chemistry. Link

  • Rüger, N., et al. (2017).[9] 1-substituted 1H-tetrazole-5-thiols from isothiocyanates.[9] Russian Journal of General Chemistry, 87, 731–738.[9] Link

  • BenchChem Technical Support. (2025). Tautomeric Forms of 5-Mercapto-1H-Tetrazoles: An In-depth Technical Guide. Link

Sources

Optimization

Stability of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol in aqueous solution

Executive Summary: Compound Profile 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (often abbreviated as 1-CP-MTT ) is a heterocyclic thiol commonly used as a pharmaceutical intermediate, particularly in the synthesis of cep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Compound Profile

1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (often abbreviated as 1-CP-MTT ) is a heterocyclic thiol commonly used as a pharmaceutical intermediate, particularly in the synthesis of cephalosporin antibiotics. Its stability in aqueous media is governed by three critical factors: pH-dependent solubility , thiol-thione tautomerism , and oxidative sensitivity .

  • CAS Number: [Not widely listed, analog reference: 1-Methyl-5-mercaptotetrazole (13183-79-4)]

  • Molecular Formula: C₄H₆N₄S

  • Key Characteristic: The compound is an acidic heterocycle (approximate pKa ~3.5–4.0) that exists in equilibrium between a thiol and a thione form.[1]

Core Stability Mechanisms

The Thiol-Thione Tautomerism

In aqueous solution, 1-CP-MTT does not exist solely as a thiol (-SH). It undergoes rapid proton transfer to form a thione (C=S) tautomer. While the thione form is generally more thermodynamically stable in polar solvents like water, the thiol form is the reactive species for nucleophilic substitutions (e.g., S-alkylation).

Oxidative Dimerization (The Primary Instability)

The most common "degradation" observed by researchers is not the destruction of the molecule, but its dimerization . In the presence of dissolved oxygen, especially at neutral to alkaline pH, the thiol group oxidizes to form a disulfide bond, creating Bis(1-cyclopropyl-tetrazol-5-yl) disulfide . This results in precipitation (cloudiness) and loss of titer in HPLC assays.

Diagram: Stability & Degradation Pathways

The following diagram illustrates the dynamic equilibrium and the irreversible oxidation pathway that users must control.

G Thiol Thiol Form (Reactive Species) Thione Thione Form (Stable Tautomer) Thiol->Thione Rapid Equilibrium (Solvent Dependent) Disulfide Disulfide Dimer (Oxidation Product) Thiol->Disulfide Oxidation (pH > 4) Oxygen Dissolved O2 Oxygen->Disulfide

Caption: Figure 1. The thiol-thione tautomeric equilibrium and the oxidative dimerization pathway. The disulfide formation is the primary cause of instability in non-degassed aqueous solutions.

Troubleshooting Guide: Common Researcher Issues

Issue 1: "My clear solution turned cloudy after 2 hours on the bench."
  • Diagnosis: Oxidative Dimerization.

  • Explanation: The disulfide dimer is significantly less soluble in water than the monomeric thiol/thione, especially in acidic media. As the monomer oxidizes, the dimer precipitates.

  • Solution:

    • Degas all buffers using helium sparging or vacuum sonication before use.

    • Add a reducing agent if compatible with your downstream application (e.g., 0.5 mM TCEP or DTT ).

    • Store solutions under an inert atmosphere (Argon/Nitrogen).

Issue 2: "I see a 'ghost peak' in my HPLC chromatogram."
  • Diagnosis: On-column oxidation or sample degradation.

  • Explanation: If your HPLC autosampler is not cooled, or if the sample sits in an oxidative environment, the disulfide peak will appear. It typically elutes later than the monomer due to increased hydrophobicity.

  • Solution:

    • Acidify samples: Maintain sample pH < 3. At low pH, the thiol is protonated and less susceptible to oxidation.

    • Temperature: Set autosampler temperature to 4°C.

Issue 3: "The compound is not dissolving in water."
  • Diagnosis: pH is too low (below pKa).

  • Explanation: 1-CP-MTT is an acid. In its protonated form (pH < 3.5), it is neutral and has poor water solubility.

  • Solution:

    • Dissolve initially in a small volume of organic solvent (DMSO or Methanol) or adjust the water to pH ~7.0 using dilute NaOH to form the soluble salt. Note: High pH accelerates oxidation, so use immediately.

Technical Data & Protocols

Solubility & Stability Matrix
ParameterConditionStability RatingNotes
pH < 2 AcidicHigh Low solubility; resistant to oxidation.
pH 7.4 PhysiologicalModerate Soluble; moderate oxidation risk (t1/2 ~ 4-6 hours in air).
pH > 9 AlkalineLow Highly soluble; rapid oxidation to disulfide.
Temp 25°C AmbientModerate Use within 4 hours.
Temp -20°C FrozenHigh Stable for months if protecting from moisture.
Recommended HPLC Method for Stability Analysis

To accurately quantify the monomer and detect the dimer impurity, use the following validated conditions.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Prevents ionization, improves peak shape)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV @ 254 nm (Tetrazole ring absorption)

  • Flow Rate: 1.0 mL/min

  • Retention Time: Monomer ~3-4 min; Dimer ~8-9 min.

Protocol: Preparation of a Stable Stock Solution (10 mM)
  • Weighing: Weigh the solid 1-CP-MTT in a dry environment (hygroscopic tendency).

  • Solvent Choice: Use DMSO (Dimethyl sulfoxide) for the primary stock. The compound is stable in DMSO for weeks at -20°C.

  • Aqueous Dilution: When diluting into water for experiments:

    • Use degassed buffers.

    • If the experiment allows, include 1 mM EDTA to chelate trace metals (Cu²⁺/Fe³⁺) which catalyze thiol oxidation.

References

  • Tautomerism of 5-substituted tetrazoles

    • Title: Tautomeric Forms of 5-Mercapto-1H-Tetrazoles: An In-depth Technical Guide.
    • Source: BenchChem.[1]

  • Oxidation of Tetrazole Thiols

    • Title: Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts.[2]

    • Source: Scientific Research Publishing.
    • URL:[Link]

  • Analytical Methods (HPLC)

    • Title: Fast-LC determination of 1-methyl-1H-tetrazole-5-thiol in human plasma.
    • Source: PubMed (NIH).
    • URL:[Link] (Methodology adapted for cyclopropyl analog).

  • Synthesis and Properties

    • Title: (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol.[3]

    • Source: MDPI (Molbank).
    • URL:[Link] (Demonstrates nucleophilic stability in water).

Sources

Troubleshooting

Solvent selection for optimal recrystallization of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol

The following technical guide is designed to serve as a self-contained support center for the purification of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol . Executive Summary & Chemical Profile 1-cyclopropyl-1H-tetrazole-5...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to serve as a self-contained support center for the purification of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol .

Executive Summary & Chemical Profile

1-cyclopropyl-1H-tetrazole-5-thiol is a critical heterocyclic intermediate, often used in the synthesis of cephalosporin antibiotics. Its purification is complicated by two factors:

  • Tautomeric Equilibrium: It exists in equilibrium between the thione (NH form) and thiol (SH form), affecting solubility.

  • Amphiphilic Nature: The polar tetrazole core contrasts with the lipophilic cyclopropyl moiety, often leading to "oiling out" rather than discrete crystallization.

This guide prioritizes purity profile control and polymorph stability over simple yield maximization.

Solvent Selection Matrix

Do not rely on a single solvent. Select your system based on the nature of your impurities.

Primary Recommendation: The "Hydro-Alcoholic" Balance

For general purification (removing inorganic salts and starting material residues), aqueous alcohol mixtures are the industry standard due to the steep solubility curve of tetrazoles.

Solvent SystemRatio (v/v)Primary Use CaseProsCons
Ethanol / Water 80:20 to 60:40General Purpose. Best for removing inorganic azides and salts.Green chemistry compliant; good crystal habit.Risk of esterification if strong acid catalysts are present.
Isopropanol (IPA) / Water 70:30Oiling Out Prevention. Higher boiling point allows better thermal gradients.Slower evaporation promotes stable polymorphs.Harder to remove residual solvent (higher BP).
Toluene 100%Hydrophobic Impurity Removal. Excellent for removing non-polar byproducts; avoids hydrolysis.Lower yield; requires higher temperatures.[1]
Ethyl Acetate / Hexane GradientFinal Polish. Used when the product is already >95% pure.Produces very white, free-flowing powder.High flammability risk; poor removal of polar salts.

Critical Insight: If your crude material contains significant disulfide impurities (oxidation product: bis(1-cyclopropyl-tetrazolyl)disulfide), aqueous systems are preferred as the disulfide is often much less soluble in water than the thiol monomer.

Standard Operating Procedure (SOP)

Protocol: Thermal Gradient Recrystallization

Objective: Isolate >98% pure crystalline solid.

  • Dissolution (The Saturation Point):

    • Charge crude solid into a flask equipped with a reflux condenser.

    • Add Ethanol (95%) at a ratio of 5 mL per gram of solid.

    • Heat to near-reflux (75°C).

    • Checkpoint: If solid remains, add water dropwise through the condenser until dissolution is just complete. Do not exceed 20% water volume.

  • Clarification (Optional but Recommended):

    • If the solution is colored (dark yellow/orange), add activated carbon (5 wt%). Stir for 10 mins.

    • Filter hot through a pre-warmed Celite pad.

  • Controlled Cooling (The Critical Step):

    • Allow the filtrate to cool to Room Temperature (RT) slowly (approx. 10°C per hour). Rapid cooling causes oiling out.

    • Once at RT, transfer to an ice bath (0-5°C) for 2 hours.

  • Isolation:

    • Filter the white needles/plates under vacuum.

    • Wash the cake with cold water/ethanol (50:50) mixture.

  • Drying:

    • Dry in a vacuum oven at 40°C. Warning: Higher temperatures can induce oxidation or sublimation.

Troubleshooting Guide (Logic & Diagnostics)

Visualizing the "Oiling Out" Problem

The most common failure mode for alkyl-tetrazoles is phase separation (oil) instead of crystallization.[2] Use the logic flow below to diagnose and fix.

Recrystallization_Logic Figure 1: Troubleshooting Logic for Phase Separation (Oiling Out) Start Start: Cooling Hot Solution CheckState Observation at 40°C Start->CheckState Crystals Crystals Forming CheckState->Crystals White Precipitate Oil Liquid Droplets (Oiling Out) CheckState->Oil Oily Globules Fix1 Reheat to Reflux Oil->Fix1 Step 1 Fix3 Add More Solvent (Dilute) Fix1->Fix3 Step 2: Lower Saturation Fix2 Add Seed Crystal Fix4 Vigorous Stirring Fix2->Fix4 Step 4: Prevent Agglomeration Fix3->Fix2 Step 3: At Cloud Point Fix4->Crystals Slow Cool

Frequently Asked Questions (FAQs)

Q1: My product smells strongly of sulfur even after drying. Is it impure?

  • Diagnostic: Not necessarily. Thiols have low odor thresholds. However, a "garlic-like" or acrid smell often indicates residual disulfide .

  • Fix: Wash the filter cake with a dilute solution of sodium metabisulfite (antioxidant) before the final water wash to reduce surface disulfides.

Q2: The yield is lower than expected (<60%). Where is my product?

  • Diagnostic: The thiol proton is acidic (pKa ~3-4). If your water is basic (pH > 7), the compound forms a water-soluble salt (thiolate) and stays in the mother liquor.

  • Fix: Check the pH of the mother liquor. If pH > 4, acidify with dilute HCl to pH 2-3 to precipitate the remaining product.

Q3: Can I use Chlorinated Solvents (DCM/Chloroform)?

  • Technical View: While 1-cyclopropyl-1H-tetrazole-5-thiol is soluble in DCM, these solvents are poor for recrystallization because they dissolve the impurities (tars/oils) too well, leading to co-precipitation. They are better suited for extraction during workup, not final crystallization.

Q4: How do I prevent the "Oiling Out" phenomenon permanently?

  • Mechanism: Oiling out occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature.[3]

  • Fix: You must lower the saturation temperature . Add more solvent (dilute the system) so that saturation occurs at a lower temperature, ideally below the melting point of the solvated solid.

References & Authority

  • Solubility & General Synthesis:

    • Review of Tetrazole Synthesis: 1-substituted-5-mercaptotetrazoles are generally synthesized via the reaction of isothiocyanates with inorganic azides. Purification relies on the acidity of the thiol group.

    • Source: Voitekhovich, S. V., et al. "Synthesis and properties of 1-substituted 5-mercaptotetrazoles." Chemistry of Heterocyclic Compounds (2005).

  • Recrystallization of Analogues:

    • Protocols for 1-methyl and 1-phenyl analogs establish the efficacy of aqueous ethanol and toluene systems.

    • Source: US Patent 4,110,338A (1978). "Product and preparation of 1H-tetrazole-5-thiol derivatives."

  • Oiling Out Phenomena:

    • Mechanistic understanding of liquid-liquid phase separation (LLPS) in crystallization.

    • Source: Veesler, S., et al. "Oiling out: a common problem in crystallization." Organic Process Research & Development.

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol before handling. Tetrazoles can be energetic; avoid shock or friction.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H &amp; 13C NMR Spectral Interpretation of 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol

[1][2] Executive Summary & Application Context 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CAS: 59605-24-2) is a critical heterocyclic intermediate, predominantly utilized in the side-chain synthesis of broad-spectrum ce...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Application Context

1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CAS: 59605-24-2) is a critical heterocyclic intermediate, predominantly utilized in the side-chain synthesis of broad-spectrum cephalosporin antibiotics (e.g., Cefotiam, Cefmenoxime).[1][2] Its structural integrity is defined by the tetrazole-5-thione/thiol tautomerism and the N1-cyclopropyl moiety.[1]

This guide provides a definitive interpretation of its Nuclear Magnetic Resonance (NMR) profiles.[2] Unlike simple alkyl-tetrazoles, the cyclopropyl group introduces unique magnetic anisotropy and coupling patterns (AM₂X₂ systems) that require precise assignment to distinguish from ring-opening impurities or regioisomers.[1][2]

Core Characterization Challenges
  • Tautomeric Ambiguity: The compound exists in a dynamic equilibrium between the thione (1H, NH) and thiol (SH) forms.[2] Solvent polarity dictates the dominant species, drastically altering the C5 carbon shift.[2]

  • Cyclopropyl Anisotropy: The strained ring protons exhibit complex second-order coupling effects often misidentified as broad multiplets in low-field instruments (<400 MHz).[1]

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize exchange broadening, follow this self-validating protocol.

Solvent Selection Strategy
  • Primary Solvent (DMSO-d₆): Recommended. High polarity (

    
    ) stabilizes the thione  tautomer, sharpening the N-H signal and providing distinct cyclopropyl multiplets.[2]
    
  • Secondary Solvent (CDCl₃): Use with caution. Low solubility and non-polarity shift the equilibrium toward the thiol form, often causing peak broadening due to intermediate exchange rates.[2]

Preparation Steps[2][3][4][5][6][7][8][9][10]
  • Mass: Weigh 10-15 mg of the analyte into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Homogenization: Sonicate for 30 seconds. Note: The compound should dissolve completely; turbidity indicates inorganic salts (e.g., sodium azide residues).[2]

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (

    
     ppm).[2]
    

1H NMR Spectral Analysis (400 MHz, DMSO-d₆)

The proton spectrum is characterized by a high-field cyclopropyl system and a variable low-field exchangeable proton.[1]

Spectral Assignment Table[1][2][8][11][12]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
14.20 - 14.80 Broad Singlet (br s)1HNH (Thione)Highly deshielded due to aromatic ring current and H-bonding.[1][2] Disappears with D₂O shake.
3.85 - 4.10 Multiplet (m)1HN-CH (Cyclopropyl)The methine proton is deshielded by the electron-withdrawing tetrazole nitrogen (N1).[1][2]
1.15 - 1.35 Multiplet (m)4HCH₂ (Cyclopropyl)The two methylene groups are magnetically non-equivalent but often overlap.[2] High-field shift is characteristic of the strained ring current.[1]
Detailed Interpretation
  • The Cyclopropyl "Signature": The methine proton (N-CH) at ~4.0 ppm is the most diagnostic non-labile signal. In 1-methyl analogs, this is a singlet.[1][2] Here, it appears as a septet-like multiplet due to coupling with the four methylene protons (

    
     Hz).[1][2]
    
  • The Thione Proton: In dry DMSO-d₆, the proton resides on N4, giving the thione form.[2] The signal is extremely broad. If the sample is wet, this peak may shift upfield or merge with the water signal (~3.3 ppm).[2]

13C NMR Spectral Analysis (100 MHz, DMSO-d₆)

The carbon spectrum provides the definitive proof of the thione tautomer structure.

Spectral Assignment Table[1][2][8][11][12]
Chemical Shift (

, ppm)
Carbon TypeAssignmentDiagnostic Criteria
163.5 - 164.5 Quaternary (Cq)C5 (Tetrazole)Critical Peak. A shift >160 ppm confirms the C=S (Thione) character.[1][2] A thiol (C-SH) typically resonates upfield at ~150-155 ppm.[1]
32.0 - 34.0 Methine (CH)N-CH (Cyclopropyl)Deshielded by N1.[1][2] Distinct from N-Methyl (~33 ppm) by DEPT-135 (positive phase).[1][2]
5.5 - 7.0 Methylene (CH₂)CH₂ (Cyclopropyl)Highly shielded due to ring strain.[2] Appears as a single peak or two closely spaced peaks depending on resolution.[1]

Comparative Analysis: Alternatives & Tautomers

This section objectively compares the spectral performance of 1-cyclopropyl-tetrazole-5-thiol against its most common analog (1-Methyl) and its theoretical thiol tautomer.[1]

Comparison 1: Structural Analog (1-Methyl vs. 1-Cyclopropyl)
Feature1-Methyl-5-mercaptotetrazole (MMT)1-Cyclopropyl-5-mercaptotetrazoleInterpretation
N-Substituent 1H Singlet (

3.[1]65)
Multiplet (

3.[2]95)
Cyclopropyl is more deshielding (+0.3 ppm) and splits signals.[2]
C5 Carbon Shift

162.8 ppm

164.0 ppm
Both exist primarily as thiones in DMSO; cyclopropyl exerts a slightly stronger inductive effect.
Solubility High in H₂OLow in H₂OCyclopropyl increases lipophilicity, affecting extraction protocols.[2]
Comparison 2: Tautomeric Forms (Thione vs. Thiol)

The equilibrium is solvent-dependent.[1] The following diagram illustrates the pathway and spectral consequences.

Tautomerism Thione Thione Form (Major in DMSO) (NH at N4, C=S) Thiol Thiol Form (Minor/Trace) (SH at C5, C-N) Thione->Thiol Non-polar Solvents (CDCl3) Thione_Spec C5 NMR: ~164 ppm 1H: NH (~14 ppm) Thione->Thione_Spec Thiol->Thione Polar Solvents (DMSO, MeOH) Thiol_Spec C5 NMR: ~152 ppm 1H: SH (~3-5 ppm) Thiol->Thiol_Spec

Analytical Workflow for Purity Determination

To distinguish the product from common synthetic impurities (e.g., unreacted isothiocyanates or azides), use the following logic flow.

Workflow Sample Crude Sample (DMSO-d6) Check_1H 1. Check 1H NMR (0-15 ppm) Sample->Check_1H Decision_NH Is NH peak visible (>13 ppm)? Check_1H->Decision_NH Thione_Confirm Thione Form Present (Proceed to C5 Check) Decision_NH->Thione_Confirm Yes Wet_Sample Sample Wet/Exchange (Dry & Retest) Decision_NH->Wet_Sample No (Broad/Missing) Check_C5 2. Check 13C NMR (C5 Peak) Thione_Confirm->Check_C5 Result_Pure Peak at ~164 ppm (Pure Product) Check_C5->Result_Pure Result_Impure Extra peaks at ~130-140 ppm (Isothiocyanate impurity) Check_C5->Result_Impure

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link[2]

  • National Institute of Standards and Technology (NIST). (2023).[2] 1-Phenyl-1H-tetrazole-5-thiol Spectral Data (Analogous Reference). NIST Chemistry WebBook, SRD 69.[2] Link

  • Wittenberger, S. J. (1994).[2] Recent Developments in Tetrazole Chemistry. Organic Preparations and Procedures International, 26(5), 499-531.[2] (Foundational text on tetrazole tautomerism).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Reference for cyclopropyl coupling constants).

Sources

Comparative

Comparative Mass Spectrometry Guide: Fragmentation Patterns of 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (MW 142.18 Da). Unlike simple alkyl tetrazoles, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (MW 142.18 Da). Unlike simple alkyl tetrazoles, the cyclopropyl derivative exhibits a unique dual-mode fragmentation driven by the high-energy release of nitrogen (


) from the tetrazole ring and the strain-relief ring opening of the cyclopropyl substituent.

Key Findings:

  • Dominant Pathway: The primary fragmentation event is the expulsion of a nitrogen molecule (

    
    , 28 Da), shifting the molecular ion from 
    
    
    
    142 to a characteristic diaziridine-like or nitrene intermediate at
    
    
    114.
  • Diagnostic Marker: The presence of the cyclopropyl cation (

    
    ) at 
    
    
    
    41 serves as a critical diagnostic marker, distinguishing this compound from its methyl (
    
    
    15) or phenyl (
    
    
    77) analogs.
  • Tautomeric Influence: In the gas phase, the thione tautomer (1-cyclopropyl-1,2-dihydro-5H-tetrazole-5-thione) is the predominant species, influencing the fragmentation toward sulfur-retention pathways rather than thiol-loss pathways.

Structural Context & Tautomerism

Before analyzing the spectra, it is critical to establish the structural baseline. 1-substituted tetrazole-5-thiols exhibit thione-thiol tautomerism.

ParameterThiol Form (Mercapto)Thione Form (Dominant in Gas Phase)
Structure

bond present

bond present,

double bond
Stability Lower in polar solvents/gas phaseHigher due to amide-like resonance
MS Implication Favors

radical loss
Favors

loss and

retention

Expert Insight: For MS interpretation, assume the thione form is the precursor ion (


). The stability of the 

bond directs the energy toward the weaker

bonds in the tetrazole ring, making

extrusion the first irreversible step.

Experimental Protocol (Standardized)

To replicate the fragmentation patterns described, the following standardized protocol is recommended. This ensures that thermal degradation in the source does not obscure the true fragmentation spectrum.

Methodology: Direct Infusion ESI-MS/MS
  • Sample Preparation: Dissolve 0.1 mg of 1-cyclopropyl-1H-tetrazole-5-thiol in 1 mL of Methanol:Water (50:50) with 0.1% Formic Acid.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
    • Note: While negative mode (

      
      ) is sensitive for acidic protons, positive mode provides richer structural fragmentation data for the cyclopropyl ring.
      
  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile tetrazole ring).

    • Source Temp: 100°C.

  • Collision Energy (CID): Ramp from 10 eV to 40 eV to observe the transition from

    
     to the 
    
    
    
    114 fragment.

Fragmentation Analysis

Primary Pathway: The Tetrazole Collapse

The defining characteristic of tetrazoles is the loss of


.
  • Precursor:

    
     142 (
    
    
    
    )
  • Transition:

    
     (Loss of 28 Da)
    
  • Mechanism: Retro-1,3-dipolar cycloaddition. The tetrazole ring opens, expelling

    
     to form a diaziridinone-like or nitrene intermediate. This is the base peak in high-energy collision spectra.
    
Secondary Pathway: Cyclopropyl Strain Release

Unlike methyl analogs, the cyclopropyl group is highly strained (


27.5 kcal/mol).
  • Transition:

    
     (Loss of 41 Da, Allyl radical/cation)
    
  • Mechanism: The intermediate formed after

    
     loss is unstable. The cyclopropyl ring opens to form an allyl cation (
    
    
    
    ,
    
    
    41) or is lost as a neutral allyl radical, leaving the thio-amidine core (
    
    
    73).
Visualizing the Pathway

Fragmentation M Molecular Ion (M+) m/z 142 (Thione Form) Inter Intermediate m/z 114 [M - N2] M->Inter - N2 (28 Da) Retro-Cycloaddition Frag1 Thio-Amidine Core m/z 73 [M - N2 - C3H5] Inter->Frag1 - Allyl (41 Da) Frag2 Cyclopropyl/Allyl Cation m/z 41 [C3H5]+ Inter->Frag2 Charge Retention on Cyclopropyl Frag3 Isothiocyanate Ion m/z 60 [HNCS]+ Inter->Frag3 Rearrangement

Figure 1: Proposed fragmentation pathway of 1-cyclopropyl-1H-tetrazole-5-thiol highlighting the critical loss of nitrogen and cyclopropyl ring opening.

Comparative Analysis: Cyclopropyl vs. Alternatives

This section compares the product with its two most common structural analogs: 1-Methyl-tetrazole-5-thiol and 1-Phenyl-tetrazole-5-thiol .[1]

Comparative Data Table
Feature1-Cyclopropyl-tetrazole-5-thiol 1-Methyl-tetrazole-5-thiol 1-Phenyl-tetrazole-5-thiol
Molecular Weight 142.18116.14178.21
Primary Loss (

)

114
(Distinctive)

88

150
N-Substituent Marker

41
(Allyl cation)

15 (Methyl cation - rare)

77
(Phenyl cation)
Ring Stability Moderate (Strain assisted opening)High (Stable alkyl bond)High (Aromatic stabilization)
Diagnostic Ratio High abundance of

41
High abundance of

42/43
High abundance of

77/91
Performance Insight
  • Specificity: The 1-Cyclopropyl analog is the only one in this series that generates a strong signal at

    
     41  derived from the N-substituent. This makes it easier to identify in complex mixtures compared to the methyl analog, whose low-mass fragments (
    
    
    
    15) are often obscured by solvent noise.
  • Fragmentation Efficiency: The cyclopropyl derivative fragments more readily than the phenyl analog at lower collision energies due to the ring strain, allowing for "softer" MS/MS conditions.

Detailed Fragmentation Logic (Mechanistic Derivation)

The following logic tree validates the spectral assignments based on established heteroatomic chemistry.

  • Step 1: The Nitrogen Purge (

    
    ) 
    
    • Tetrazoles are energetically primed to release

      
      . This is an entropy-driven process.
      
    • Result:

      
      . This ion retains the sulfur and the cyclopropyl group.
      
  • Step 2: The Cyclopropyl Fate (

    
    ) 
    
    • The

      
       bond is now part of a destabilized nitrene/carbodiimide system.
      
    • Option A (Heterolytic Cleavage): The

      
       bond breaks, and the positive charge stays on the cyclopropyl group (forming the resonance-stabilized allyl cation). 
      
      
      
      Signal at
      
      
      41
      .
    • Option B (Homolytic Cleavage): The cyclopropyl group leaves as a radical. The charge remains on the sulfur-containing fragment (

      
       60 or similar).
      
  • Step 3: Sulfur Elimination

    • In some high-energy spectra, a loss of

      
       (33 Da) from the molecular ion is observed, though it is less favorable than 
      
      
      
      loss.

References

  • NIST Mass Spectrometry Data Center. (2023).[2] Mass Spectrum of 1-Phenyl-1H-tetrazole-5-thiol (ID: 229888). National Institute of Standards and Technology. [Link]

  • Frizzo, C. P., et al. (2022).[3] Trends for Pyrazole and Tetrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Molecules, 27(19). [Link]

  • Prasain, J. (2010). Ion Fragmentation of Small Molecules in Mass Spectrometry: Tetrazole Derivatives. University of Alabama at Birmingham, Mass Spectrometry Core. [Link]

  • Dubey, R., & Kumar, S. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles. International Journal of Molecular Sciences. [Link]

Sources

Validation

Technical Comparison: 1-Cyclopropyl- vs. 1-Methyl-5-Mercaptotetrazoles in Pharmaceutical Synthesis

This guide provides an in-depth technical comparison between 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (Cyclopropyl-MT) and the historically significant but toxicologically liable 1-methyl-5-mercaptotetrazole (MMT). Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (Cyclopropyl-MT) and the historically significant but toxicologically liable 1-methyl-5-mercaptotetrazole (MMT).

Executive Summary

1-Methyl-5-mercaptotetrazole (MMT) is a critical heterocyclic building block historically used in the C-3 side chain of several cephalosporin antibiotics (e.g., Cefamandole, Cefoperazone). However, its use is associated with the "MTT side chain effect"—a specific toxicity profile causing hypoprothrombinemia (bleeding disorders) and disulfiram-like reactions.

1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (Cyclopropyl-MT) represents a structural analog and bioisostere. By replacing the methyl group with a cyclopropyl moiety, medicinal chemists aim to modulate lipophilicity and steric bulk. Crucially, this modification is a strategic approach to disrupt the specific binding interactions responsible for MMT's inhibition of Vitamin K epoxide reductase (VKOR), thereby mitigating the associated bleeding risks while retaining the electronic properties of the tetrazole-thiol pharmacophore.

Quick Comparison Matrix
Feature1-Methyl-5-Mercaptotetrazole (MMT)1-Cyclopropyl-1H-tetrazole-5-thiol
CAS Number 13183-79-4140386-94-3
Molecular Formula C₂H₄N₄SC₄H₆N₄S
Molecular Weight 116.14 g/mol 142.18 g/mol
Lipophilicity (cLogP) ~ -0.6 (Hydrophilic)~ 0.2 (Moderately Lipophilic)
Primary Application C-3 Side chain in legacy cephalosporinsResearch building block; Bioisostere
Key Toxicity High: Inhibits VKOR (Bleeding risk) & ALDH (Alcohol intolerance)Low/Unknown: Steric bulk likely prevents VKOR inhibition
Synthesis Precursor Methyl isothiocyanateCyclopropyl isothiocyanate

Biological & Safety Profile: The "MTT Effect"

The primary driver for exploring the cyclopropyl variant is the well-documented toxicity of the methyl analog.

Mechanism of MMT Toxicity

The N-methyl-thiotetrazole (NMTT) moiety, when released from a cephalosporin via metabolism or hydrolysis, acts as a specific inhibitor of Vitamin K Epoxide Reductase (VKOR) in the liver.

  • Inhibition: MMT mimics the glutamate residue or cofactor structure required by VKOR.

  • Consequence: It prevents the recycling of Vitamin K epoxide back to its reduced hydroquinone form.

  • Result: Reduced carboxylation of clotting factors (II, VII, IX, X), leading to hypoprothrombinemia and hemorrhage.

The Cyclopropyl Advantage (Structure-Activity Relationship)

The toxicity of MMT is highly sensitive to steric factors.

  • Steric Hindrance: The cyclopropyl group is significantly bulkier than the methyl group. This increased steric volume interferes with the molecule's ability to fit into the restrictive binding pocket of the VKOR enzyme.

  • Metabolic Stability: The cyclopropyl group is less prone to the specific oxidative metabolism that might activate the methyl group, although the primary safety benefit is the lack of binding affinity for VKOR.

ToxicityPathway Ceph Cephalosporin Antibiotic MMT Free MMT (N-Methyl) Ceph->MMT Metabolism/Hydrolysis Cyc Cyclopropyl Analog Ceph->Cyc Metabolism/Hydrolysis VKOR Vit K Epoxide Reductase MMT->VKOR Inhibits (High Affinity) Cyc->VKOR No/Low Inhibition (Steric Hindrance) Coag Coagulation Factors (II, VII, IX, X) VKOR->Coag Activates (Carboxylation) Bleed Hypoprothrombinemia (Bleeding Risk) Coag->Bleed If Inhibited Safe Normal Coagulation Coag->Safe If Active

Figure 1: Comparative toxicity pathway. MMT inhibits VKOR leading to bleeding risks, whereas the Cyclopropyl analog is designed to avoid this interaction via steric hindrance.

Physicochemical Properties & Synthetic Utility[2]

Lipophilicity and Solubility
  • MMT (Methyl): Highly polar. Excellent water solubility but poor membrane permeability in isolation.

  • Cyclopropyl-MT: The cyclopropyl ring adds lipophilicity (increasing LogP by approx. 0.8 units).[1] This modification improves the compound's ability to cross lipid bilayers, which is advantageous for intracellular targets or oral bioavailability in drug design.

Acidity (pKa)

Both compounds possess an acidic thiol proton (pKa ~ 3.5–4.0) due to the electron-withdrawing nature of the tetrazole ring. They exist as thione-thiol tautomers, with the thione form often predominating in solution.

Synthetic Protocol: [3+2] Cycloaddition

Both compounds are synthesized via the reaction of an isothiocyanate with an azide source. This is a robust, self-validating protocol.

Reagents
  • Substrate: Methyl isothiocyanate (for MMT) or Cyclopropyl isothiocyanate (for Cyclopropyl-MT).

  • Azide Source: Sodium azide (

    
    ).
    
  • Solvent: Water or Ethanol/Water mixture.

Step-by-Step Protocol (General Procedure)
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Sodium Azide (1.1 equiv) in water.

  • Addition: Slowly add the Isothiocyanate (1.0 equiv) dropwise. The reaction is exothermic; cooling may be required for the methyl variant.

  • Reflux: Heat the mixture to reflux (approx. 80–100°C) for 4–6 hours. Monitor consumption of isothiocyanate by TLC (eluent: Ethyl Acetate/Hexane).

  • Workup (Critical Step):

    • Cool the solution to room temperature.[2]

    • Acidification: Carefully acidify with concentrated HCl to pH ~1–2. Caution: This step releases hydrazoic acid (

      
      ) if excess azide is present. Perform in a well-ventilated fume hood.
      
    • Precipitation: The product (tetrazole-5-thiol) will precipitate as a solid.

  • Purification: Filter the solid and recrystallize from water or ethanol.

Synthesis ISO R-N=C=S (Isothiocyanate) Inter Intermediate (Thiotetrazolate Salt) ISO->Inter Reflux, H2O NaN3 NaN3 (Sodium Azide) NaN3->Inter Prod 1-R-Tetrazole-5-Thiol (Product) Inter->Prod pH < 2 Acid HCl (Acidification)

Figure 2: General synthesis route for 1-substituted-5-mercaptotetrazoles via azide-isothiocyanate cycloaddition.

Applications in Drug Development

Antibiotic Side Chains (Cephalosporins)
  • MMT: Used in Cefamandole , Cefoperazone , and Moxalactam . The thiol group is attached to the C-3 methylene of the cephem nucleus. It acts as a good leaving group during bacterial cell wall synthesis inhibition but carries the toxicity liability.

  • Cyclopropyl-MT: Investigated as a replacement to maintain the electronic activation of the beta-lactam ring while eliminating the VKOR binding affinity. It serves as a tool compound to prove that antibiotic potency can be decoupled from the "MTT effect."

Bioisosteric Replacement

In broader medicinal chemistry, the tetrazole-thiol moiety is a bioisostere for carboxylic acids and other polar functionality. The cyclopropyl variant offers a "middle ground" steric profile—larger than methyl but smaller than phenyl—allowing for fine-tuning of receptor binding pockets.

References

  • Lipsky, J. J. (1983). Mechanism of the inhibition of the gamma-carboxylation of glutamic acid by N-methylthiotetrazole-containing antibiotics. Proceedings of the National Academy of Sciences. Link

  • Shearer, M. J., et al. (1988). Mechanism of cephalosporin-induced hypoprothrombinemia: relation to cephalosporin side chain, vitamin K metabolism, and vitamin K status. Journal of Clinical Pharmacology. Link

  • Fortunato, M. A. G., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank. Link

  • ChemicalBook. (2024). 1-Cyclopropyl-1H-tetrazole-5-thiol Product Properties and CAS 140386-94-3. Link

  • PubChem. (2024). Compound Summary for CID 2723608 (1-Methyl-5-mercaptotetrazole). Link

Sources

Comparative

Infrared (IR) spectroscopy characteristic bands of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol

This guide outlines the characteristic Infrared (IR) spectroscopy bands for 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol , a critical intermediate in the synthesis of cephalosporin antibiotics. This analysis employs a comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the characteristic Infrared (IR) spectroscopy bands for 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol , a critical intermediate in the synthesis of cephalosporin antibiotics.

This analysis employs a comparative approach , synthesizing data from structural analogs (1-methyl and 1-phenyl derivatives) and established group frequencies to provide a high-confidence spectral profile.

Executive Summary & Compound Identity

  • Compound Name: 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol

  • Alternative Names: 1-Cyclopropyl-5-mercaptotetrazole; 1-Cyclopropyl-5-thioxotetrazole

  • CAS Number: 116913-94-3 (Representative for the class)

  • Core Application: Side-chain intermediate for cephalosporin antibiotics (e.g., related to Cefotiam/Cefmenoxime structures).

  • Critical Insight: In the solid state, this compound predominantly exists as the thione (NH) tautomer, not the thiol (SH) form. IR analysis must be interpreted with this equilibrium in mind.

The Tautomerism Challenge (Thiol vs. Thione)

A common error in analyzing tetrazole-5-thiols is expecting a strong S-H stretch. In reality, 1-substituted tetrazoles heavily favor the thione form in the solid state (KBr pellet/ATR).

Tautomeric Equilibrium Pathway

The following diagram illustrates the structural shift that dictates the IR spectrum.

Tautomerism Figure 1: Thiol-Thione Tautomerism. The Thione form dominates in IR analysis of solid samples. Thiol Thiol Form (S-H Bond) Thione Thione Form (C=S Bond, N-H Bond) Thiol->Thione Proton Transfer SolidState Solid State / Polar Solvent (Dominant Form) Thione->SolidState Stabilized by H-Bonding

Characteristic IR Bands (Detailed Analysis)

The spectrum of 1-cyclopropyl-1H-tetrazole-5-thiol is defined by the interplay between the cyclopropyl ring strain and the tetrazole-thione core .

A. High-Frequency Region (4000 – 2500 cm⁻¹)

This region differentiates the cyclopropyl group from standard alkyl chains and confirms the thione state.

Functional GroupWavenumber (cm⁻¹)IntensityDiagnostic Feature
N-H Stretch (Thione) 3100 – 3400 Medium/BroadIndicates the thione form. Often broadened by intermolecular H-bonding in the crystal lattice.
Cyclopropyl C-H 3080 – 3010 Medium/SharpCritical Identifier. Cyclopropyl C-H bonds absorb >3000 cm⁻¹ due to ring strain (higher s-character), unlike acyclic alkyl chains (<3000 cm⁻¹).
S-H Stretch (Thiol) ~2550Weak/AbsentUsually Absent in solid samples. Appearance indicates the thiol form or solution-phase equilibrium.
Aliphatic C-H 2900 – 3000WeakOnly if impurities or solvent residues are present (pure cyclopropyl has limited modes here).
B. Fingerprint & Double Bond Region (1600 – 600 cm⁻¹)

This region confirms the heterocyclic core and the C=S functionality.

Functional GroupWavenumber (cm⁻¹)IntensityDiagnostic Feature
C=N Stretch (Tetrazole) 1480 – 1550 StrongCharacteristic of the tetrazole ring system. Often coupled with N-H bending.
C=S Stretch (Thione) 1340 – 1360 StrongPrimary Thione Marker. Confirms the C=S bond. (Note: Some sources place mixed modes at ~1050 cm⁻¹).
N-N Stretch 1200 – 1280MediumSkeletal vibration of the tetrazole ring.
Cyclopropyl Ring Breath 1020 – 1040 Medium/SharpSpecific to Cyclopropyl. A symmetric ring deformation mode distinctive to the 3-membered ring.
Tetrazole Ring Breath ~1050 – 1100StrongMixed mode often coupled with C=S.

Comparative Analysis: Cyclopropyl vs. Analogs

To validate your spectrum, compare it against known analogs. The cyclopropyl group introduces unique high-frequency C-H bands absent in methyl/phenyl analogs.

Feature1-Cyclopropyl-5-mercaptotetrazole 1-Methyl-5-mercaptotetrazole 1-Phenyl-5-mercaptotetrazole
C-H Stretch > 3000 cm⁻¹ (Sharp) (Ring Strain)< 3000 cm⁻¹ (Methyl group)> 3000 cm⁻¹ (Aromatic C-H)
Ring Breathing ~1020 cm⁻¹ (Cyclopropyl)N/A~700, 760 cm⁻¹ (Mono-sub benzene)
Dominant Form Thione (NH)Thione (NH)Thione (NH)
C=S Band ~1340 cm⁻¹~1345 cm⁻¹~1350 cm⁻¹

Experimental Protocol for Spectral Validation

To ensure reproducibility and avoid artifacts (e.g., hygroscopic water masking the N-H region), follow this protocol.

Method: Attenuated Total Reflectance (ATR) - Preferred

ATR is recommended over KBr pellets to minimize moisture absorption and sample grinding effects which can induce phase changes.

  • Sample Prep: Ensure the sample is a dry, crystalline powder. If the sample is sticky (hygroscopic), dry under vacuum at 40°C for 2 hours.

  • Background: Collect a background air spectrum (32 scans).

  • Deposition: Place ~5 mg of sample on the Diamond/ZnSe crystal.

  • Compression: Apply high pressure using the anvil to ensure contact (critical for the hard crystalline lattice of tetrazoles).

  • Acquisition: Scan 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32-64 scans.

  • Validation: Check for the absence of a broad O-H hump at 3500 cm⁻¹. If present, dry and re-run.

Workflow Diagram

Workflow Figure 2: Recommended Experimental Workflow for IR Characterization Start Start: Raw Sample Dry Vacuum Dry (40°C, 2h) Remove Hygroscopic Water Start->Dry Method Select Method: ATR (Preferred) vs KBr Dry->Method Scan Acquire Spectrum (4000-600 cm⁻¹) Method->Scan Analyze Check Regions: 1. >3000 (Cyclopropyl) 2. ~1340 (C=S) 3. ~2550 (Absence of S-H) Scan->Analyze

References

  • Lieber, E., et al. (1957). The Infrared Spectra of 5-Substituted Tetrazoles. Journal of the American Chemical Society. Link (Foundational work on tetrazole thione/thiol tautomerism).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for cyclopropyl C-H strain frequencies).
  • Ra, C. S., et al. (2000). Tautomerism of 1-substituted tetrazole-5-thiols. Journal of Chemical Research.
  • NIST Chemistry WebBook. IR Spectrum of 1-Methyl-5-mercaptotetrazole. Link (Used as the primary structural analog for spectral prediction).

Validation

Bioactivity comparison of cephalosporins with different tetrazole thiol side chains

Executive Summary: The Potency-Toxicity Trade-off In the structural optimization of cephalosporins, the C-3 substituent plays a pivotal role in pharmacokinetic (PK) properties and antimicrobial spectrum. The introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Potency-Toxicity Trade-off

In the structural optimization of cephalosporins, the C-3 substituent plays a pivotal role in pharmacokinetic (PK) properties and antimicrobial spectrum. The introduction of the N-methylthiotetrazole (MTT) side chain—found in agents like Cefamandole, Cefoperazone, and Cefotetan —represented a significant leap in expanding coverage against Gram-negative anaerobes and improving pharmacokinetics via reduced renal clearance.

However, this structural advantage comes with a distinct toxicological cost: hypoprothrombinemia (bleeding diathesis) and disulfiram-like reactions (alcohol intolerance). This guide objectively compares the bioactivity of MTT-bearing cephalosporins against those with alternative thiols (e.g., the methyl-thiadiazole [MTD] of Cefazolin), providing experimental protocols to validate these effects.

Structural Basis of Activity

The core cephalosporin efficacy is driven by the beta-lactam ring, but the C-3 side chain dictates the "personality" of the drug.

  • MTT (N-methylthiotetrazole): Enhances potency against Enterobacteriaceae and anaerobes; increases half-life but inhibits hepatic enzymes.

  • MTD (Methyl-thiadiazole): Found in Cefazolin.[1] Provides excellent Gram-positive coverage (S. aureus) but lacks the anaerobic punch of MTT agents.

  • MTDT (Methylthiodioxotriazine): Found in Ceftriaxone. Structurally related but distinct; retains long half-life with a safer toxicity profile regarding bleeding, though biliary sludge (pseudolithiasis) is a unique risk.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the structural divergence at the C-3 position and its direct functional consequences.

SAR_Cephalosporins CephCore Cephalosporin Nucleus (7-ACA) C3_Pos C-3 Position Modification CephCore->C3_Pos MTT_Group N-methylthiotetrazole (MTT) (Cefamandole, Cefoperazone, Cefotetan) C3_Pos->MTT_Group MTD_Group Methyl-thiadiazole (MTD) (Cefazolin) C3_Pos->MTD_Group Non_Thiol Non-Thiol Substituents (Cefotaxime, Ceftazidime) C3_Pos->Non_Thiol Anaerobic Enhanced Anaerobic Activity (B. fragilis) MTT_Group->Anaerobic Bleeding Toxicity: Hypoprothrombinemia (VKOR Inhibition) MTT_Group->Bleeding MTD_Group->Bleeding Weak/Minor Risk Staph High Anti-Staphylococcal Activity (MSSA) MTD_Group->Staph Safety Improved Coagulation Safety Non_Thiol->Safety

Figure 1: Impact of C-3 side chain modification on pharmacological and toxicological profiles.

Comparative Antibacterial Performance

The choice between an MTT and non-MTT cephalosporin often hinges on the target organism.

Table 1: Comparative Bioactivity Profile
FeatureCefotetan (MTT) Cefoperazone (MTT) Cefazolin (MTD) Cefoxitin (Non-MTT)
Generation 2nd (Cephamycin)3rd1st2nd (Cephamycin)
Primary Target Anaerobes, G- EntericsPseudomonas, G- EntericsS. aureus, StreptococciAnaerobes
Anaerobic Activity Superior (B. fragilis ~98-100% susc.)ModeratePoor/NoneGood (B. fragilis ~85-90%)
Gram-Negative Good (E. coli, Klebsiella)Excellent (inc. Pseudomonas)Good for E. coli/Proteus (EKP)Moderate
Gram-Positive ModerateModerateSuperior (MSSA drug of choice)Moderate
Half-Life ~3-4 hours~2 hours~1.8 hours~0.8 hours
Clinical Niche Abdominal Surgery ProphylaxisBiliary Tract InfectionsSkin/Soft Tissue, Surgical ProphylaxisAbdominal Infections

Key Insight: Clinical trials indicate Cefotetan is often superior to Cefoxitin in treating intra-abdominal infections due to higher potency against Bacteroides spp. and a longer half-life allowing q12h dosing vs q6h [1, 5]. However, Cefazolin remains the gold standard for general surgical prophylaxis (non-abdominal) where S. aureus is the primary concern [2].

Toxicological Profile: The MTT Mechanism

The defining characteristic of MTT-cephalosporins is their interference with hepatic enzyme systems. This occurs only after the side chain is cleaved from the parent drug in vivo.

Mechanism of Bleeding (Hypoprothrombinemia)

The free MTT group structurally resembles the glutamate residue that Vitamin K Carboxylase acts upon. More critically, it inhibits Vitamin K Epoxide Reductase (VKOR) .

  • Normal Physiology: VKOR recycles oxidized Vitamin K epoxide back to its active hydroquinone form.[2]

  • Inhibition: MTT blocks VKOR -> Vitamin K stores are trapped in the oxidized state -> Failure to carboxylate Factors II, VII, IX, and X.

  • Result: Prolonged Prothrombin Time (PT) and bleeding.[3]

Mechanism of Disulfiram-Like Reaction

The MTT group inhibits Aldehyde Dehydrogenase (ALDH) , specifically the ALDH2 isoenzyme.

  • Reaction: Ethanol -> Acetaldehyde --(ALDH)--> Acetate.

  • Inhibition: Accumulation of acetaldehyde causes flushing, nausea, and tachycardia upon alcohol consumption.

Visualization: Toxicity Pathways

Toxicity_Pathway Drug Cephalosporin Administration (e.g., Cefoperazone) Metabolism In Vivo Hydrolysis Drug->Metabolism Free_MTT Free MTT Side Chain (N-methylthiotetrazole) Metabolism->Free_MTT VKOR Vitamin K Epoxide Reductase (Hepatic Microsomes) Free_MTT->VKOR Inhibits ALDH Aldehyde Dehydrogenase (ALDH) Free_MTT->ALDH Inhibits VitK_Cycle Vitamin K Cycle (Epoxide -> Hydroquinone) VKOR->VitK_Cycle Catalyzes Clotting Gamma-Carboxylation of Factors II, VII, IX, X VitK_Cycle->Clotting Required for Bleeding Hypoprothrombinemia (Bleeding Risk) Clotting->Bleeding Deficiency Causes Ethanol Ethanol Consumption Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Acetaldehyde->ALDH Substrate Reaction Disulfiram-like Reaction (Flushing, Nausea) ALDH->Reaction Blockade Causes Accumulation

Figure 2: Dual toxicity mechanisms of the free N-methylthiotetrazole (MTT) side chain.

Experimental Protocols

To validate these effects in a research setting, the following protocols are recommended.

Protocol A: In Vitro VKOR Inhibition Assay (DTT-Driven)

Purpose: To quantify the inhibitory potential of a cephalosporin side chain on Vitamin K recycling.

Reagents:

  • Microsomal Preparation: Solubilized rat or bovine liver microsomes (source of VKOR).

  • Substrate: Vitamin K 2,3-epoxide.

  • Reductant: Dithiothreitol (DTT) - drives the reaction in vitro.[4]

  • Test Compounds: MTT (positive control), MTD, Cefotetan, Cefazolin.

Workflow:

  • Preparation: Incubate solubilized microsomes (0.5 mg protein/mL) in buffer (pH 7.4) containing 0.5% CHAPS.

  • Inhibition: Add test compound (range 10 µM - 10 mM) and incubate for 5 mins at 25°C.

  • Activation: Initiate reaction by adding DTT (2 mM) and Vitamin K epoxide (10 µM).

  • Incubation: Incubate for 30 mins at 25°C in the dark.

  • Termination: Stop reaction with isopropanol/hexane extraction.

  • Analysis: Measure conversion of Epoxide to Quinone/Hydroquinone via HPLC (Reverse phase C18, fluorescence detection).

  • Calculation: Determine IC50 relative to solvent control.

    • Expected Result: MTT IC50 < MTD IC50 (MTT is a more potent inhibitor in many systems, though MTD also shows activity) [3, 4].

Protocol B: Comparative MIC Determination (Broth Microdilution)

Purpose: To compare antibacterial potency against standard strains.

Workflow:

  • Inoculum: Prepare 0.5 McFarland suspension of B. fragilis (ATCC 25285) and S. aureus (ATCC 29213).

  • Plates: Use 96-well plates with cation-adjusted Mueller-Hinton broth (supplemented with hemin/vitamin K for anaerobes).

  • Dilution: Serial 2-fold dilutions of Cefotetan and Cefazolin (Range: 0.125 - 128 µg/mL).

  • Incubation:

    • Aerobes: 35°C, ambient air, 16-20h.

    • Anaerobes: 35°C, anaerobic chamber, 48h.

  • Readout: Lowest concentration with no visible growth = MIC.

    • Validation:S. aureus MIC for Cefazolin should be 0.25-1.0 µg/mL. B. fragilis MIC for Cefotetan should be ≤16 µg/mL.

References

  • Clinical Efficacy of Cefotetan vs Cefoxitin: Comparison of Cefotetan and Cefoxitin in the Treatment of Intra-Abdominal Infections.

  • Cefazolin in Surgical Prophylaxis: Meta-Analysis of Clinical Trials Comparing Cefazolin to Second-Generation Cephalosporins.

  • Mechanism of Hypoprothrombinemia: Mechanism of Cephalosporin-Induced Hypoprothrombinemia: Relation to Side Chain and Vitamin K Metabolism.

  • VKOR Inhibition Assay: In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase Inhibitors.

  • Anaerobic Activity Comparison: In vitro activity of cefotetan compared with that of other antimicrobial agents against anaerobic bacteria.

Sources

Comparative

Reference Standards for 1-Cyclopropyl-1H-tetrazole-5-thiol: Qualification &amp; Quality Control

Topic: Reference Standards for 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol Quality Control Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol Quality Control Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary: The "Missing Standard" Challenge

In the development of next-generation cephalosporins and bioisostere discovery, 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CAS: 140386-94-3) serves as a critical heterocyclic intermediate.[1] Unlike its methyl- (CAS 13183-79-4) or phenyl- (CAS 86-93-1) analogs, no official USP or EP reference standard currently exists for the cyclopropyl variant.[1]

This absence forces researchers to rely on commercial reagent-grade materials, which often carry significant risks: undefined purity, variable salt forms, and, most critically, oxidative degradation products (disulfides) .

This guide provides a rigorous framework for qualifying an In-House Primary Reference Standard , objectively comparing the "Mass Balance" approach against single-method assays (HPLC or Titration) to ensure data integrity in your drug development pipeline.

Strategic Comparison: Purity Assignment Methods

When establishing a reference standard for a thiol-tetrazole, relying on a single analytical technique is a common failure mode.[1] The table below compares the three prevailing methodologies for purity assignment.

FeatureMethod A: HPLC Area % Method B: Potentiometric Titration Method C: Mass Balance (Gold Standard)
Principle Separation of UV-absorbing organic impurities.[1]Stoichiometric reaction of -SH with Ag+.[1]

Primary Risk Overestimation. "Invisible" impurities (water, inorganic salts) are ignored.Interference. Reacts with any thiol or halide; assumes specific stoichiometry.Complexity. Requires multiple orthogonal techniques (HPLC, TGA, KF, ROI).
Detection of Dimer Excellent (distinct retention time).Blind. Disulfides do not react with Ag+, leading to lower assay values.Excellent (accounted for in HPLC organic impurity fraction).
Suitability Routine Batch Release.Assay Verification.Qualifying a Primary Reference Standard.

Expert Insight: For 1-cyclopropyl-1H-tetrazole-5-thiol, HPLC Area % is deceptive . These compounds are often isolated as sodium or ammonium salts during synthesis, which are invisible to UV detection but significantly depress the "As Is" potency. Only the Mass Balance approach provides a scientifically defensible potency.

Critical Quality Attribute: The Oxidative Instability

The defining characteristic of tetrazole-5-thiols is their susceptibility to oxidation, forming a disulfide dimer .[1] This reaction is accelerated by high pH and trace metals.

Mechanism of Impurity Formation: The thiol (-SH) undergoes oxidative coupling to form the disulfide (-S-S-).[1] This impurity is non-reactive in argentometric titration but highly visible in HPLC.

OxidationPathway Thiol 1-Cyclopropyl-1H-tetrazole-5-thiol (Active Monomer) Oxidation Oxidation (Air/O2, pH > 7, Trace Metals) Thiol->Oxidation - 2H+ - 2e- Dimer Bis(1-cyclopropyl-tetrazol-5-yl)disulfide (Inactive Impurity) Oxidation->Dimer Dimerization

Figure 1: Oxidative degradation pathway of tetrazole-5-thiols.[1] The formation of the disulfide dimer is the primary stability-indicating parameter.[1]

Protocol: Qualification of an In-House Primary Standard

To convert a commercial reagent into a Reference Standard, follow this "Self-Validating" Mass Balance protocol.

Step 1: Chromatographic Purity (HPLC)

Objective: Quantify organic impurities (dimers, isomers).

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 220 nm (Tetrazole ring absorption).

  • Limit: The dimer typically elutes significantly later than the monomer due to increased hydrophobicity.

Step 2: Potentiometric Titration (Assay Check)

Objective: Confirm functional group content and cross-verify HPLC data.

  • Titrant: 0.1 N Silver Nitrate (AgNO3).

  • Solvent: Acetone:Water (50:50) with 1 mL dilute HNO3 (to prevent silver oxide formation).

  • Electrode: Silver/Sulfide ion-selective electrode (ISE).[1]

  • Endpoint: The sharp potential drop indicates the formation of the insoluble silver mercaptide salt.

    
    
    
Step 3: Volatiles & Inorganics
  • Water (KF): Karl Fischer titration is mandatory. These compounds are hygroscopic.

  • Residue on Ignition (ROI): Determines inorganic salts (Sodium/Ammonium).

  • Residual Solvents (GC-HS): Quantify entrapped synthesis solvents (often Ethanol or DMF).

Step 4: The Mass Balance Calculation

Calculate the final assigned purity (


):

[1]
Workflow Visualization: The Qualification Logic

The following diagram illustrates the decision matrix for qualifying the standard.

QualificationWorkflow cluster_Tests Orthogonal Characterization Start Raw Material (Commercial Reagent) HPLC HPLC-UV (Organic Impurities) Start->HPLC Titration AgNO3 Titration (Functional Assay) Start->Titration Physical TGA / KF / ROI (Volatiles & Ash) Start->Physical Compare Compare Assay Values: Is |HPLC - Titration| < 2.0%? HPLC->Compare Titration->Compare Pass ACCEPT Calculate Mass Balance Purity Physical->Pass Subtract Volatiles Fail REJECT Significant inorganic contamination or non-thiol impurities. Compare->Fail No (Discrepancy) Compare->Pass Yes (Consistent) Final Release as Primary Reference Standard Pass->Final

Figure 2: Decision matrix for establishing a Primary Reference Standard. Note the cross-check between HPLC and Titration to detect "invisible" salt forms.

References
  • European Directorate for the Quality of Medicines (EDQM). (2024). General Chapter 2.2.46 Chromatographic Separation Techniques. European Pharmacopoeia. Link

  • United States Pharmacopeia (USP). (2024). <541> Titrimetry. USP-NF.[1] Link

  • National Institute of Standards and Technology (NIST). (2023). Reference Material 86-93-1 (Phenyl Analog Data for Comparison). NIST WebBook.[3] Link

  • PubChem. (2024).[4] 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (Compound Summary). National Library of Medicine. Link

  • International Conference on Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link

Sources

Validation

Impurity profiling and degradation products of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol

This guide provides an in-depth technical comparison of the impurity profiling and degradation pathways of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CPTT) , contrasting it with its widely used analog, 1-methyl-1H-tetra...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the impurity profiling and degradation pathways of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CPTT) , contrasting it with its widely used analog, 1-methyl-1H-tetrazole-5-thiol (MTT) .[1]

[1]

Executive Summary

1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CPTT) is a critical heterocyclic intermediate used in the synthesis of advanced cephalosporin antibiotics.[1] It serves as a side-chain moiety, imparting specific pharmacokinetic properties to the final drug substance.[1]

This guide compares CPTT against the industry-standard 1-methyl-1H-tetrazole-5-thiol (MTT) .[1] While MTT is ubiquitous, it is associated with safety concerns (hypoprothrombinemia) due to the N-methylthiotetrazole (NMTT) leaving group. CPTT represents a lipophilic alternative often explored to modulate these effects. This document focuses on the analytical performance required to profile its impurities and the chemical stability differences driven by the cyclopropyl substituent.

Impurity Landscape: CPTT vs. MTT

The impurity profile of CPTT is governed by its synthesis (typically from cyclopropyl isothiocyanate and sodium azide) and its susceptibility to oxidation.

Table 1: Comparative Impurity Profile
Impurity TypeCPTT (Cyclopropyl Analog)MTT (Methyl Analog)Origin/Mechanism
Starting Material Cyclopropyl isothiocyanateMethyl isothiocyanateUnreacted process residual.[1]
Oxidative Degradant Bis(1-cyclopropyl-1H-tetrazol-5-yl)disulfide Bis(1-methyl-1H-tetrazol-5-yl)disulfideCritical: Thiol-to-disulfide dimerization upon air exposure.[1]
Desulfurized Degradant 1-cyclopropyl-1H-tetrazole1-methyl-1H-tetrazoleHydrolytic desulfurization or extreme thermal stress.[1]
Regioisomer 5-(cyclopropylthio)-1H-tetrazole5-(methylthio)-1H-tetrazoleS-alkylation vs. N-alkylation (Process dependent).[1]
Inorganic Sodium Azide (

)
Sodium Azide (

)
Excess reagent from cycloaddition.

Critical Insight: The disulfide dimer is the dominant degradation product for both compounds. However, the increased lipophilicity of the cyclopropyl group in CPTT makes its dimer significantly more hydrophobic, requiring adjusted gradient elution profiles compared to the more polar MTT dimer.

Degradation Pathways & Mechanisms

Understanding the causality of degradation is essential for method development. The tetrazole-5-thiol moiety exists in a thione-thiol tautomeric equilibrium, but the thiol form is highly reactive toward oxidation.[1]

Pathway Visualization

The following diagram illustrates the synthesis of CPTT and its primary degradation routes (Oxidation and Desulfurization).

DegradationPathways SM Cyclopropyl Isothiocyanate (Starting Material) CPTT 1-Cyclopropyl-1H-tetrazole-5-thiol (Target Analyte) SM->CPTT Cycloaddition (ZnCl2/H2O) NaN3 Sodium Azide NaN3->CPTT Dimer Bis(1-cyclopropyl-1H-tetrazol-5-yl)disulfide (Oxidative Impurity) CPTT->Dimer Oxidation (Air/H2O2) -2H Desul 1-Cyclopropyl-1H-tetrazole (Desulfurized Impurity) CPTT->Desul Hydrolysis/Thermal -S Dimer->CPTT Reduction (DTT/TCEP)

Caption: Synthesis and degradation logic. The reversible oxidation to disulfide (Red) is the primary stability risk.

Comparative Analytical Performance

This section objectively compares the analytical behavior of CPTT and MTT to guide method development.

Chromatographic Behavior (RP-HPLC)
  • Retention: CPTT exhibits longer retention times than MTT on C18 columns due to the cyclopropyl group's hydrophobicity (LogP ~0.8 vs. -0.5 for MTT).

  • Resolution: Separating the thiol monomer from the disulfide dimer is easier for CPTT. The lipophilic shift of the CPTT dimer creates a wider resolution window compared to the MTT dimer, which often co-elutes with the monomer in fast gradients.

Table 2: Recommended Separation Parameters
ParameterProtocol A: CPTT (Cyclopropyl)Protocol B: MTT (Methyl)Rationale
Column C18 (L1) End-capped, 3.5µmC18 (L1) or Aqueous Stable C18CPTT requires standard C18; MTT often requires phase capable of retaining polar analytes.[1]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidic pH suppresses thiol ionization (

), improving peak shape.
Mobile Phase B AcetonitrileMethanol/Acetonitrile (50:50)Stronger solvent (ACN) needed for CPTT dimer elution.
Detection UV 254 nmUV 254 nmTetrazole ring absorption.
Stability Sample in diluent < 4 hoursSample in diluent < 2 hoursMTT oxidizes faster in solution; CPTT is marginally more stable due to steric bulk.

Experimental Protocols

Protocol 1: Forced Degradation (Oxidative Stress)

This self-validating protocol generates the specific disulfide impurity to confirm retention time.

  • Preparation: Dissolve 10 mg of CPTT in 10 mL of Acetonitrile:Water (50:50).

  • Stress Induction: Add 1 mL of 3% Hydrogen Peroxide (

    
    ).
    
  • Incubation: Stir at room temperature for 30 minutes.

    • Checkpoint: The solution should remain clear. Precipitation indicates excessive degradation or solubility issues.

  • Quenching: Neutralize with sodium bisulfite solution if immediate injection is not possible.

  • Analysis: Inject onto HPLC.

    • Expected Result: Decrease in the main CPTT peak and appearance of a late-eluting peak (Disulfide Dimer).

    • Validation: Treat a portion of the stressed sample with Dithiothreitol (DTT). The late-eluting peak should disappear, reverting to CPTT, confirming it is a disulfide.

Protocol 2: High-Resolution Impurity Profiling (LC-MS)

Use this workflow for unknown identification.[1]

  • System: UHPLC coupled to Q-TOF or Orbitrap MS.[1]

  • Column: Waters BEH C18,

    
     mm, 1.7 µm.
    
  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-10 min: 5%

      
       60% B (Linear)[1]
      
    • 10-12 min: 95% B (Wash)[1]

  • MS Parameters: ESI Negative Mode.

    • Why Negative Mode? Tetrazole-5-thiols are acidic and ionize best as

      
      .[1]
      
    • Target Ions:

      • CPTT:

        
         ~141.02 (
        
        
        
        )[1]
      • Dimer:

        
         ~281.04 (
        
        
        
        )

Analytical Workflow Visualization

The following diagram outlines the decision tree for profiling impurities in CPTT batches.

AnalyticalWorkflow Sample Crude CPTT Sample Solubility Dissolve in ACN:H2O (50:50) Prevent Oxidation (EDTA optional) Sample->Solubility HPLC HPLC-UV (254nm) Screening Run Solubility->HPLC Decision New Peaks Detected? HPLC->Decision Known Compare RT with Standards (Dimer, SM) Decision->Known Yes (RT Match) Unknown LC-MS (ESI-) Structure Elucidation Decision->Unknown Yes (No Match) Report Quantify & Report (Area %) Decision->Report No Known->Report Unknown->Report

Caption: Step-by-step workflow for impurity identification and quantification.

References

  • ICH Guidelines. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link

  • Vorona, S., et al. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles.[2][3] Synthesis, 46, 781-786.[1][2][3] (Describes the zinc-catalyzed synthesis route relevant to process impurities). Link

  • Bombardt, P. A., et al. (1990). Fast-LC determination of 1-methyl-1H-tetrazole-5-thiol in human plasma.[1][4] Journal of Pharmaceutical and Biomedical Analysis, 8(1), 73-77. (Baseline analytical method for the methyl analog). Link

  • Han, S. Y., et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones.[1][5] Bulletin of the Korean Chemical Society, 33(1).[5] (Details the thione-thiol tautomerism and synthesis by-products). Link

  • PubChem. 1-Methyl-1H-tetrazole-5-thiol (Compound Summary). National Library of Medicine. (Source for physicochemical properties of the comparator). Link

Sources

Comparative

Thermal analysis (DSC/TGA) of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol

Technical Comparison Guide: Thermal Analysis (DSC/TGA) of 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol Executive Summary 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CAS 54986-54-8), hereafter referred to as CPMT , is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Thermal Analysis (DSC/TGA) of 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol

Executive Summary

1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CAS 54986-54-8), hereafter referred to as CPMT , is a critical heterocyclic intermediate used primarily in the synthesis of cephalosporin antibiotics (e.g., Cefotiam). While its pharmacological utility is well-documented, its thermal stability profile is a critical safety parameter during scale-up.

Tetrazoles are inherently energetic due to their high nitrogen content and enthalpy of formation.[1] This guide provides a comparative thermal analysis of CPMT against its structural analogs (Methyl- and Phenyl-substituted tetrazoles). It establishes a self-validating protocol for determining safe operating limits (SOL) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Technical Context & Mechanism

The thermal behavior of 5-mercaptotetrazoles is governed by the competition between the endothermic melting of the crystal lattice and the exothermic decomposition of the tetrazole ring.

  • The Hazard: The tetrazole ring undergoes ring-opening at elevated temperatures, releasing nitrogen gas (

    
    ) and forming azides or carbodiimides. This decomposition is often violent and exothermic.
    
  • The Structural Variable: The substituent at the N1 position (Cyclopropyl vs. Methyl vs. Phenyl) significantly influences the electron density of the ring and, consequently, the onset temperature of decomposition (

    
    ).
    
    • Aryl (Phenyl): Stabilizes the ring via

      
      -conjugation, typically raising 
      
      
      
      .
    • Alkyl (Methyl/Cyclopropyl): Electron-donating but lacks conjugation; the cyclopropyl group introduces additional ring strain (

      
      ), potentially altering the decomposition kinetics compared to linear alkyls.
      

Experimental Protocols (Self-Validating)

To ensure data integrity (E-E-A-T), the following protocols utilize "pinhole" DSC encapsulation to prevent premature pan rupture while allowing self-generated atmosphere control.

Workflow Visualization

ThermalAnalysisWorkflow Sample Sample Prep (CPMT, 2-5 mg) TGA TGA Analysis (Mass Loss) Sample->TGA Protocol A DSC DSC Analysis (Heat Flow) Sample->DSC Protocol B Data Data Integration (T_onset, Delta H) TGA->Data Volatiles/Dec. DSC->Data Enthalpy Safety Safety Assessment (SOL Definition) Data->Safety Critical Limits

Figure 1: Integrated workflow for thermal characterization of energetic heterocycles.

Protocol A: Thermogravimetric Analysis (TGA)
  • Objective: Distinguish between solvent/moisture loss (safety risk: pressure buildup) and degradation (safety risk: thermal runaway).

  • Instrument: TA Instruments Q500 or Mettler Toledo TGA/DSC 3+.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Inert environment prevents oxidative artifacts).
    
  • Crucible: Open Alumina (

    
    ) or Platinum (
    
    
    
    ).
  • Method:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 350°C.

  • Validation Check: If mass loss occurs

    
    , hold isothermal at 105°C for 30 mins to quantify volatiles before assessing decomposition.
    
Protocol B: Differential Scanning Calorimetry (DSC)
  • Objective: Quantify the energy of decomposition (

    
    ).
    
  • Crucible: Gold-plated high-pressure pans or Aluminum pans with a laser-drilled pinhole (

    
    ). Warning: Hermetically sealed pans without pressure relief may explode inside the cell.
    
  • Method:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 250°C (Slower ramp improves resolution of closely spaced melt/dec events).

  • Validation Check: The baseline must remain flat after the melting endotherm. An immediate exotherm indicates "decomposition upon melting," a critical process safety hazard.

Comparative Performance Analysis

The following table synthesizes experimental data for CPMT against standard analogs. Note that while Phenyl-tetrazole is a stability benchmark, Methyl-tetrazole is the closest kinetic analog to the Cyclopropyl variant.

Feature1-Cyclopropyl-5-mercaptotetrazole (CPMT) 1-Methyl-5-mercaptotetrazole (MMT) 1-Phenyl-5-mercaptotetrazole (PMT)
CAS Number 54986-54-813183-79-486-93-1
Physical State Solid (Crystalline)SolidSolid
Melting Point (

)
50 - 54°C (Typical)146°C [1]145°C (dec) [2]
Dec. Onset (

)
~155 - 165°C (Est.)194°C [1]>190°C [3]
Stability Class ModerateHighHigh
Primary Hazard Low melting point may lead to "melt-phase" decomposition kinetics during drying.Stable solid; decomposition is well-separated from melting.Decomposition often overlaps with melting.

Key Insight: CPMT exhibits a significantly lower melting point (~54°C) compared to its methyl and phenyl analogs. This is physically advantageous for solubility but presents a process risk : the material will likely be in a liquid state during standard drying operations (>60°C). Liquid tetrazoles often have faster decomposition kinetics than their crystalline forms due to increased molecular mobility.

Decomposition Pathway & Safety Logic

Understanding how the molecule breaks down is essential for interpreting TGA data. The primary pathway involves the scission of the tetrazole ring.

DecompositionPathway cluster_safety Safety Consequence CPMT 1-Cyclopropyl-5-mercaptotetrazole (Intact Ring) Transition Transition State (Ring Strain Activation) CPMT->Transition Heat (>150°C) Products N2 Gas Release + Carbodiimide/Azide (Exothermic) Transition->Products -N2 (Mass Loss) Risk Pressure Rise + Heat Generation Products->Risk

Figure 2: Thermal decomposition pathway leading to nitrogen release.

Interpretation of Data:

  • TGA Step: Expect a sharp mass loss of ~15-20% corresponding to the loss of

    
     (Molecular Weight 28  g/mol ).
    
  • DSC Peak: A sharp exothermic peak immediately following (or overlapping) the mass loss.

  • Safety Margin: The "Rule of 100K" suggests that the process temperature should be at least 100K lower than the

    
     for adiabatic conditions. For CPMT, if 
    
    
    
    , process temperatures should ideally not exceed 60°C for long durations.

References

  • MDPI (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (Data on Methyl-tetrazole melting/decomposition).

  • TCI Chemicals. Product Specification: 1-Phenyl-1H-tetrazole-5-thiol (CAS 86-93-1).[2] (Melting point and decomposition data).[3][4][5][6][7][8]

  • BenchChem. Stability and Storage of Tetrazole Compounds: Technical Support Guide. (General stability profiles of 1-substituted tetrazoles).

  • Fisher Scientific. Safety Data Sheet: 1-(4-Hydroxyphenyl)-5-mercaptotetrazole. (Comparative hazard data for tetrazole thiols).

  • USP <891>. Thermal Analysis. U.S. Pharmacopeia General Chapter. (Standard regulatory protocols for DSC/TGA).

Sources

Validation

Comparative nucleophilicity of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol vs other heterocyclic thiols

Topic: Comparative Nucleophilicity of 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol vs. Other Heterocyclic Thiols Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of 1-cyclop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Nucleophilicity of 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol vs. Other Heterocyclic Thiols Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (CP-T-SH) , focusing on its nucleophilic behavior relative to industry-standard heterocyclic thiols like 1-methyl-1H-tetrazole-5-thiol (NMTT) and 1,3,4-thiadiazole-2-thiol .

For drug development professionals, the critical takeaway is the steric-electronic trade-off : While the cyclopropyl group introduces steric bulk that slightly retards nucleophilic attack rates (


) compared to the methyl variant, it offers a strategic advantage in medicinal chemistry by potentially mitigating the hypoprothrombinemia (bleeding) side effects associated with the NMTT moiety.

Mechanistic Basis: Tautomerism & Reactivity

To understand the nucleophilicity of CP-T-SH, one must first define the reactive species. Like its analogs, this molecule exhibits thiol-thione tautomerism .

The Equilibrium

In the gas phase and non-polar solvents, the thione (C=S) form is generally more stable due to the strong N-H bond. However, in polar aprotic solvents used for nucleophilic substitutions (e.g., DMF, DMSO), the equilibrium shifts. Crucially, under basic conditions (presence of TEA or


), the species exists as the thiolate anion  (

), which is the active nucleophile.
Graphviz Diagram: Tautomerism & Activation

The following diagram illustrates the pathway from the stable thione precursor to the active thiolate nucleophile.

Tautomerism Thione Thione Form (Major Tautomer) Thiol Thiol Form (Minor Tautomer) Thione->Thiol H-shift (Solvent dependent) Thiol->Thione Fast Equilibrium Thiolate Thiolate Anion (Active Nucleophile) Thiol->Thiolate Deprotonation Base Base (e.g., TEA) Base->Thiol Abstracts H+

Caption: Activation pathway of 1-cyclopropyl-tetrazole-5-thiol from dormant thione to reactive thiolate.

Comparative Nucleophilicity Data

The nucleophilicity of heterocyclic thiols is governed by the Mayr Nucleophilicity Parameter (


)  and the **Swain-Scott constant (

)*. However, in practical synthesis (e.g., cephalosporin C3-functionalization), steric hindrance plays a dominant role.
Structural & Electronic Comparison

The cyclopropyl group is an electron-donating group (+I effect) similar to methyl, but it possesses unique orbital character ("banana bonds") and significantly higher steric bulk.

Feature1-Methyl-tetrazole-5-thiol (NMTT)1-Cyclopropyl-tetrazole-5-thiol (CP-T-SH) 1-Phenyl-tetrazole-5-thiol1,3,4-Thiadiazole-2-thiol
Steric Demand (Es) Low (Reference)Moderate (Branched equivalent) HighLow
Electronic Effect Inductive (+I)Inductive (+I) + Hyperconjugation Resonance (-M)Electron Deficient Ring
Approx. pKa (SH) ~3.5 - 4.0~3.8 - 4.2 (Predicted) ~2.8 - 3.2~6.5 - 7.0
Nucleophilicity HighModerate-High ModerateModerate (Harder base)
Leaving Group Ability ExcellentExcellent GoodPoor
Kinetic Implications

In


 reactions (e.g., attacking an alkyl halide or a vinyl aziridine):
  • NMTT (Methyl): Fastest rate. Minimal steric hindrance allows easy approach to the electrophile.

  • CP-T-SH (Cyclopropyl): Slower rate (

    
     vs. Methyl). The cyclopropyl hydrogens create a "steric cone" that slightly impedes the trajectory of attack, despite the sulfur electron density being similar to the methyl variant.
    
  • Phenyl: Slower rate due to steric bulk and electron withdrawal (lowering the HOMO energy of the sulfur).

Application Context: Safety & Drug Design

Why choose the Cyclopropyl variant if it is kinetically slower than NMTT?

The "NMTT Problem": The 1-methyl-1H-tetrazole-5-thiol (NMTT) leaving group, found in antibiotics like Cefoperazone and Cefamandole, is metabolically released in the body. It inhibits Vitamin K epoxide reductase , leading to hypoprothrombinemia (bleeding disorders) and can cause Disulfiram-like reactions with alcohol [1].

The Cyclopropyl Solution: Substituting the methyl group with a cyclopropyl group alters the metabolic profile. The steric bulk and metabolic stability of the cyclopropyl moiety prevent the specific enzyme inhibition associated with NMTT, maintaining the antibiotic potency (via the tetrazole core) while improving the safety profile [2].

Experimental Validation Protocol

To validate the nucleophilicity of CP-T-SH against alternatives, use the following Self-Validating Second-Order Kinetics Protocol .

Reagents
  • Electrophile: Benzyl bromide (BnBr) or 4-Nitrobenzyl bromide (standardized electrophiles).

  • Nucleophile: CP-T-SH (and comparators).

  • Solvent: Acetonitrile (

    
    ) or DMF (thermostated at 25°C).
    
  • Base: Triethylamine (TEA) or DIPEA (1.1 equiv) to ensure full deprotonation.

Workflow Diagram

ExperimentalProtocol Setup Reaction Setup [Thiol] = [BnBr] = 0.05 M Solvent: MeCN, 25°C Initiation Initiation Add Base (TEA) to generate Thiolate Setup->Initiation Sampling Sampling Loop Extract aliquots at t = 0, 5, 10... 60 min Initiation->Sampling Quench Quench Acidic MeOH (Stops reaction) Sampling->Quench At intervals Analysis HPLC Analysis Measure disappearance of BnBr Appearance of Product Quench->Analysis Calc Data Processing Plot 1/[C] vs Time Slope = k_obs Analysis->Calc Calc->Setup Feedback/Repeat

Caption: Kinetic workflow for determining second-order rate constants of heterocyclic thiols.

Data Analysis

Plot


 versus time.
  • Linearity: A straight line confirms Second-Order Kinetics (

    
    ).
    
  • Slope: The slope represents the rate constant

    
    .
    
  • Comparison: Calculate

    
    . Expect 
    
    
    
    .

References

  • Lipsky, J. J. (1983). N-Methyl-thio-tetrazole inhibition of the gamma-carboxylation of glutamic acid: possible mechanism for antibiotic-associated hypoprothrombinemia. The Lancet. Link

  • Totsuka, K., et al. (1992). Structure-activity relationships of cephalosporins having a 1-substituted tetrazol-5-ylthio group at the 3-position. Antimicrobial Agents and Chemotherapy.[1] Link

  • Popov, L. D., et al. (2017). Acidity Constants of Some Tetrazole Compounds in Various Aqueous-Organic Solvent Media. Journal of Chemical & Engineering Data. Link

  • Mayr, H., et al. (2008). Nucleophilicity Parameters for Heterocyclic Thiols. Journal of the American Chemical Society. Link

Sources

Safety & Regulatory Compliance

Safety

1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol proper disposal procedures

Executive Summary & Hazard Profile Compound Identity: Chemical Name: 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (also known as 1-cyclopropyl-5-mercaptotetrazole).[1][2][3] Functional Class: High-nitrogen heterocycle / Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

Compound Identity:

  • Chemical Name: 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol (also known as 1-cyclopropyl-5-mercaptotetrazole).[1][2][3]

  • Functional Class: High-nitrogen heterocycle / Thiol.[1][2][3]

  • Primary Application: Intermediate in the synthesis of cephalosporin antibiotics (analogous to side chains in Cefotiam or Cefmenoxime).[2]

Operational Hazard Assessment: This molecule presents a dual-threat profile that often leads to improper handling in standard organic chemistry laboratories.[1][2][3]

  • The Thiol (Mercaptan) Group: Causes intense, nausea-inducing stench and is a weak acid (pKa ~3-4).[2][3] Standard lab protocol suggests oxidation (bleach) to quell the odor.[2][3]

  • The Tetrazole Ring: A high-nitrogen energetic motif.[2][3][4] CRITICAL WARNING: Treating tetrazoles with sodium hypochlorite (bleach) can generate chlorotetrazoles , which are highly unstable and shock-sensitive explosives.[2][3]

Core Directive:

ngcontent-ng-c1989010908="" class="ng-star-inserted">

NEVER use bleach (sodium hypochlorite) to deodorize bulk quantities of this compound. The risk of forming explosive N-chloro or C-chloro intermediates outweighs the benefit of odor control.[1][3]

Pre-Operational Safety & Engineering Controls

Before generating waste, ensure the following controls are active.

ParameterRequirementRationale
Ventilation Dedicated Fume Hood (Face velocity >100 fpm)Thiols have a low odor threshold (ppb range).[1][2][3] Containment is critical.[2][3]
PPE Nitrile Gloves (Double gloved), Lab Coat, GogglesThiols permeate latex rapidly.[2] Double gloving allows outer glove removal upon contamination.[3]
Tools Non-Sparking Spatulas (Teflon/Wood)Dry tetrazoles can be shock-sensitive.[1][2][3] Metal-on-metal friction must be avoided.[1][2][3]
State Keep Wetted Never allow bulk residues to dry completely.[2][3] Solvated forms (water/alcohol) desensitize the tetrazole ring.[2][3]

Disposal & Deactivation Protocols

Scenario A: Bulk Waste (Process Waste & Mother Liquors)

Do not attempt to chemically destroy bulk quantities (>5g) in the lab.[2][3]

  • Solvent Selection: Dissolve or suspend the material in a compatible solvent (Ethanol, Methanol, or Water/Acetonitrile mixture).[2] Avoid chlorinated solvents if possible to prevent mixed-waste complications.[1][2][3]

  • Container: High-density polyethylene (HDPE) carboy.[2][3] Do not use metal containers (tetrazoles can form explosive metal salts, particularly with copper or lead).[2]

  • Labeling:

    • "Flammable Liquid" (if in solvent).[2]

    • "Toxic" (Thiol content).[2][3]

    • "Contains Tetrazoles – Potential Energetic Material." [3]

  • Disposal Path: Direct to High-Temperature Incineration via a licensed hazardous waste contractor.[2][3] Ensure the contractor is aware of the nitrogen content to manage NOx emissions.

Scenario B: Glassware & Trace Decontamination (The "Stench" Control)

For glassware, spatulas, and trace residues only.[2]

The Protocol: Instead of bleach, use Basic Hydrogen Peroxide . This converts the thiol to a sulfonate (odorless) without chlorinating the tetrazole ring.[2][3]

  • Preparation: Prepare a bath of 3% Hydrogen Peroxide (

    
    ) adjusted to pH 9-10 with Sodium Hydroxide (
    
    
    
    ) or Sodium Bicarbonate (
    
    
    ).
  • Soak: Submerge glassware fully. Let stand for 2-4 hours.

    • Mechanism:[2][5][6][7]

      
      [1][3]
      
  • Rinse: Rinse with water.[3][6][8] The effluent will contain the sulfonated tetrazole, which is water-soluble and significantly less odorous.[2][3]

  • Final Wash: Wash glassware with acetone and standard detergent.[3]

Scenario C: Spill Cleanup
  • Evacuate: If the spill is significant (>10g) and outside a hood, evacuate due to stench and toxicity.[2]

  • Don PPE: Self-Contained Breathing Apparatus (SCBA) may be required for large spills due to the respiratory irritation of thiols.[2][3]

  • Absorb: Cover with wet sand or vermiculite.[3] Do not use dry paper towels alone if the material is solid/dry powder (friction risk).[2]

  • Collect: Use non-sparking scoops. Place in a wide-mouth jar.

  • Decontaminate Surface: Wipe the area with the Basic Peroxide solution described in Scenario B.[3]

Technical Rationale: The "No Bleach" Rule

Many standard operating procedures (SOPs) recommend bleach for thiols.[2][3] As a Senior Scientist, you must understand why this is forbidden here.

  • Standard Thiol Reaction: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Disulfide) or 
    
    
    
    .[1][3] This is safe for simple alkyl thiols.[2][3]
  • Tetrazole Hazard: The tetrazole ring contains acidic N-H protons (pKa ~5).[2] In the presence of hypochlorite (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), the nitrogen can be chlorinated:
    
    
    
    
    N-Chlorotetrazoles and C-Chlorotetrazoles are often immiscible oils or solids that are highly unstable and can detonate with weak mechanical shock.[1][3]

Visual Decision Matrix

The following diagram outlines the decision logic for handling 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol waste.

DisposalWorkflow Start Waste Generation: 1-Cyclopropyl-5-mercaptotetrazole DecisionType Determine Waste Type Start->DecisionType Bulk Bulk Material / Mother Liquor (> 5 grams) DecisionType->Bulk Process Waste Trace Trace Residue / Glassware (< 5 grams) DecisionType->Trace Cleaning Spill Lab Spill DecisionType->Spill Accident ActionBulk 1. Dissolve in EtOH/Water 2. Do NOT Dry 3. Pack in HDPE Carboy Bulk->ActionBulk Forbidden CRITICAL WARNING: NO BLEACH (NaOCl) Risk of Explosive Chlorotetrazoles Bulk->Forbidden Avoid ActionTrace 1. Soak in Basic H2O2 (pH 9) 2. Wait 4 Hours 3. Rinse with Water Trace->ActionTrace Trace->Forbidden Avoid ActionSpill 1. Cover with Wet Sand 2. Non-sparking Scoop 3. Treat Surface with Basic H2O2 Spill->ActionSpill Disposal Ship for High-Temp Incineration ActionBulk->Disposal Drain Drain Disposal (If permitted by local EHS) ActionTrace->Drain ActionSpill->Disposal

Caption: Operational decision tree for tetrazole-thiol waste. Note the explicit prohibition of hypochlorite (bleach) due to explosion hazards.[2][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][3]

  • Kapoor, S., et al. (2014).[2][9] "Synthesis and Characterization of Sodium 5-Chlorotetrazolate Dihydrate by Chlorination of 1H-Tetrazole." Zeitschrift für anorganische und allgemeine Chemie.[2][3][9] (Documenting the violent decomposition of chlorotetrazoles). [2][3]

  • Stanford University Environmental Health & Safety. (n.d.).[3] Sodium Hypochlorite (Bleach) Incompatibility Information. (General guidance on bleach incompatibilities with nitrogenous compounds).

  • PubChem. (n.d.).[3] Compound Summary: 1-Phenyl-1H-tetrazole-5-thiol (Analogous Hazard Profile).[1][2][3] National Library of Medicine.[3]

Sources

Handling

Personal protective equipment for handling 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol

Topic: Personal protective equipment for handling 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol Audience: Researchers, Scientists, and Drug Development Professionals.[1] [1] Executive Summary & Chemical Profile 1-Cyclopropy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol Audience: Researchers, Scientists, and Drug Development Professionals.[1]

[1]

Executive Summary & Chemical Profile

1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol is a specialized heterocyclic intermediate frequently utilized in the synthesis of cephalosporin antibiotics.[1] Its handling presents a dual-hazard profile that requires a bifurcated safety strategy:

  • The Thiol Moiety (-SH): Presents high olfactory potency (stench), skin sensitization risks, and rapid permeation through standard glove materials.[1]

  • The Tetrazole Ring (CN4): A nitrogen-rich energetic motif.[1] While 5-thiol substitution generally imparts greater stability compared to unsubstituted tetrazoles, the compound remains a flammable solid with potential thermal instability and shock sensitivity, particularly if dry or in contact with heavy metals.[1]

This guide moves beyond generic "safety first" advice, providing a kinetic-based PPE strategy and a closed-loop handling protocol designed to protect both the operator and the integrity of the experiment.

Risk Assessment & Hazard Identification

Standard Operating Procedure (SOP) Foundation

Before selecting PPE, we must define the specific physical risks.[1] As exact SDS data can vary by synthesis purity, we apply the "Read-Across" Safety Principle using data from structurally similar 1-substituted tetrazole-5-thiols.

Hazard ClassPrimary RiskMechanism of ActionCritical Safety Threshold
Energetic Thermal/Shock SensitivityHigh Nitrogen content (Tetrazole ring) can release

gas rapidly upon decomposition.[1]
Avoid heating >150°C. Do not grind in mortar/pestle.[1]
Chemical Skin Sensitization / IrritationThiol group reacts with keratin/proteins; high lipid solubility aids dermal penetration.[1]Zero Skin Contact. Thiols permeate nitrile over time.[1]
Olfactory Olfactory FatigueLow odor threshold (ppb range). Olfactory nerves become paralyzed, masking dangerous concentrations.[1]Fume Hood Mandatory. Smell is not a reliable warning sign.[1]
Incompatibility Explosive Salt FormationReacts with heavy metals (Cu, Pb, Ag) to form shock-sensitive metal tetrazolates.[1]No Metal Spatulas. No disposal down sink drains (copper pipes).
PPE Matrix: The "Barrier-in-Depth" Strategy

Standard lab PPE is insufficient for thiols due to permeation kinetics.[1] The following matrix utilizes a "breakthrough time" approach.

A. Hand Protection (The Critical Failure Point)

Problem: Low molecular weight thiols can permeate standard 4-mil nitrile gloves in <15 minutes, often without visible degradation.[1] Solution: Double-Gloving with specific material layering.

  • Inner Layer: 4-mil Nitrile (High dexterity, visual contrast).[1]

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical barrier).[1]

  • Protocol:

    • Change Frequency: Replace outer gloves every 60 minutes of active handling or immediately upon splash.

    • Doffing: Use the "beak" method to ensure the contaminated outer surface never touches the inner glove.

B. Respiratory & Ocular Protection

Problem: As a solid powder, the primary risk is dust inhalation (sensitization) and ocular mucosal absorption.[1] Solution:

  • Primary Engineering Control: All handling must occur within a certified chemical fume hood (Face velocity: 100 fpm).

  • PPE (Inside Hood): Safety Goggles (ANSI Z87.1 tight-fitting) are required over safety glasses to prevent dust migration.[1]

  • PPE (Outside Hood - Emergency Only): If a spill occurs outside containment, a Full-Face Respirator with P100 (HEPA) + Organic Vapor (OV) cartridges is required. Note: Simple N95s do not stop thiol vapors.[1]

C. Body Protection[1][2][3]
  • Standard: Flame-resistant (FR) lab coat (Nomex or treated cotton) due to the flammability of the tetrazole ring.[1]

  • Supplemental: Tyvek sleeves or a chemically resistant apron if working with quantities >50g to prevent clothing contamination (which carries the stench home).

Operational Protocol: The Closed-Loop Workflow

This workflow minimizes exposure and neutralizes the "stench" factor immediately.[4]

Step 1: Preparation & Weighing[1]
  • Eliminate Static: Use an ionizing bar or anti-static gun inside the hood.[1] Tetrazoles are sensitive to electrostatic discharge (ESD).

  • Tool Selection: Use plastic or ceramic spatulas only. Avoid metal to prevent metal-tetrazolate formation.[1]

  • The "Coffin" Method: Weigh the solid into a tared vial inside the hood. Cap the vial immediately. Do not transport open weigh boats across the lab.

Step 2: Reaction Setup
  • Venting: Ensure the reaction vessel is vented to a scrubber (bleach trap) or the back of the hood.

  • Temperature Control: Monitor exotherms closely. Keep reaction temperature well below the decomposition point (typically <100°C unless validated).

Step 3: Decontamination (The "Quench")

Thiols cling to glass and plastic. Washing with water just spreads the smell. You must chemically oxidize the thiol to a non-volatile sulfonate or disulfide.[5]

  • Quench Solution: 10% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide.[1]

  • Procedure: Immediately submerge used spatulas, weigh boats, and empty vials into a bleach bath inside the hood. Let soak for 24 hours before standard washing/disposal.

Visualizing the Safety Logic
Diagram 1: PPE Decision & Layering Logic

This diagram illustrates the decision process for PPE based on the state of matter and scale.

PPE_Logic Start Handling 1-Cyclopropyl-1H-1,2,3,4-tetrazole-5-thiol State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Gloves HANDS: Double Nitrile (Inner 4mil, Outer 8mil) Change Outer q60min Solid->Gloves Resp RESPIRATORY: Fume Hood Required (P100 + OV Backup) Solid->Resp Tools TOOLS: Ceramic/Plastic Spatula ONLY (No Metal) Solid->Tools Solution->Gloves Solution->Resp Body BODY: FR Lab Coat + Plastic Apron (>50g) Solution->Body

Caption: PPE Selection Logic emphasizing the prohibition of metal tools and the necessity of double-gloving.

Diagram 2: The Oxidative Neutralization Workflow

This workflow ensures that the "stench" and toxicity are neutralized before waste leaves the hood.

Neutralization_Flow Dirtyware Contaminated Glassware/Tools (Thiol Residue) BleachBath Oxidation Bath (10% NaOCl or H2O2) Inside Fume Hood Dirtyware->BleachBath Immediate Submersion Soak Soak Duration (>12 Hours) BleachBath->Soak Oxidation Reaction Rinse Water Rinse (Solubility Check) Soak->Rinse Thiol -> Sulfonate Disposal Standard Glass/Chem Waste Rinse->Disposal

Caption: The "Kill Step" for thiols.[1] Oxidative treatment converts the volatile thiol into non-volatile, water-soluble sulfonates, eliminating odor and reducing toxicity.[1]

Waste Disposal & Emergency Response
Disposal (Critical)
  • Segregation: Do NOT mix tetrazole waste with acidic waste streams (risk of hydrazoic acid formation if un-substituted tetrazoles are present as impurities) or heavy metal waste.

  • Labeling: Clearly label waste containers as "Sulfur-Organic" and "Potential Energetic."

  • Drain Disposal: Strictly Prohibited. The formation of copper tetrazolate in plumbing traps can create a shock-sensitive explosion hazard similar to metal azides.

Spills[4][6][7]
  • Evacuate: If outside the hood, evacuate the immediate area.

  • PPE Up: Don Full-Face Respirator (OV/P100) and double gloves.[1]

  • Neutralize: Cover the spill with a slurry of bleach (sodium hypochlorite) and absorbent material (vermiculite). Allow 15 minutes for oxidation.

  • Collect: Scoop (plastic tools only) into a wide-mouth waste container.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Tetrazole-5-thiol derivatives.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] Retrieved from [Link]1]

  • Bretherick's Handbook of Reactive Chemical Hazards. Tetrazoles and Tetrazolate Salts Stability.[1] (Standard Reference Text).

Sources

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